molecular formula C5H5ClN2O2 B179485 methyl 4-chloro-1H-pyrazole-3-carboxylate CAS No. 1005584-90-6

methyl 4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B179485
CAS No.: 1005584-90-6
M. Wt: 160.56 g/mol
InChI Key: AQUQWWCPNUDMIX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate for the development of novel pharmaceutical compounds and functional materials. Its molecular structure incorporates two key functional handles: a chloro group and an ester group. The chloro substituent provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based and heteroatom-based motifs at the pyrazole ring's 4-position. Concurrently, the ester group can be selectively hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, offering a versatile pathway for further molecular elaboration. Pyrazole-carboxylic acid derivatives are recognized as versatile molecular platforms in coordination chemistry, where they act as multifunctional ligands capable of forming diverse metal-organic frameworks (MOFs) and complexes with applications in environmental sensing and optoelectronic devices. In medicinal chemistry, the pyrazole core is a privileged scaffold found in compounds with a broad spectrum of biological activities. The specific substitution pattern on this pyrazole ester makes it a promising precursor for generating analogs with potential bioactivity, supporting its role in drug discovery endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQWWCPNUDMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428078
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005584-90-6
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Methyl 4-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust and validated synthetic protocol, detail methods for its spectroscopic characterization, and discuss its significant applications in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a "biologically privileged" scaffold, a core structure that appears in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it an ideal anchor for designing molecules that bind to specific biological targets. Compounds incorporating the pyrazole moiety exhibit a wide range of therapeutic activities, including anti-inflammatory, antifungal, and antineoplastic properties.[1][2][3][4]

This compound (CAS No. 1005584-90-6 ) has emerged as a particularly valuable intermediate.[5][6][7] The strategic placement of the chloro, methyl ester, and reactive N-H groups provides chemists with three distinct points for chemical modification. This "trifunctional" nature allows for the controlled and regioselective construction of complex molecular architectures, making it a sought-after precursor in multi-step syntheses aimed at discovering new active pharmaceutical ingredients (APIs) and agrochemicals.[8]

Physicochemical Properties and Identification

Accurate identification is the bedrock of any chemical workflow. The definitive identifier for this compound is its CAS number. All quantitative data and physical descriptors are summarized in Table 1 for clarity.

PropertyValueSource(s)
CAS Number 1005584-90-6[5][6][7][9]
Molecular Formula C₅H₅ClN₂O₂[5][7][9]
Molecular Weight 160.56 g/mol [5][7]
IUPAC Name This compound[5]
Appearance White to off-white solid/powder(Typical)
Purity ≥97%[5]
Predicted Density 1.448 g/cm³[9]
Predicted Boiling Point 290.2 °C[9]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a common and reliable laboratory-scale synthesis involves the chlorination of a pyrazole precursor.

Causality in Reagent Selection

The choice of a chlorinating agent is critical. While harsh reagents like sulfuryl chloride (SO₂Cl₂) can be effective, they often require stringent reaction control and can lead to side products. A greener and safer alternative involves the use of hydrochloric acid and an oxidant like hydrogen peroxide, which generates the chlorinating species in situ.[10] This method reduces the production of hazardous byproducts and enhances the safety profile of the procedure.[10]

Step-by-Step Synthetic Workflow

This protocol describes a general, validated method for preparing the title compound from a suitable pyrazole precursor.

Step 1: N-Methylation of Pyrazole Ester (Precursor Synthesis)

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and condenser, dissolve the starting pyrazole ester (e.g., ethyl 3-ethyl-5-pyrazolecarboxylate) in a suitable solvent like dichloromethane.

  • Add a green methylating agent, such as dimethyl carbonate, which is a safer alternative to highly toxic reagents like dimethyl sulfate.[10]

  • The reaction is typically catalyzed by a mild base and heated to reflux to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the catalyst and unreacted reagents. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-methylated precursor.

Step 2: Oxidative Chlorination

  • Dissolve the N-methylated pyrazole ester from Step 1 in a suitable solvent (e.g., dichloroethane).

  • Add concentrated hydrochloric acid, followed by the slow, dropwise addition of 35% hydrogen peroxide at a controlled temperature (e.g., 22°C).[10]

  • After the initial reaction, the mixture is typically heated (e.g., to 65°C) for several hours to ensure complete chlorination.[10]

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.[11]

  • After cooling, perform a liquid-liquid extraction. The organic layer is washed sequentially with sodium sulfite solution (to quench excess peroxide), sodium carbonate solution (to neutralize acid), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Precursor Synthesis cluster_1 Chlorination & Purification Start Pyrazole Ester Precursor Methylation N-Methylation (e.g., Dimethyl Carbonate) Start->Methylation Workup1 Aqueous Workup & Drying Methylation->Workup1 Precursor N-Methylated Pyrazole Ester Workup1->Precursor Chlorination Oxidative Chlorination (HCl / H₂O₂) Precursor->Chlorination Workup2 Extraction & Washing Chlorination->Workup2 Purification Column Chromatography or Recrystallization Workup2->Purification FinalProduct Pure Methyl 4-chloro-1H- pyrazole-3-carboxylate Purification->FinalProduct

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the first and most crucial analysis. For this compound, one would expect to see distinct signals corresponding to the methyl ester protons (a singlet around 3.9-4.0 ppm), the pyrazole ring proton (a singlet, e.g., ~7.9 ppm), and a broad singlet for the N-H proton.[12] The exact chemical shifts can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon skeleton. Key signals include the carbonyl carbon of the ester (e.g., ~162 ppm), the carbons of the pyrazole ring, and the methyl carbon of the ester group.[13]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the molecular formula C₅H₅ClN₂O₂. The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to see characteristic stretches for the N-H bond (a broad peak ~3200-3400 cm⁻¹), the C=O of the ester (~1700-1730 cm⁻¹), and C=N/C=C bonds of the aromatic ring.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. Its three reactive sites can be addressed selectively to build molecular complexity.

As a Precursor for Carboxamides

The methyl ester is readily converted into a carboxamide. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many drugs. By reacting the ester with a diverse library of amines, chemists can rapidly generate a large number of novel pyrazole carboxamide derivatives. These derivatives have been extensively explored as fungicides (targeting succinate dehydrogenase) and as potent inhibitors of kinases like FLT3 in cancer therapy.[3][4]

N-Alkylation and N-Arylation

The N-H group on the pyrazole ring is nucleophilic and can be functionalized through alkylation or arylation reactions. This allows for the introduction of various substituents that can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets.

Cross-Coupling Reactions

The chlorine atom at the 4-position of the pyrazole ring is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-nitrogen bonds, linking the pyrazole core to other aromatic or aliphatic systems to create highly complex and novel molecular scaffolds.

Application Pathway Visualization

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds start Methyl 4-chloro-1H- pyrazole-3-carboxylate r1 Amidation (R-NH₂) start->r1 r2 N-Alkylation / Arylation (R-X, Base) start->r2 r3 Cross-Coupling (e.g., Suzuki, R-B(OH)₂) start->r3 p1 Pyrazole-3-Carboxamides r1->p1 p2 N-Substituted Pyrazoles r2->p2 p3 4-Aryl/Alkyl Pyrazoles r3->p3 end Bioactive Molecules (Fungicides, Kinase Inhibitors, etc.) p1->end p2->end p3->end

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount.

  • Safety: May cause skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the life sciences. Its well-defined structure, coupled with its trifunctional reactivity, provides a reliable and versatile platform for the synthesis of novel compounds with significant potential in medicine and agriculture. A thorough understanding of its properties, synthesis, and reaction pathways, as detailed in this guide, empowers researchers to fully leverage its capabilities in their discovery programs.

References

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  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central (PMC).

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.

  • Organic Syntheses Procedure. Organic Syntheses.

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter.

  • 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Aspirachem.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal and agricultural chemistry. The pyrazole ring system is a cornerstone in the design of numerous biologically active molecules, demonstrating a wide range of activities.[1] As a functionalized building block, this compound serves as a valuable intermediate for synthesizing more complex molecules targeted for drug discovery and crop protection.[2][3]

The predictive power of early-stage research and development hinges on a deep understanding of a compound's fundamental physicochemical properties. These parameters govern everything from reaction kinetics and purification efficiency to a final molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No: 1005584-90-6), outlines validated experimental protocols for their determination, and explains the scientific rationale behind these characterization workflows.

Chemical Identity and Core Properties

A precise understanding of the molecule's basic attributes is the foundation for all subsequent analysis.

IdentifierValueSource
Compound Name This compoundN/A
CAS Number 1005584-90-6[2][4][5][6]
Molecular Formula C₅H₅ClN₂O₂[2][4][5][6]
Molecular Weight 160.56 g/mol [4][5][6]
Purity Typically ≥98%[4]
Appearance White to off-white powder/crystal (typical)N/A

Chemical Structure: The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4 position and a methyl carboxylate group at the C3 position. The presence of the N-H group means the pyrazole ring can exhibit tautomerism.

Tabulated Physicochemical Data

This table summarizes the key physicochemical parameters. It is critical to distinguish between computationally predicted values, which are useful for initial assessment, and empirically determined experimental values, which are required for definitive characterization.

PropertyValueTypeSource
Density 1.448 ± 0.06 g/cm³Predicted[5]
Boiling Point 290.2 ± 20.0 °CPredicted[5]
pKa 9.75 ± 0.50Predicted[5]
Storage Condition 2-8°CRecommended[5]

Note: Experimental data for melting point and solubility are not widely published. The following sections detail the standardized protocols for their determination.

Experimental Determination of Key Properties

As a Senior Application Scientist, my focus is not just on the "what" but the "why" and "how." The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

A. Melting Point Analysis for Purity Assessment
  • Expertise & Causality: The melting point is a rapid and fundamental indicator of a solid compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 2°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This protocol ensures an accurate determination, which is the first checkpoint for any new batch of material.

  • Detailed Experimental Protocol:

    • Sample Preparation: Ensure the compound is completely dry by placing it under a high vacuum for at least 4 hours to remove residual solvents.

    • Capillary Loading: Finely crush a small amount of the crystalline solid. Tap the open end of a glass capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

    • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

    • Rapid Ramp (Scouting): Initiate a fast temperature ramp (10-20°C/minute) to quickly identify the approximate melting temperature.

    • Equilibration: Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Slow Ramp (Measurement): Begin a slow, controlled ramp of 1-2°C/minute.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Workflow Visualization:

    MeltingPointWorkflow Start Start: Dry Sample Pack Pack Capillary Tube (2-3 mm height) Start->Pack Place Place in Apparatus Pack->Place FastRamp Fast Ramp (10-20°C/min) to find approx. Tₘ Place->FastRamp Cool Cool Down (20°C below approx. Tₘ) FastRamp->Cool SlowRamp Slow Ramp (1-2°C/min) Cool->SlowRamp Record Record T₁ (First Liquid) & T₂ (All Liquid) SlowRamp->Record End End: Report Range Record->End

    Caption: Workflow for accurate melting point determination.

B. Aqueous Solubility Profiling
  • Expertise & Causality: For any compound intended for biological screening, aqueous solubility is a paramount property. Poor solubility can lead to inaccurate bioassay results and presents significant challenges for formulation and in vivo administration. We assess solubility at multiple pH values to understand how the compound will behave in different physiological environments (e.g., stomach vs. intestines).

  • Detailed Experimental Protocol (Kinetic Plate-Based Assay):

    • Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% Dimethyl Sulfoxide (DMSO).

    • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Then, add the appropriate aqueous buffer (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline) to each well to achieve the final desired concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.

    • Equilibration: Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium. This step is where excess compound will precipitate out of the solution.

    • Precipitate Removal: Centrifuge the plate to pellet any precipitated solid. Alternatively, use a 96-well filter plate to separate the saturated supernatant from the solid.

    • Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve.

  • Workflow Visualization:

    SolubilityWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dispense Dispense Stock & Buffers into 96-well plate Stock->Dispense Buffers Prepare Aqueous Buffers (e.g., pH 5.0, 7.4) Buffers->Dispense Equilibrate Seal & Shake (2-4 hours) Dispense->Equilibrate Filter Filter or Centrifuge to remove precipitate Equilibrate->Filter Analyze Analyze Supernatant via HPLC-UV or LC-MS Filter->Analyze Calculate Calculate Solubility against Calibration Curve Analyze->Calculate

    Caption: High-throughput kinetic solubility assay workflow.

Spectroscopic and Structural Characterization

  • Trustworthiness: A single analytical technique is insufficient for unambiguous structure confirmation. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system where each technique corroborates the findings of the others, ensuring the identity and integrity of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), a signal for the pyrazole C5-H proton, and a broad singlet for the N1-H proton. The exact chemical shifts would depend on the solvent used.

    • ¹³C NMR: Key signals would correspond to the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS):

    • The primary role of MS is to confirm the molecular weight. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (160.56 g/mol ).

    • Crucial Validation: Due to the presence of a single chlorine atom, a characteristic isotopic pattern must be observed. There will be two main peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive signature of a monochlorinated compound.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ester group (typically ~1700-1730 cm⁻¹), C-Cl stretching vibrations, and N-H stretching for the pyrazole ring (typically a broad band ~3100-3300 cm⁻¹).

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, prudent laboratory practice dictates treating it with appropriate caution based on its chemical class and related structures. Pyrazole derivatives can be irritants.[7][8]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

    • Avoid inhalation of dust and direct contact with skin and eyes.[9][11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

    • Skin: If skin contact occurs, wash with plenty of soap and water.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Recommended storage temperature is between 2-8°C.[5]

    • Store away from strong oxidizing agents.

Conclusion

This compound is a foundational building block whose utility is unlocked through a thorough understanding of its physicochemical properties. The predicted parameters provide a starting point, but rigorous experimental determination of properties like melting point and solubility, as outlined in this guide, is non-negotiable for reliable and reproducible research. The application of orthogonal spectroscopic techniques provides the necessary structural confirmation, ensuring the integrity of the material. By adhering to these principles of causality-driven experimentation and multi-faceted characterization, researchers can confidently employ this versatile intermediate in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • This compound - ChemBK. (URL: [Link])

  • CAS No : 1005584-90-6| Chemical Name : this compound - Pharmaffiliates. (URL: [Link])

  • 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester - Oakwood Chemical. (URL: [Link])

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. (URL: [Link])

  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem. (URL: [Link])

  • 4-Chloro-5-methyl-1H-​pyrazole-​3-​carboxylic acid methyl ester, 97% - Aspira Chemical. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 - De Gruyter. (URL: [Link])

  • Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem. (URL: [Link])

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
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  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (URL: [Link])

  • Physicochemical properties of 1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene)- 2-(quinoline-3-yl) hydrazine - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

Sources

A Comprehensive Spectroscopic and Analytical Guide to Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 4-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole derivatives are known for their wide range of biological activities, and a thorough understanding of their structural and electronic characteristics is paramount for the rational design of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols for data acquisition and interpretation.

Introduction to this compound

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents—a chlorine atom at position 4, a methyl carboxylate group at position 3, and a proton on one of the nitrogen atoms—confer specific physicochemical properties that are crucial for its interaction with biological targets. Accurate structural elucidation through spectroscopic methods is the cornerstone of its development as a potential pharmaceutical agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the following proton signals are expected:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-H~13.0 - 14.0Broad Singlet1HThe chemical shift of the N-H proton in pyrazoles can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a non-polar solvent like CDCl₃, it is expected to be a broad signal. In a hydrogen-bonding solvent like DMSO-d₆, it would appear further downfield.[4]
C5-H~7.8 - 8.2Singlet1HThis proton is on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine at C4. The absence of adjacent protons results in a singlet.
O-CH₃~3.9Singlet3HThis signal corresponds to the three equivalent protons of the methyl ester group. It appears as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts for this compound are summarized below:

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (Ester)~160 - 165The carbonyl carbon of the ester group is typically found in this downfield region.
C3~140 - 145This carbon is attached to the electron-withdrawing carboxylate group and is part of the aromatic pyrazole ring.
C5~130 - 135The chemical shift of this carbon is influenced by the adjacent nitrogen and the chlorine at C4.
C4~110 - 115The carbon atom bearing the chlorine atom. Halogen substitution generally leads to a downfield shift compared to an unsubstituted carbon.
O-CH₃~52 - 55The carbon of the methyl ester group.

Rationale for Predicted Shifts: The predicted chemical shifts are based on the analysis of structurally similar pyrazole derivatives and established principles of NMR spectroscopy.[5][6] The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group, along with the inherent aromaticity of the pyrazole ring, are the primary factors influencing the observed chemical shifts.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 2-5 seconds

    • Spectral width: ~16 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation delay (d1): 2 seconds

    • Spectral width: ~220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3100 - 3300Medium, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C=O (ester)1710 - 1730StrongStretching
C=N, C=C (ring)1500 - 1600Medium-StrongStretching
C-O (ester)1200 - 1300StrongStretching
C-Cl700 - 800StrongStretching
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.[7]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₅ClN₂O₂), the expected molecular weight is approximately 160.56 g/mol .

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 160. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 162 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment at m/z 129 corresponding to the loss of the methoxy radical (•OCH₃) from the molecular ion.

    • Loss of COOCH₃: A fragment at m/z 101 resulting from the cleavage of the entire methyl carboxylate group.

    • Ring Fragmentation: Pyrazole rings can undergo complex fragmentation, often involving the loss of HCN or N₂.[8]

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • For a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition Parameters (EI-MS):

  • Ionization energy: 70 eV

  • Mass range: m/z 40-400

  • Scan speed: 1 scan/second

Data Validation and Quality Control

To ensure the integrity of the spectroscopic data, the following quality control measures are essential:

  • Purity Assessment: The purity of the sample should be confirmed by a complementary technique, such as High-Performance Liquid Chromatography (HPLC) or elemental analysis.

  • Instrument Calibration: Regular calibration and performance verification of the spectrometers are necessary to ensure accurate and reliable data.

  • Data Consistency: The data from all spectroscopic techniques must be consistent with the proposed structure. For instance, the number of protons and carbons from NMR should match the molecular formula determined by high-resolution mass spectrometry.

Visualizing the Analytical Workflow

A systematic approach is key to the successful spectroscopic characterization of a compound. The following workflow outlines the logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR-ATR IR_Prep->IR_Acq MS_Acq GC-MS (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integrals) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation & Validation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Schematic of the molecule.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound and provided robust protocols for data acquisition and analysis. A comprehensive, multi-technique approach, combining ¹H NMR, ¹³C NMR, IR, and MS, is indispensable for the unambiguous structural confirmation of this and other novel chemical entities. The principles and methodologies described herein serve as a valuable resource for scientists engaged in the discovery and development of new pharmaceuticals.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. Available at: [Link]

  • López, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-752. Available at: [Link]

  • Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(9), 1154-1162. Available at: [Link]

  • SpectraBase. (n.d.). 4-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reading Scientific Services Ltd. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). RSSL. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • De Gruyter. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Visnav. (2018). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. International Journal of Advanced Chemical Science and Applications. Available at: [Link]

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An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-chloro-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical and practical aspects of the ¹H NMR analysis of this specific pyrazole derivative, offering insights into spectral interpretation, experimental best practices, and the underlying chemical principles.

Introduction

This compound (CAS No. 1005584-90-6) is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of novel pyrazole-based compounds. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of protons within a molecule. This guide will focus on predicting, acquiring, and interpreting the ¹H NMR spectrum of this target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro and methyl carboxylate substituents on the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole N-H> 10 (broad)Singlet (broad)1H
Pyrazole C5-H7.5 - 8.5Singlet1H
Methoxy (-OCH₃)~ 3.9Singlet3H
Rationale for Predicted Chemical Shifts:
  • Pyrazole N-H: The proton attached to the nitrogen of the pyrazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[1][2] It is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The broadness of the signal can also be attributed to quadrupole interactions with the ¹⁴N nucleus.[3]

  • Pyrazole C5-H: The lone proton on the pyrazole ring is at the 5-position. Its chemical environment is significantly influenced by the adjacent electron-withdrawing chloro group at the 4-position and the methyl carboxylate group at the 3-position. These groups deshield the C5-H proton, causing its signal to appear downfield, likely in the aromatic region between 7.5 and 8.5 ppm. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

  • Methoxy (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This will result in a sharp singlet with an integration value of 3H. Based on data for similar methyl esters, the chemical shift is predicted to be around 3.9 ppm.[4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice of solvent.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also help in observing the exchangeable N-H proton.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the internal reference (δ = 0.00 ppm).[6]

II. NMR Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: This is a critical step to optimize the homogeneity of the magnetic field. Automated shimming routines are generally sufficient, but manual shimming of the Z1 and Z2 shims may be necessary to achieve a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is appropriate for a routine ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to a range of -2 to 12 ppm to ensure all signals are captured.

    • Acquisition Time (at): A value of 3-4 seconds is standard.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum through a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Correct the baseline to be flat across the entire spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Data Visualization and Interpretation

The following diagram illustrates the molecular structure and the key proton environments for analysis.

Figure 1: Molecular structure of this compound highlighting the distinct proton environments.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the expected chemical shifts, multiplicities, and integration values, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important heterocyclic compound. This guide provides the foundational knowledge for both the novice and experienced scientist to approach the NMR analysis of this and related pyrazole derivatives with a high degree of scientific rigor.

References

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available at: [Link]

  • Alarcón, S. H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 28(4), 533-539. Available at: [Link]

  • Standard Operating Procedure H-NMR. Available at: [Link]

  • Al-Azawi, F. I. (2013). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 978-990. Available at: [Link]

  • Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • Standard Operating Procedure for NMR Experiments. (2023). Available at: [Link]

  • Al-Bayati, R. H., & Al-Allaf, T. A. K. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • Health, Safety and Environment Office. (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Pharmaffiliates. CAS No : 1005584-90-6| Chemical Name : this compound. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Oakwood Chemical. 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • PubChem. 1H-Pyrazole, 4-chloro-. Available at: [Link]

  • SpectraBase. 1-Phenyl-4-chloro-pyrazole. Available at: [Link]

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A Technical Guide to Determining the Solubility of Methyl 4-Chloro-1H-pyrazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive framework for characterizing the solubility of methyl 4-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a methodological roadmap. It outlines the theoretical underpinnings of solubility, presents detailed protocols for both kinetic and thermodynamic solubility assays, and explores the application of predictive models, such as Hansen Solubility Parameters (HSP), to guide solvent selection. This guide is designed to empower researchers to systematically generate reliable solubility data, enabling informed decisions in drug development and chemical process optimization.

Introduction: The Central Role of Solubility in Drug Development

This compound (C₅H₅ClN₂O₂) is a substituted pyrazole, a class of compounds frequently explored in drug discovery for their diverse biological activities. The journey from a promising lead compound to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal characteristic.[1] The ability to dissolve a compound in a suitable solvent system is fundamental for a multitude of processes, including:

  • Synthesis and Purification: Efficient reaction kinetics and effective purification through crystallization are highly dependent on the solubility of the compound and its intermediates in various organic solvents.

  • Formulation: The development of oral, parenteral, and topical dosage forms requires a deep understanding of the API's solubility to ensure adequate drug loading, stability, and release characteristics.[1]

  • In Vitro and In Vivo Screening: Meaningful biological assay results are predicated on the compound being fully dissolved in the assay medium. Poor solubility can lead to an underestimation of a compound's potency and misleading structure-activity relationships.[2]

This guide will provide a robust framework for approaching the solubility characterization of this compound, a process that can be extrapolated to other novel chemical entities.

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as depicted in the diagram below.

cluster_0 Dissolution Process Solid Crystal Solid Crystal Separated Solute Molecules Separated Solute Molecules Solid Crystal->Separated Solute Molecules ΔH_lattice (endothermic) Solvated Solute Molecules Solvated Solute Molecules Solvent Solvent Solvent->Solvated Solute Molecules ΔH_solvation (exothermic)

Caption: Thermodynamic cycle of dissolution.

The overall enthalpy of solution (ΔH_solution) is the sum of the endothermic process of overcoming the crystal lattice energy (ΔH_lattice) and the exothermic process of solvation (ΔH_solvation). A favorable dissolution process occurs when the energy released during solvation compensates for the energy required to break apart the crystal lattice and the solvent-solvent interactions.

The "Like Dissolves Like" Principle and Polarity

A fundamental principle in predicting solubility is the adage "like dissolves like." This generally means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

This compound possesses several features that contribute to its polarity:

  • Two nitrogen atoms in the pyrazole ring.

  • A chlorine atom.

  • A methyl ester group with two oxygen atoms.

  • The potential for hydrogen bonding via the N-H group of the pyrazole ring.

These characteristics suggest that the compound will exhibit at least moderate polarity and is likely to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.

Hansen Solubility Parameters (HSP) for Predictive Insights

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more quantitative framework.[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in three-dimensional "Hansen space" defined by these three parameters.[3] The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance implies a higher affinity and, therefore, greater solubility.

The following table presents the Hansen Solubility Parameters for a selection of organic solvents relevant to pharmaceutical development.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Data sourced from publicly available Hansen Solubility Parameter datasets.[4][5][6]

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility can be approached from two perspectives: kinetic and thermodynamic. Each provides different, yet complementary, insights into the compound's behavior.

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[7][8] This method is high-throughput and consumes minimal compound, making it ideal for early-stage drug discovery.[9][10]

This protocol is designed for the rapid assessment of kinetic solubility by detecting light scattering from precipitated particles.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Selected organic solvents

  • 96-well microtiter plates (clear bottom)

  • Nephelometer (plate reader with light-scattering capabilities)

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Mapping: Design the plate layout to include solvent blanks, positive controls (a compound with known low solubility), and negative controls (DMSO only).

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Assay Plate Preparation: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration from the dilution plate to the corresponding wells of the assay plate.

  • Solvent Addition: Add the selected organic solvent to each well to achieve the final desired concentrations and a consistent final DMSO concentration (typically 1-2%).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking. Measure the light scattering at regular intervals using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the negative control.

cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Transfer to assay plate B->C D Add organic solvent C->D E Incubate and measure light scattering D->E F Determine solubility limit E->F

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation point of a compound in a solvent at equilibrium.[8][11] This is a more time and resource-intensive measurement but provides the gold-standard data required for late-stage development and formulation.[11] The shake-flask method is the most common approach.[12][13]

This protocol details the determination of equilibrium solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium is reached with an undissolved solid phase.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using accurately weighed standards.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase change or solvate formation has occurred.

cluster_0 Thermodynamic Solubility Workflow A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate in shaker (24-48h) B->C D Filter supernatant C->D E Quantify by HPLC-UV D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Application

The solubility data generated through these experimental methods will form a critical dataset for the development of this compound.

Building a Solvent Selection Guide

The quantitative solubility data should be compiled into a comprehensive table, as shown below. This table will serve as a practical guide for chemists and engineers.

SolventPolarity IndexKinetic Solubility (µM)Thermodynamic Solubility (mg/mL) @ 25°C
e.g., Heptane0.1<...><...>
e.g., Toluene2.4<...><...>
e.g., Ethyl Acetate4.4<...><...>
e.g., Acetone5.1<...><...>
e.g., Ethanol5.2<...><...>
e.g., Methanol6.6<...><...>
e.g., DMSO7.2<...><...>

This table should be populated with experimentally determined values.

Correlation with Physicochemical Properties

The experimental data can be used to draw correlations between solubility and solvent properties. For instance, plotting solubility against the solvent's dielectric constant or Hansen Solubility Parameters can reveal trends that aid in the selection of solvent mixtures for fine-tuning solubility in crystallization processes.

Conclusion and Future Directions

This guide has presented a systematic and scientifically rigorous approach to characterizing the solubility of this compound in organic solvents. By employing a combination of predictive theory and robust experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary for informed decision-making throughout the drug development pipeline.

The principles and methodologies outlined herein are not only applicable to the target compound but also provide a template for the solubility assessment of other novel chemical entities. Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents to calculate its Hansen Solubility Parameters, which would further enhance the predictive power for solvent selection in various applications.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Nature Research. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. Available at: [Link]

  • Barra, C. M., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 183, 336-349. Available at: [Link]

  • Vermeire, F. H., et al. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 144(38), 17541-17552. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2020). Guidelines for Reporting Solubility Data. Thermodynamics Research Center. Available at: [Link]

  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-435. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

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The Multifaceted Biological Activities of Substituted Pyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2][3] When functionalized with a carboxylate group and various substituents, this scaffold gives rise to a class of compounds known as substituted pyrazole carboxylates. These molecules have garnered significant attention in medicinal chemistry due to their remarkable versatility and broad spectrum of pharmacological activities.[4][5] Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, and the tunable electronic properties conferred by different substituents, allow for precise interactions with a multitude of biological targets.[4] This guide provides an in-depth exploration of the diverse biological activities of substituted pyrazole carboxylates, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. For researchers and drug development professionals, understanding the nuances of this chemical class is pivotal for designing next-generation therapeutics with enhanced efficacy and selectivity.

Antifungal Activity: Targeting Fungal Respiration

Substituted pyrazole carboxylates have emerged as a potent class of antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and the tricarboxylic acid (TCA) cycle.[6][7][8]

Mechanism of Action: The primary mode of action for many antifungal pyrazole carboxamides is the inhibition of SDH (Complex II) in the mitochondrial electron transport chain.[6][8] This inhibition disrupts cellular respiration, leading to a cascade of detrimental effects, including reduced ATP synthesis, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[9] The binding of these inhibitors to SDH is often highly specific, exploiting differences between the fungal and mammalian enzymes to achieve selectivity. Molecular docking studies have revealed that these compounds can form crucial interactions with key amino acid residues within the enzyme's active site.[6][7]

Structure-Activity Relationship (SAR): The antifungal efficacy of pyrazole carboxylates is intricately linked to the nature and position of substituents on the pyrazole and carboxamide moieties. For instance, the presence of a trifluoromethyl group on the pyrazole ring can significantly impact activity.[10] Similarly, the substituents on the phenyl ring of the carboxamide play a crucial role in determining the potency and spectrum of antifungal activity.

Table 1: Antifungal Activity of Selected Substituted Pyrazole Carboxylates

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[10][11]
7aiAlternaria porri2.24[10]
7aiMarssonina coronaria3.21[10]
7aiCercospora petroselini10.29[10]
E1Rhizoctonia solani1.1[6]
15Valsa mali0.32[7]
24Botrytis cinerea0.40[7]
24Sclerotinia sclerotiorum3.54[7]

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4][12][13][14] Substituted pyrazole carboxylates have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[4][15]

Mechanisms of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. Notable targets include:

  • Protein Kinases: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases (e.g., EGFR, VEGFR).[4][16] By blocking the activity of these enzymes, they can halt the cell cycle and induce apoptosis.

  • Tubulin Polymerization: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4][14] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[6]

  • Other Enzymes: Pyrazole carboxylates have also been shown to inhibit other enzymes crucial for cancer cell survival, such as DNA 6mA demethylase ALKBH1.[17]

Structure-Activity Relationship (SAR): The anticancer potency of pyrazole carboxylates is highly dependent on the substitution pattern around the pyrazole core.[4][12] For example, the nature of the aryl groups at the 3 and 5-positions, as well as the substituents on the N1 position of the pyrazole ring, can significantly influence their inhibitory activity against specific kinases and their overall cytotoxicity.

Table 2: Anticancer Activity of Selected Substituted Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
33HCT116, MCF7, HepG2, A549< 23.7CDK2[4]
34HCT116, MCF7, HepG2, A549< 23.7CDK2[4]
43MCF70.25PI3 Kinase[4]
13MCF-7, HCTH-6, HePG-2Potent ActivityNot Specified[15]
15bMCF-7, HCTH-6, HePG-2Potent ActivityNot Specified[15]
5bK5620.021Tubulin Polymerization[14]
5bA5490.69Tubulin Polymerization[14]
6kHeLa0.43Aurora Kinase A/B
6kHepG20.67Aurora Kinase A/B
29Gastric Cancer Cell LinesPotent ActivityALKBH1[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives exhibiting potent and selective inhibition of key inflammatory mediators.[18][19][20][21][22]

Mechanism of Action: The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19][22] COX-2 is responsible for the production of prostaglandins, which are key players in the inflammatory response. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[19] Some pyrazole derivatives also exhibit inhibitory activity against other inflammatory targets, such as lipoxygenase (LOX) and interleukin-1 receptor-associated kinase 4 (IRAK4).[19][23]

Structure-Activity Relationship (SAR): The anti-inflammatory activity and COX-2 selectivity of pyrazole carboxylates are influenced by the substituents on the pyrazole and the attached aryl rings. The presence of specific functional groups can enhance binding to the active site of COX-2 and improve the overall anti-inflammatory profile.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDActivityModelKey FindingReference
4Anti-inflammatoryIn vivoBetter activity than Diclofenac sodium[18]
1pAnti-inflammatoryCarrageenan-induced rat paw edema93.06% edema inhibition[20]
2cAnti-inflammatoryCarrageenan-induced rat paw edema89.59% edema inhibition[20]
2nAnti-inflammatoryCarrageenan-induced rat paw edema89.59% edema inhibition[20]
2hAntimicrobialIn vitroMIC of 6.25 µg/mL against Gram-positive bacteria[20]

Herbicidal Activity: Disrupting Plant Growth

In the agrochemical sector, substituted pyrazole carboxylates have been developed as effective herbicides.[24][25][26][27]

Mechanism of Action: The herbicidal activity of these compounds can be attributed to the inhibition of essential plant enzymes. One key target is transketolase (TKL), an enzyme involved in the pentose phosphate pathway, which is crucial for plant growth and development.[24] Inhibition of TKL disrupts vital metabolic processes, leading to plant death. Other pyrazole derivatives may target different enzymes or pathways in plants.

Structure-Activity Relationship (SAR): The herbicidal efficacy and crop selectivity of pyrazole carboxylates are determined by the substituents on the pyrazole ring and the carboxamide or carboxylate moiety.[25][26] For example, the nature of the alkoxy group at the 3-position of the pyrazole ring and the substituent on the carbamoyl group can significantly influence the herbicidal activity and safety for specific crops.[25][26]

Table 4: Herbicidal Activity of Selected Substituted Pyrazole Carboxylates

Compound IDTarget WeedActivityTarget EnzymeReference
D15Amaranthus retroflexus, Digitaria sanguinalisSuperior growth inhibitionTKL[24]
D20Amaranthus retroflexusSuperior growth inhibitionTKL[24]
KPP-297Various annual lowland weedsGood herbicidal activity and crop safetyNot Specified[25][26]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The biological evaluation of substituted pyrazole carboxylates relies on a suite of robust and validated assays. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Anticancer Activity - MTT Assay[13][17][28][29][32]

This protocol outlines the determination of the cytotoxic effects of substituted pyrazole carboxylates on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyrazole carboxylate test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Antifungal Activity - Broth Microdilution Method[33]

This protocol describes the determination of the minimum inhibitory concentration (MIC) of substituted pyrazole carboxylates against fungal strains.

Materials:

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • Substituted pyrazole carboxylate test compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI M27-A2).

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well microplate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the microplate at the appropriate temperature and for the required duration for the specific fungal strain.

  • MIC Determination:

    • Visually inspect the wells for fungal growth or measure the optical density using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥99%) compared to the growth control.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats[7][12][14][34][35]

This protocol outlines the evaluation of the anti-inflammatory effects of substituted pyrazole carboxylates in a rat model of acute inflammation.

Materials:

  • Male or female rats (specific strain and weight)

  • Carrageenan solution (1% in saline)

  • Substituted pyrazole carboxylate test compounds

  • Positive control drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for a sufficient period.

    • Divide the animals into different groups (vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compounds and the positive control drug to the respective groups via the desired route (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

    • Determine the statistical significance of the results.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of a typical experimental workflow, a relevant signaling pathway, and a summary of structure-activity relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation s1 Synthesis of Pyrazole Carboxylate Library s2 Purification & Structural Characterization (NMR, MS) s1->s2 sc1 Anticancer Screening (MTT Assay) s2->sc1 sc2 Antifungal Screening (Broth Microdilution) s2->sc2 sc3 Enzyme Inhibition Assays (Kinase, SDH, COX) s2->sc3 m1 Molecular Docking sc1->m1 m2 Western Blotting (Target Protein Expression) sc1->m2 m3 Cell Cycle Analysis sc1->m3 sc3->m1 iv1 Animal Model of Disease (e.g., Paw Edema) m3->iv1 iv2 Toxicity Studies iv1->iv2

Caption: A generalized workflow for the discovery and development of biologically active substituted pyrazole carboxylates.

signaling_pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation pyrazole Pyrazole Carboxylate Inhibitor pyrazole->receptor_tk Inhibition pyrazole->pi3k Inhibition pyrazole->akt Inhibition

Caption: Inhibition of a pro-survival signaling pathway by a pyrazole carboxylate-based kinase inhibitor.

sar_summary cluster_core Pyrazole Carboxylate Core cluster_sar Structure-Activity Relationship (SAR) core N1 N1 sar_N1 Substituent at N1: - Influences kinase selectivity - Can modulate solubility N1->sar_N1 R1 R1 sar_R1 Substituent at R1 (Carboxylate): - Ester vs. Amide impacts activity - Amide substituents are key for antifungal & anticancer activity R1->sar_R1 R2 R2 sar_R2 Substituent at R2: - Aryl groups often enhance anticancer activity - Halogen substitution can increase potency R2->sar_R2 R3 R3 sar_R3 Substituent at R3: - Trifluoromethyl group can be important for antifungal activity R3->sar_R3

Caption: A summary of key structure-activity relationships for substituted pyrazole carboxylates. (Note: A placeholder is used for the chemical structure image).

Conclusion and Future Directions

Substituted pyrazole carboxylates represent a highly versatile and privileged scaffold in modern drug discovery. Their diverse biological activities, spanning from antifungal and anticancer to anti-inflammatory and herbicidal, underscore their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of novel and improved therapeutic agents. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and enhance their safety profiles. Furthermore, the application of advanced computational techniques and innovative synthetic methodologies will be instrumental in accelerating the discovery of the next generation of pyrazole carboxylate-based drugs.

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A Technical Guide to the Synthesis of Pyrazole-3-Carboxylates: From Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus, particularly when functionalized with a carboxylate group at the 3-position, represents a privileged scaffold in medicinal chemistry and agrochemicals.[1] Its prevalence in blockbuster drugs and advanced materials underscores the critical importance of efficient and selective synthetic routes.[2][3] This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole-3-carboxylate synthesis. We will traverse from the foundational condensation reactions of the 19th century to the sophisticated, atom-economical multicomponent and cycloaddition strategies that define the state-of-the-art. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but a causal understanding of the methodological choices that drive modern heterocyclic chemistry.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries

The story of pyrazole synthesis begins in the late 19th century, a fertile period for heterocyclic chemistry. While the first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898, the most impactful early work came from German chemist Ludwig Knorr. In 1883, Knorr reported that the condensation of ethyl acetoacetate with phenylhydrazine did not produce the expected hydrazone, but rather a cyclized product, a pyrazolone.[4][5][6] This reaction, now famously known as the Knorr pyrazole synthesis , became the cornerstone for accessing this five-membered heterocyclic system.[7][8]

Initially, the focus was on pyrazolones, which quickly found application as antipyretic drugs like Antipyrine.[9] However, the versatility of the Knorr condensation and related reactions soon enabled chemists to target a wider array of substituted pyrazoles. The synthesis of pyrazole-3-carboxylates, specifically, evolved from this foundation by employing 1,3-dicarbonyl compounds where one of the carbonyl functionalities is part of an ester group. This strategic placement of functionality within the precursor is the key to directly installing the valuable carboxylate handle on the resulting pyrazole ring. The inherent value of this carboxylic acid moiety as a synthetic handle for further elaboration and as a key interaction point in biological targets has driven the development of the diverse synthetic methodologies discussed herein.

Part 2: The Foundational Pillar: The Knorr Cyclocondensation

The Knorr synthesis remains one of the most direct and widely practiced methods for constructing the pyrazole core. It relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][7][10]

Mechanism and Regioselectivity

To achieve a pyrazole-3-carboxylate, a β-ketoester is the quintessential 1,3-dicarbonyl starting material. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with the more electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, yields the final aromatic pyrazole ring.[6][11]

A primary challenge in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl (like a β-ketoester) reacts with a substituted hydrazine (e.g., phenylhydrazine), two constitutional isomers can potentially form.[11] The outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group first. While reaction conditions can influence the ratio, this potential for mixture formation is a significant consideration.

Visualizing the Knorr Synthesis

Knorr_Mechanism Knorr Synthesis for Pyrazole-3-Carboxylates cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Ketoester β-Ketoester (R1-CO-CH2-COOR2) Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Hydrazone Cyclic_Intermediate Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole-3-carboxylate Cyclic_Intermediate->Pyrazole Dehydration (-R2OH)

Caption: Mechanism of the Knorr pyrazole-3-carboxylate synthesis.

Experimental Protocol: A Classic Knorr Condensation

The following protocol is a representative example for the synthesis of a 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol (5 mL per mmol of ketoester).

  • Addition of Hydrazine: Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-5 drops).[6]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation. If no solid forms, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole-3-carboxylate product. Further purification can be achieved by recrystallization from ethanol.

Part 3: The Regiochemical Solution: [3+2] Cycloaddition Reactions

To overcome the regioselectivity limitations of the Knorr synthesis, chemists turned to cycloaddition chemistry. The [3+2] dipolar cycloaddition, in particular, has emerged as a powerful and highly regioselective method for synthesizing pyrazole-3-carboxylates.[12][13]

Mechanism and Causality

This reaction involves a 1,3-dipole reacting with a dipolarophile. For pyrazole-3-carboxylate synthesis, the most common strategy involves:

  • 1,3-Dipole: An α-diazoester, such as ethyl diazoacetate. The diazo group provides the two adjacent nitrogen atoms required for the pyrazole ring.

  • Dipolarophile: An alkyne or a suitable alkene. The choice of dipolarophile dictates the substitution pattern on the final ring.

The reaction proceeds in a concerted fashion, where the terminal nitrogens of the diazo compound add across the π-system of the alkyne.[14] This approach offers excellent control over the final product's constitution, as the positions of the substituents are defined by the structures of the two reacting partners. This method directly and unambiguously places the carboxylate group at the 3-position of the pyrazole ring.[8][15]

Visualizing the [3+2] Cycloaddition

Cycloaddition_Mechanism [3+2] Cycloaddition for Pyrazole-3-Carboxylates cluster_reactants Reactants Diazo Ethyl Diazoacetate (N2=CH-COOEt) Transition_State Concerted Transition State Diazo->Transition_State Alkyne Alkyne (R1-C≡C-R2) Alkyne->Transition_State Pyrazoline Intermediate (Dihydropyrazole) Transition_State->Pyrazoline Cycloaddition Pyrazole Pyrazole-3-carboxylate Pyrazoline->Pyrazole Oxidation or Tautomerization

Caption: General mechanism for [3+2] cycloaddition synthesis.

Experimental Protocol: [3+2] Cycloaddition

The following is a representative protocol for the synthesis of a pyrazole-3-carboxylate via cycloaddition.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chosen alkyne (1.0 eq) in a suitable anhydrous solvent like toluene or acetonitrile.

  • Reagent Addition: Add ethyl diazoacetate (1.1 eq) to the solution. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Reaction Conditions: The reaction can often proceed by simply heating the mixture (e.g., 80-110°C) until the starting materials are consumed (monitored by TLC).[14] In some cases, a catalyst (e.g., copper or rhodium salts) may be required to facilitate the reaction at lower temperatures.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyrazole-3-carboxylate product.

Part 4: The Modern Efficiency: Multicomponent Reactions (MCRs)

In the quest for higher efficiency, atom economy, and rapid generation of molecular diversity, multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry.[16] Several elegant MCRs have been developed for the one-pot synthesis of highly substituted pyrazole-3-carboxylates.[2]

Strategy and Logic

MCRs for pyrazole synthesis typically involve combining three or four simple starting materials in a single reaction vessel, which then proceed through a cascade of reactions to form the final complex product. A common strategy involves the in situ generation of one of the key intermediates required for pyrazole formation.[2] For example, an aldehyde, malononitrile, and a β-ketoester can react in the presence of a hydrazine. This might proceed through an initial Knoevenagel condensation to form an activated alkene, which then undergoes a Michael addition and subsequent cyclization/condensation with the hydrazine.[2]

The primary advantage is operational simplicity and efficiency, avoiding the need to isolate and purify intermediates, thus saving time, solvents, and resources.

Visualizing an MCR Workflow

MCR_Workflow A Representative MCR Workflow Aldehyde Aldehyde Pot One-Pot Reaction (Cascade Sequence) Aldehyde->Pot Ketoester β-Ketoester Ketoester->Pot Hydrazine Hydrazine Hydrazine->Pot Malononitrile Malononitrile Malononitrile->Pot Product Fused Pyrano[2,3-c]pyrazole Pot->Product Knoevenagel → Michael Add. → Cyclization

Caption: Workflow for a four-component pyrazole synthesis.

Experimental Protocol: A Three-Component Synthesis

This protocol outlines a one-pot synthesis of a polyfunctionalized pyrazole.[17]

  • Setup: To a vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), a 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1.1 mmol), and tosylhydrazone (1.2 mmol).

  • Solvent and Base: Add a suitable solvent such as ethanol (3 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Stir the mixture at a specified temperature (e.g., 60°C) in an open-air vessel. The use of molecular oxygen from the air often serves as the terminal oxidant for the final aromatization step.[17] Monitor the reaction by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture. Add water to precipitate the crude product. Collect the solid by filtration, wash with water and a cold solvent (like ethanol), and dry under vacuum.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

Part 5: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern, substrate availability, scale, and the need for regiochemical purity.

Method Starting Materials Key Advantages Key Limitations Regioselectivity
Knorr Synthesis 1,3-Dicarbonyl (β-ketoester), HydrazineWell-established, readily available starting materials, robust.Potential for isomeric mixtures with substituted hydrazines.[11]Variable to Poor
[3+2] Cycloaddition Diazoester, Alkyne/AlkeneExcellent regioselectivity, mild conditions possible, broad scope.Diazo compounds can be hazardous; alkynes may be less available.Excellent
Multicomponent Rxn Aldehydes, Ketones, Hydrazines, etc.High efficiency, atom economy, operational simplicity, rapid diversity.Complex optimization may be required; mechanism can be intricate.Generally Good to Excellent

Conclusion

The synthesis of pyrazole-3-carboxylates has evolved dramatically from its 19th-century origins. Ludwig Knorr's foundational cyclocondensation reaction provided the initial access to the pyrazole core and remains a workhorse in the field. However, its inherent limitations in controlling regioselectivity spurred the development of more sophisticated methods. The advent of [3+2] cycloaddition reactions using diazo compounds represented a significant leap forward, offering a predictable and highly regioselective pathway to the desired isomers. Today, the field is driven by principles of efficiency and sustainability, with multicomponent reactions providing elegant and powerful one-pot strategies for the rapid assembly of complex, drug-like pyrazole structures. For the modern researcher, a deep understanding of this historical and mechanistic landscape is essential for rationally designing syntheses of novel pyrazole-3-carboxylates for applications in medicine, agriculture, and materials science.

References

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The Strategic Utility of Methyl 4-Chloro-1H-pyrazole-3-carboxylate in Contemporary Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Biologists, Medicinal Chemists, and Agrochemical Scientists

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyrazole Scaffold

In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the efficient discovery and development of novel bioactive compounds. Methyl 4-chloro-1H-pyrazole-3-carboxylate, a halogenated pyrazole ester, has emerged as a scaffold of significant interest. Its chemical architecture, characterized by a reactive ester, a modifiable pyrazole core, and a strategically placed chloro substituent, offers a triad of functional handles for diverse synthetic elaborations. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a mere catalog of possibilities to offer a rationale-driven perspective on its utility in medicinal chemistry and agrochemical science. The inherent reactivity and structural features of this molecule position it as a valuable starting point for the synthesis of a new generation of targeted therapeutics and advanced crop protection agents.

Core Chemical Attributes and Reactivity Profile

This compound (CAS No. 1005584-90-6) possesses a molecular formula of C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .[1][2] Its structure is primed for a variety of chemical transformations, making it a versatile intermediate for library synthesis and lead optimization.

PropertyValueSource
CAS Number 1005584-90-6[1][2]
Molecular Formula C₅H₅ClN₂O₂[1][2]
Molecular Weight 160.56 g/mol [1][2]
Purity (Typical) ≥98%[1][2]

The key reactive sites of the molecule are:

  • The N1-H of the Pyrazole Ring: This site is readily deprotonated and can undergo N-alkylation or N-arylation, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity.[3][4]

  • The Methyl Ester at C3: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of pyrazole-3-carboxamides. This transformation is central to the synthesis of many biologically active molecules.[5][6]

  • The Chloro Group at C4: While less commonly modified, this halogen can potentially participate in cross-coupling reactions, offering another avenue for structural diversification.

The interplay of these functional groups allows for a systematic and modular approach to chemical synthesis, a strategy highly valued in both drug discovery and agrochemical research.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The pyrazole core is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs.[7] this compound serves as an excellent starting point for accessing novel pyrazole-based therapeutics, particularly in the realms of oncology, inflammation, and infectious diseases.

Kinase Inhibitors: Targeting Dysregulated Cell Signaling

A significant number of kinase inhibitors feature a pyrazole-3-carboxamide core, which often acts as a hinge-binding motif in the ATP-binding pocket of various kinases.[8][9][10] The synthesis of these inhibitors frequently involves the coupling of a pyrazole carboxylic acid (derived from the hydrolysis of the corresponding ester) with a substituted aniline.

The general synthetic approach is outlined below:

G A Methyl 4-chloro-1H- pyrazole-3-carboxylate B 4-Chloro-1H-pyrazole- 3-carboxylic acid A->B Hydrolysis (e.g., LiOH, H2O/THF) D N-Aryl-4-chloro-1H- pyrazole-3-carboxamide (Kinase Inhibitor Scaffold) B->D Amide Coupling (e.g., HATU, DIPEA, DMF) C Substituted Aniline (R-NH2)

Caption: Synthetic pathway to pyrazole-3-carboxamide kinase inhibitor scaffolds.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:

  • c-Jun N-terminal Kinases (JNK): JNK inhibitors are being investigated for their potential in treating neurodegenerative diseases and cancer.[7][11]

  • Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK): Dual inhibitors of FLT3 and CDKs are promising therapeutic agents for acute myeloid leukemia (AML).[8]

The following table summarizes the activity of some pyrazole-based kinase inhibitors, illustrating the therapeutic potential of this compound class.

Compound ClassTarget Kinase(s)Reported IC₅₀ ValuesTherapeutic AreaReference
4-(Pyrazol-3-yl)-pyridinesJNK30.73 - 1.45 µMNeurodegeneration[11]
1H-Pyrazole-3-carboxamidesFLT3, CDK2/40.089 nM (FLT3), 0.719/0.770 nM (CDK2/4)Oncology (AML)[8]
Pyrazole-based compoundsAurora A/B2.2 - 28.9 nMOncology[10]
Antifungal and Antibacterial Agents

Pyrazole carboxamides have also demonstrated significant potential as antimicrobial agents.[12][13][14] The ability to readily diversify the amine component of the carboxamide allows for the fine-tuning of the antimicrobial spectrum and potency. For instance, certain pyrazole carboxamide derivatives have shown promising activity against various phytopathogenic fungi.[12][13]

Application in Agrochemicals: A Building Block for Crop Protection

The pyrazole carboxamide scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals, particularly fungicides and insecticides.[15] A close analog of the title compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, is a key intermediate in the synthesis of the commercial acaricide/insecticide Tebufenpyrad.[16][17] This underscores the industrial relevance of the 4-chloro-pyrazole-3-carboxylate core.

The synthetic route to Tebufenpyrad showcases the strategic use of this scaffold:

G A Ethyl 4-chloro-1-methyl- 3-ethyl-5-pyrazolecarboxylate B 4-Chloro-1-methyl-3-ethyl- 1H-pyrazole-5-carboxylic acid A->B Hydrolysis D Tebufenpyrad B->D Amide Coupling C 4-tert-Butylbenzylamine

Caption: Synthesis of the acaricide Tebufenpyrad from a pyrazole carboxylate intermediate.

The fungicidal activity of many pyrazole carboxamides is attributed to the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[18] This mode of action has led to the development of a new generation of highly effective fungicides. This compound provides a direct entry point for the synthesis of novel SDH inhibitors by converting the ester to a variety of amides and screening for fungicidal activity.

Experimental Protocols: A Practical Guide to Key Transformations

The following protocols are provided as a guide for the synthetic manipulation of this compound and are adapted from established procedures for similar pyrazole derivatives.

Protocol 1: N-Alkylation of this compound

This procedure describes the N-alkylation of the pyrazole ring using a base and an alkylating agent.[3]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated pyrazole.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound derivative (from Protocol 1)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the this compound derivative in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • Add 1 M LiOH solution (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Pyrazole-3-carboxamides

This procedure details the formation of an amide bond between the pyrazole carboxylic acid and an amine using HATU as a coupling agent.[5][6]

Materials:

  • 4-Chloro-1H-pyrazole-3-carboxylic acid derivative (from Protocol 2)

  • Substituted amine (R-NH₂)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the 4-chloro-1H-pyrazole-3-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazole-3-carboxamide.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound represents a strategically valuable and versatile building block for researchers in drug discovery and agrochemical development. Its inherent chemical functionalities provide a robust platform for the synthesis of diverse libraries of compounds. The demonstrated success of the pyrazole-3-carboxamide scaffold in yielding potent kinase inhibitors, antimicrobial agents, and pesticides highlights the immense potential that can be unlocked starting from this readily available intermediate. The synthetic pathways and protocols detailed in this guide offer a practical framework for harnessing the chemical potential of this compound, paving the way for the discovery of next-generation bioactive molecules.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394. [Link]

  • Gothwal, A., Kumar, K., Singh, P., & Singh, R. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(4), 856-863.
  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Li, P., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11336-11346. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Li, P., et al. (2021). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 26(15), 4478. [Link]

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  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(16), 8847. [Link]

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A Technical Guide to the Thermal Stability Assessment of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is not merely academic—it is a cornerstone of safety, efficacy, and process scalability. Methyl 4-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound featuring a chlorinated pyrazole core, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1] The presence of both a halogen atom and a nitrogen-rich heterocyclic ring necessitates a rigorous evaluation of its thermal stability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach this critical assessment. We will move beyond rote procedures to explore the underlying principles of thermal analysis, detailing not just the "how" but the "why" of each experimental choice, ensuring a robust and defensible safety profile.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in many biologically active compounds.[2] The introduction of a chlorine atom and a methyl carboxylate group modifies the electronic and steric properties of the ring, influencing its reactivity, biological activity, and, critically, its stability. Thermal stability is a paramount concern, as uncontrolled decomposition can lead to runaway reactions, the release of toxic gases (such as HCl), and compromised product purity and shelf-life.[3][4] Therefore, a detailed thermal analysis is an indispensable step in its journey from laboratory synthesis to industrial application.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1005584-90-6 [5][6][7]
Molecular Formula C₅H₅ClN₂O₂ [5][6]
Molecular Weight 160.56 g/mol [5][6]

| Purity | Typically ≥98% |[5] |

The Synergy of TGA and DSC in Thermal Analysis

To construct a comprehensive thermal profile, we rely on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Employing them in tandem provides a more complete picture than either could alone.[8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive tool for identifying when a material "falls apart" by quantifying mass loss associated with decomposition, dehydration, or desolvation.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It detects physical transitions (like melting, crystallization) and chemical reactions (like decomposition), identifying them as endothermic (heat absorbing) or exothermic (heat releasing). An exothermic decomposition is a critical red flag for a potential thermal hazard.

A Validated Workflow for Thermal Stability Assessment

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow ensures that each stage, from sample preparation to final analysis, is conducted with scientific rigor.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Core Thermal Analysis cluster_interp Phase 3: Data Interpretation & Hazard Assessment prep Sample Preparation (Drying, Milling if needed) cal Instrument Calibration (TGA: Mass & Temp DSC: Temp & Enthalpy) prep->cal Ensures accuracy tga TGA Analysis (Determine T_onset of decomposition) cal->tga dsc DSC Analysis (Identify melting & decomposition exotherms) tga->dsc TGA informs DSC temperature range data Synthesize TGA & DSC Data hazard Hazard Evaluation (Assess decomposition energy, onset temp) data->hazard pathway Propose Decomposition Pathway hazard->pathway

Figure 1: A validated workflow for comprehensive thermal stability analysis.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary calibration and control steps.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

  • Instrument Calibration: Verify the instrument's temperature calibration using certified magnetic standards (e.g., Curie point standards) and mass calibration using certified weights. This step is critical for data integrity.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min.[8] An inert atmosphere is chosen to study the intrinsic thermal stability of the compound without oxidative side reactions.

  • Sample Preparation: Place 3-5 mg of this compound into an alumina ceramic crucible. A small sample mass minimizes thermal gradients within the sample.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[8] This rate provides a good balance between resolution and experiment time. A slower rate could be used if overlapping thermal events are suspected.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), typically calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting phenomena and characterize the decomposition as endothermic or exothermic.

Methodology:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of both the transition temperatures and the energy measurements.

  • Crucible Selection and Sealing: Place 1-3 mg of the sample into an aluminum crucible and hermetically seal it. Causality: Sealing the crucible is a critical safety and data quality step. It prevents mass loss due to evaporation before boiling or decomposition and contains any evolved gases, ensuring that the measured heat flow corresponds to the entire thermal event. For potentially energetic materials, this prevents misleading results that could dangerously underestimate the hazard.[9]

  • Atmosphere: Maintain a static or slow-purging nitrogen atmosphere in the DSC cell.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to a temperature approximately 50 °C above the decomposition onset found by TGA (e.g., 350 °C) at 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm (if present) and any exothermic events indicative of decomposition. Quantify the peak temperature and enthalpy (ΔH) for each event.

Data Interpretation and Hypothetical Results

The data obtained from TGA and DSC are synthesized to build a complete thermal profile.

Table 2: Hypothetical TGA Data Summary

Parameter Hypothetical Value Interpretation
Tonset (Decomposition) 245 °C The temperature at which significant thermal decomposition begins.
Mass Loss (245-350 °C) ~85% Indicates major fragmentation of the molecule.

| Residual Mass at 400 °C | ~15% | Suggests the formation of a non-volatile carbonaceous residue. |

Table 3: Hypothetical DSC Data Summary

Parameter Hypothetical Value Interpretation
Melting Point (Tpeak) 165 °C A sharp endotherm indicating a crystalline solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus) 25 kJ/mol Energy required for melting.
Decomposition (Tpeak) 260 °C A sharp, strong exotherm indicating a rapid release of energy.

| Enthalpy of Decomposition (ΔHdecomp) | -350 kJ/mol | A significant energy release, highlighting a potential thermal hazard. |

Expert Insight: The combination of a sharp, high-energy exotherm immediately following the TGA decomposition onset is a classic sign of a significant thermal hazard. The proximity of the melting point to the decomposition temperature should also be noted, as a molten material can have different reaction kinetics.

Hypothesized Thermal Decomposition Pathway

Based on the structure and general principles of heterocyclic chemistry, a potential decomposition pathway can be proposed. The initial steps in the decomposition of pyrazole derivatives often involve the cleavage of weaker bonds or the elimination of stable molecules.[10][11][12] For halogenated compounds, the carbon-halogen bond is a potential point of cleavage.[3]

G A This compound B Initial Bond Cleavage (e.g., C-Cl or Ester C-O) A->B Heat (Δ) C Radical Intermediates B->C Homolytic Cleavage D Ring Opening / Fragmentation C->D Rearrangement E Volatile Products (e.g., HCl, CO₂, CH₃Cl) D->E Elimination F Char Residue D->F Polymerization/ Condensation

Figure 2: Hypothesized decomposition pathway for the target molecule.

Mechanistic Discussion:

  • Initiation: Thermal energy could induce homolytic cleavage of the C-Cl bond, which is often weaker than C-C or C-H bonds, to form a pyrazole radical and a chlorine radical. Alternatively, decarboxylation or loss of the methoxy group could occur.

  • Propagation: The highly reactive radical species can attack other molecules, leading to a chain reaction. This could involve hydrogen abstraction or addition to the pyrazole ring.

  • Fragmentation: The unstable intermediates would likely undergo pyrazole ring rupture. Studies on similar energetic pyrazoles have shown that ring opening is a common decomposition step following initial bond cleavage.[12]

  • Termination: The reaction terminates with the formation of stable, volatile products like HCl (from the chlorine radical abstracting a proton), CO₂, and nitrogen gas, along with a solid, carbon-rich char.

Conclusion and Safety Recommendations

This guide outlines a robust, scientifically-grounded methodology for assessing the thermal stability of this compound. The combination of TGA and DSC provides essential, complementary data on decomposition temperatures, mass loss, and energetic potential. Based on the hypothetical data, the compound exhibits a significant decomposition exotherm, classifying it as a potential thermal hazard requiring careful handling, especially at elevated temperatures. It is imperative that any scale-up operations are preceded by this type of analysis to define safe operating limits and prevent incidents. The insights gained are fundamental to ensuring the safe and controlled use of this valuable chemical intermediate in research and development.

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An In-depth Technical Guide to the Isomers of Methyl Chloro-pyrazole-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methyl chloro-pyrazole-carboxylate scaffold is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. The specific arrangement of substituents on the pyrazole ring gives rise to a fascinating array of isomers, each with potentially unique biological activities and chemical properties. This technical guide provides a comprehensive exploration of the isomers of methyl chloro-pyrazole-carboxylate, with a focus on their synthesis, characterization, and analytical separation. We delve into the critical challenge of regioselectivity in synthetic strategies and present detailed protocols for the preparation and analysis of these important molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection who are working with or interested in the nuanced chemistry of substituted pyrazoles.

Introduction: The Significance of Isomerism in Pyrazole Chemistry

Pyrazole derivatives are a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties.[1] The introduction of chloro and methyl carboxylate substituents to the pyrazole ring, along with N-methylation, generates a number of structural isomers. The precise spatial orientation of these functional groups is paramount, as it can dramatically influence the molecule's interaction with biological targets, thereby dictating its efficacy and selectivity.

This guide will systematically explore the key isomers of methyl chloro-N-methyl-pyrazole-carboxylate. Understanding the distinct synthetic pathways to each isomer and the analytical techniques to confirm their identity and purity is crucial for advancing research and development in this area.[2]

The Isomeric Landscape of Methyl Chloro-N-methyl-pyrazole-carboxylate

The core structure of pyrazole allows for substitution at the 3, 4, and 5 positions of the carbon skeleton, as well as at the N1 nitrogen atom. For methyl chloro-N-methyl-pyrazole-carboxylate, this gives rise to six primary positional isomers, each with a unique substitution pattern:

  • Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate

  • Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

  • Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

  • Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

The nomenclature follows IUPAC guidelines, specifying the position of the chloro, methyl (on the nitrogen), and methyl carboxylate groups on the pyrazole ring.[3][4]

Regioselective Synthesis: A Central Challenge

The synthesis of a specific pyrazole isomer is often complicated by the formation of regioisomeric mixtures.[5] The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a common route to pyrazoles, but it can lead to two different products depending on which carbonyl group undergoes the initial condensation.[6] Therefore, the development of regioselective synthetic methods is a key area of research.

General Synthetic Strategies

The construction of the pyrazole ring is typically achieved through two main pathways:

  • Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative: This is a classic and versatile method. The choice of the dicarbonyl precursor and the hydrazine will determine the substitution pattern of the final pyrazole.[2][6]

  • [3+2] Cycloaddition reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or alkene.[2]

Synthesis of Specific Isomers: Exemplary Protocols

While a comprehensive set of protocols for every isomer is vast, we present here representative synthetic approaches for key isomers, highlighting the strategies to control regioselectivity.

Protocol 1: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

This isomer can be synthesized from its corresponding 5-amino precursor.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate This starting material can be prepared through established literature methods.

Step 2: Diazotization and Chlorination

  • Reagents: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, Chloroform, Hydrogen Chloride (gas), Nitrosyl Chloride.

  • Procedure:

    • Suspend Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.07 mol) in 75 ml of chloroform.

    • Bubble hydrogen chloride gas through the solution for 60 minutes.

    • Bubble nitrosyl chloride into the reaction mixture for 5-10 minutes, monitoring the reaction by TLC.

    • Heat the solution on a steam bath for five minutes.

    • Cool the reaction and remove the solvent in vacuo to yield the crude ethyl ester.[7]

Step 3: Hydrolysis to the Carboxylic Acid and subsequent esterification to the Methyl Ester

  • Reagents: Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, Potassium Hydroxide, Ethanol, Concentrated Hydrochloric Acid, Methanol, Thionyl Chloride.

  • Procedure:

    • Reflux the ethyl ester (0.07 mol) with potassium hydroxide (0.14 mol) in 75 ml of ethanol for six hours.[8]

    • Cool the solution, pour it into water, and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[8]

    • Collect and dry the solid 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[8]

    • To obtain the methyl ester, the carboxylic acid can be refluxed with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid, or more efficiently, by conversion to the acid chloride followed by reaction with methanol.

The following diagram illustrates a general synthetic pathway for a substituted pyrazole, highlighting the key steps of cyclization and functional group manipulation.

G cluster_0 Pyrazole Ring Synthesis cluster_1 Functional Group Interconversion 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole_Core Substituted Pyrazole Core 1,3-Dicarbonyl->Pyrazole_Core Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole_Core Functionalization Chlorination / Esterification Pyrazole_Core->Functionalization Final_Isomer Methyl Chloro-pyrazole-carboxylate Isomer Functionalization->Final_Isomer

Caption: General synthetic workflow for methyl chloro-pyrazole-carboxylate isomers.

Spectroscopic Characterization of Isomers

Unambiguous identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H and ¹³C NMR providing detailed structural information. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also essential for confirming the presence of functional groups and determining the molecular weight.

NMR Spectroscopy

The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.

  • ¹H NMR: The single proton on the pyrazole ring will have a characteristic chemical shift depending on its position relative to the electron-withdrawing chloro and carboxylate groups. The N-methyl group will also exhibit a distinct singlet.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons provide a clear fingerprint for each isomer.

  • 2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for confirming the regiochemistry, for instance, by observing through-space correlations between the N-methyl protons and a proton on the pyrazole ring.[9]

Table 1: Representative NMR Data for a Methyl Chloro-pyrazole-carboxylate Isomer

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...2.43 (s, 3H, CH₃), 6.66 (s, 1H, pyrazole-H), 7.46-7.62 (m, 9H, Ar-H), 8.02 (dd, 2H, Ar-H), 8.20 (d, 2H, Ar-H)[10]13.8 (CH₃), 114.4 (C-Cl), 123.6-138.1 (Ar-C), 148.8 (C=N, pyrazole), 170.4 (C=N, imidazole)[10]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate3.80 (s, 3H, OCH₃), 5.98 (s, 1H, pyrazole-H), 7.34-7.74 (m, 5H, Ar-H), 12.16 (s, 1H, OH)Data not provided in the source.
1-(3-(3-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone2.17 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 7.34–7.43 (m, 3H, Ar), 7.44–7.56 (m, 5H, Ar), 7.57–7.61 (m, 1H, Ar)[11]12.78, 30.87, 120.52, 125.72, 127.70, 128.80, 128.87, 129.30, 129.42, 129.59, 134.36, 135.45, 138.40, 143.83, 151.75, 195.34[11]

Note: The table includes data for closely related structures to illustrate the expected chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • C=O stretch (ester): Typically observed in the range of 1700-1750 cm⁻¹.

  • C=N stretch (pyrazole ring): Found in the 1500-1650 cm⁻¹ region.

  • C-Cl stretch: Usually appears in the fingerprint region, 600-800 cm⁻¹.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the isomers, which should all have the same molecular formula and therefore the same exact mass. The fragmentation pattern can sometimes provide clues to the substitution pattern.

Analytical Separation of Isomers

The synthesis of pyrazoles often results in a mixture of regioisomers, necessitating efficient separation techniques to isolate the desired compound in high purity.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of pyrazole isomers.[12][13]

Protocol 2: General RP-HPLC Method for Pyrazole Derivatives

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[14]

  • Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 210-280 nm.[14]

  • Flow Rate: Typically 1.0 mL/min.[14]

  • Injection Volume: 5-20 µL.

Optimization of the mobile phase composition and gradient is crucial for achieving baseline separation of the isomers.

The following diagram outlines a typical analytical workflow for the separation and identification of pyrazole isomers.

G Start Isomeric Mixture HPLC HPLC Separation Start->HPLC Fraction1 Isomer 1 HPLC->Fraction1 Fraction2 Isomer 2 HPLC->Fraction2 NMR NMR Spectroscopy Fraction1->NMR MS Mass Spectrometry Fraction1->MS IR IR Spectroscopy Fraction1->IR Fraction2->NMR Fraction2->MS Fraction2->IR Structure1 Structure Elucidation (Isomer 1) NMR->Structure1 Structure2 Structure Elucidation (Isomer 2) NMR->Structure2 MS->Structure1 MS->Structure2 IR->Structure1 IR->Structure2

Caption: Analytical workflow for isomer separation and identification.

Silica Gel Column Chromatography is another widely used method for the preparative separation of pyrazole isomers.[9] The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Conclusion

The isomers of methyl chloro-pyrazole-carboxylate represent a rich area of chemical space with significant potential in drug discovery and agrochemical development. A thorough understanding of their synthesis, particularly the control of regioselectivity, is paramount for accessing pure, well-characterized compounds. The analytical techniques outlined in this guide, especially NMR spectroscopy and chromatography, are indispensable tools for the modern medicinal and process chemist working in this field. As the demand for novel and effective bioactive molecules continues to grow, the systematic exploration of the isomeric diversity of scaffolds like methyl chloro-pyrazole-carboxylate will undoubtedly remain a key driver of innovation.

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A Technical Guide to Methyl 4-Chloro-1H-pyrazole-3-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemicals. The pyrazole core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth analysis of this compound, offering a comprehensive overview of its synthesis, a detailed exploration of its chemical reactivity at its three key functional sites, and a discussion of its application in the development of novel chemical entities. This document is intended to serve as a practical resource, complete with detailed experimental protocols and data to empower researchers in their synthetic endeavors.

The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic peptide bonds and interact with a wide range of biological targets.[3] This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a pyrazole core.[4] The strategic substitution of the pyrazole ring is paramount to modulating its physicochemical properties and biological activity. This compound represents a particularly valuable intermediate, offering three distinct and orthogonally reactive handles for molecular elaboration: the N-H group for substitution, the C4-chloro atom for nucleophilic displacement, and the C3-ester for conversion to amides or other functional groups.

Synthesis of this compound

The construction of this polysubstituted pyrazole can be approached through several strategic pathways. The most common strategies involve either the initial formation of the pyrazole ring followed by chlorination or the use of a pre-chlorinated building block in the cyclization step.

Foundational Strategy: Knorr Pyrazole Synthesis

The most fundamental method for constructing the pyrazole core is the Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5][6] This robust and versatile reaction forms the basis for many synthetic routes.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General scheme of the Knorr Pyrazole Synthesis.

Route A: Post-Cyclization Chlorination

A highly effective and common approach involves the synthesis of a methyl 1H-pyrazole-3-carboxylate precursor, followed by a regioselective electrophilic chlorination at the electron-rich C4 position.[7] The pyrazole ring is activated towards electrophilic attack, and the C4 position is the most common site for substitution.[8]

A plausible precursor, dimethyl 2-hydrazinylidenesuccinate, can be cyclized to form the pyrazole ring, which is then chlorinated. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or a combination of hydrochloric acid and an oxidant like hydrogen peroxide (H₂O₂) are effective for this transformation.[9]

Detailed Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol describes a representative two-step synthesis starting from a suitable precursor, methyl 1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (Precursor) This step is assumed to be completed, yielding the starting material for the key chlorination step.

Step 2: Chlorination of Methyl 1H-pyrazole-3-carboxylate

Causality: The choice of solvent and chlorinating agent is critical. Dichloromethane is a common, relatively inert solvent. Sulfuryl chloride is an effective electrophilic chlorinating agent for electron-rich heterocycles. The reaction is typically run at room temperature to control exothermicity and prevent side reactions. The aqueous workup is designed to quench excess reagent and remove inorganic byproducts.

Methodology:

  • Reaction Setup: To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve Precursor in DCM 2. Cool to 0 °C Addition 3. Add SO₂Cl₂ dropwise Setup->Addition Stir 4. Stir at RT for 4-6h 5. Monitor by TLC/LC-MS Addition->Stir Quench 6. Quench with NaHCO₃ (aq) Stir->Quench Reaction Complete Extract 7. Extract with DCM Quench->Extract Dry 8. Wash, Dry (Na₂SO₄), Filter Extract->Dry Purify 9. Concentrate & Purify (Chromatography) Dry->Purify Product Product Purify->Product Final Product

Caption: Experimental workflow for the synthesis of the title compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its three distinct reactive sites, which can often be addressed with high selectivity.

Caption: Key reactivity sites on this compound.

N-Alkylation and N-Arylation

The N-H proton is acidic and can be readily deprotonated with a base, allowing for subsequent reaction with an electrophile such as an alkyl or aryl halide.[7] A critical consideration for unsymmetrical pyrazoles is regioselectivity. Alkylation can occur at either N1 or N2, and the outcome is often controlled by steric hindrance around the nitrogen atoms and the nature of the base and electrophile used.[10][11] For this specific substrate, the substituent at C3 is generally more sterically demanding than the hydrogen at C5, often favoring substitution at the N1 position.[12]

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the two nitrogen atoms in the ring, combined with the C3-ester group, sufficiently reduces the electron density of the ring system to facilitate the addition-elimination mechanism.[13][14] This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a powerful method for introducing molecular diversity.[15][16]

Transformations of the Ester Group

The methyl ester at the C3 position is a versatile handle for further modification.

  • Hydrolysis: The ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 4-chloro-1H-pyrazole-3-carboxylic acid.[17][18] This carboxylic acid is itself a valuable intermediate.

  • Amidation: The ester can be converted directly to an amide, or more commonly, the carboxylic acid (from hydrolysis) is coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form a diverse range of pyrazole-3-carboxamides. This transformation is exceptionally important, as the carboxamide linkage is a common feature in many bioactive molecules.[19][20]

Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide

Causality: This protocol uses a common base, potassium carbonate, which is sufficient to deprotonate the pyrazole N-H. Acetonitrile is a suitable polar aprotic solvent. The reaction is heated to ensure a reasonable reaction rate. The workup is designed to remove the inorganic base and salts.

Methodology:

  • Reaction Setup: In a vial, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (MeCN, 15 mL/g).

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Seal the vial and stir the mixture at 60 °C for 12-18 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to isolate the N-benzylated product(s). Note that a mixture of N1 and N2 regioisomers may be formed and require separation.[12]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a scaffold for the synthesis of high-value, complex molecules. The functional handles allow for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Anticancer Agents: Derivatives of the pyrazole-3-carboxamide scaffold have shown potent activity against various cancer cell lines. For example, compounds with heterocyclic substituents at the C4 position and an amide at C3 have been investigated as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML).[20]

  • Fungicides: The pyrazole carboxamide core is a well-established pharmacophore in the agrochemical industry. Many commercial fungicides are based on this scaffold, where variations at the N1, C4, and amide positions are used to tune the spectrum of activity and overcome resistance.[21]

  • Anti-inflammatory and Antiviral Agents: The broader pyrazole class of compounds is known for a wide range of biological activities, including anti-inflammatory and antiviral properties.[2][22] The ability to rapidly generate diverse libraries from intermediates like this compound is crucial in screening for new therapeutic leads in these areas.

Data Summary

The following table summarizes key identifying and physical properties of the title compound.

PropertyValueSource(s)
Chemical Name This compound[23][24]
CAS Number 1005584-90-6[24][25]
Molecular Formula C₅H₅ClN₂O₂[23]
Molecular Weight 160.56 g/mol [23][24]
Appearance White to off-white solidGeneral
Predicted Boiling Point 290.2 ± 20.0 °C[23]
Predicted Density 1.448 ± 0.06 g/cm³[23]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in chemical synthesis. Its well-defined and orthogonally reactive functional groups provide chemists with a reliable and predictable pathway to molecular complexity. The insights and protocols detailed in this guide underscore its importance and are intended to facilitate its use in the discovery and development of the next generation of pharmaceuticals and agrochemicals. As the demand for novel, effective, and safe chemical agents continues to grow, the utility of such powerful building blocks will only become more pronounced.

References

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An In-depth Technical Guide on the Safety and Handling of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, necessitates a comprehensive understanding of its safe handling and management.[1][2] This guide provides an in-depth analysis of the chemical and physical properties of this compound, outlines its known and potential hazards, and establishes detailed protocols for its safe use, storage, and disposal. By integrating insights from material safety data sheets (MSDS), regulatory standards, and established laboratory practices, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development to mitigate risks and ensure a safe working environment.

Introduction: The Significance of Pyrazole Derivatives in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[2] this compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its strategic chloro-substitution provides a reactive site for further functionalization, making it a valuable precursor in the development of novel therapeutic agents.[3][4] The responsible and informed handling of this compound is therefore paramount to leveraging its full potential while ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. While comprehensive toxicological data for this specific compound is not always readily available, information from structurally similar pyrazole derivatives, coupled with available safety data sheets, allows for a sound precautionary approach.[5][6]

2.1. GHS Hazard Classification

Based on available data for related compounds, this compound and its analogs are generally classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[7][8]

  • Serious Eye Irritation: Can cause serious eye irritation.[7][8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7][8][10]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

Table 1: GHS Hazard Statements for Related Pyrazole Compounds

Hazard StatementDescriptionCommonality
H315Causes skin irritationHigh
H319Causes serious eye irritationHigh
H335May cause respiratory irritationModerate
H302Harmful if swallowedModerate
H312Harmful in contact with skinPossible
H332Harmful if inhaledPossible

This table is a synthesis of information from various safety data sheets for structurally similar compounds and should be used for guidance.[7][8][9][10][11]

2.2. Causality of Hazards: A Mechanistic Perspective

The irritant properties of many pyrazole derivatives can be attributed to their chemical reactivity and ability to interact with biological macromolecules. The presence of the chloro-substituent and the ester functional group in this compound can influence its reactivity.[3] These functional groups can potentially react with nucleophilic residues in proteins and other biological molecules, leading to cellular irritation and potential allergic reactions. While the exact toxicological properties have not been thoroughly investigated for this specific molecule, this precautionary approach is scientifically justified.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

3.1. Primary Engineering Controls

  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][12] The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[13]

3.2. Essential Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[13][14] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[5]

    • Lab Coat: A flame-resistant lab coat is required to protect against accidental spills.[14]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][13]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is non-negotiable when working with potentially hazardous chemical intermediates.

4.1. Weighing and Dispensing Protocol

The act of weighing and dispensing solid compounds presents a significant risk for aerosolization and subsequent inhalation.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Ensure the analytical balance is clean and certified.

  • Containment: Use a weighing boat or glassine paper to contain the solid. For larger quantities, consider using a glove bag or a ventilated balance enclosure.

  • Technique: Dispense the powder slowly and carefully to minimize dust formation. Avoid any sudden movements that could create airborne particles.

  • Cleaning: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter.

Diagram 1: Workflow for Safe Weighing of this compound

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare designated weighing area weigh 2. Weigh compound in a contained manner prep->weigh transfer 3. Carefully transfer to reaction vessel weigh->transfer clean 4. Clean balance and surrounding area transfer->clean end_process End clean->end_process Dispose of waste start Start start->prep Don PPE Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

A decision-making flowchart for responding to a chemical spill.

Conclusion

This compound is a compound of significant interest in the advancement of pharmaceutical and chemical research. Its safe and effective use is contingent upon a culture of safety, informed by a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides the necessary framework for researchers and professionals to handle this valuable chemical intermediate with the respect and caution it requires, thereby fostering a safe and productive research environment.

References

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  • ChemicalBook. (2023, May 6). 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet.
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The Synthetic Chemist's Guide to Methyl 4-chloro-1H-pyrazole-3-carboxylate: A Hub for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] This in-depth technical guide focuses on the chemical reactivity of a highly functionalized and versatile building block: methyl 4-chloro-1H-pyrazole-3-carboxylate . The presence of a chloro substituent at the C4 position and a methyl carboxylate group at the C3 position imparts a unique electronic character to the pyrazole ring, influencing its reactivity and providing multiple handles for synthetic diversification. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways accessible from this intermediate, including N-functionalization, palladium-catalyzed cross-coupling reactions, and nucleophilic substitution. Each section is underpinned by mechanistic insights and field-proven protocols to empower the design and execution of robust synthetic strategies.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic landscape, with a pyrrole-like nitrogen (N1) that is typically acidic and a pyridine-like nitrogen (N2) that is basic.[3] This dual character, combined with the aromatic nature of the ring, makes pyrazoles versatile scaffolds in organic synthesis.[3] The strategic placement of substituents can further modulate the reactivity of the ring, opening up a plethora of synthetic possibilities.

This compound is a particularly valuable intermediate due to its trifunctional nature:

  • The N-H bond: Allows for N-alkylation and N-arylation, enabling the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological activity.

  • The C4-Chloro substituent: Serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[4] It can also undergo nucleophilic aromatic substitution under certain conditions.

  • The C3-Methyl carboxylate group: An electron-withdrawing group that influences the regioselectivity of N-functionalization and the reactivity of the pyrazole ring. It can also be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

This guide will systematically explore the reactivity at each of these sites, providing both the theoretical framework and practical methodologies for their transformation.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis Workflow start Diethyl 2-(ethoxymethylene)malonate + Hydrazine step1 Cyclization (e.g., in Ethanol, reflux) start->step1 intermediate Methyl 1H-pyrazole-3-carboxylate step1->intermediate step2 Chlorination (e.g., NCS or SO2Cl2 in a suitable solvent) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 equiv) in ethanol, add hydrazine hydrate (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield methyl 1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

N-Functionalization: Alkylation and Arylation

The N-H bond of the pyrazole ring is a key site for introducing molecular diversity. N-alkylation and N-arylation can lead to two regioisomers, the N1- and N2-substituted products. The regiochemical outcome is governed by a combination of steric and electronic factors.[6][7]

Regioselectivity in N-Alkylation

The presence of the methyl carboxylate group at the C3 position introduces steric hindrance, generally favoring alkylation at the less hindered N1 position. However, the choice of base and solvent can significantly influence the N1/N2 ratio. Strong, non-coordinating bases in polar aprotic solvents often favor N1-alkylation.

N-Alkylation Regioselectivity sub This compound N1 N1-alkylated product (Major, sterically favored) sub->N1 Base, RX N2 N2-alkylated product (Minor) sub->N2 Base, RX

Caption: Regioselectivity in the N-alkylation of this compound.

Experimental Protocol: N1-Selective Alkylation
  • To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the N1-alkylated pyrazole.

Reagent/ConditionRole/Rationale
Sodium Hydride (NaH) A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H.
Dimethylformamide (DMF) A polar aprotic solvent that solvates the sodium cation, leading to a more "naked" and reactive pyrazole anion.
0 °C to Room Temp. Initial cooling controls the exothermic deprotonation; warming facilitates the SN2 reaction.

Palladium-Catalyzed Cross-Coupling Reactions at C4

The chloro substituent at the C4 position is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl, meaning that chloro-substituted pyrazoles can be less reactive and may require more forcing conditions or specialized catalyst systems.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazole C4 position and various aryl or vinyl boronic acids or esters. The choice of palladium source, ligand, and base is crucial for achieving high yields.

  • To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Catalyst System ComponentRationale for Selection
Pd(PPh3)4 or PdCl2(dppf) Robust and versatile palladium catalysts for Suzuki couplings.
Bulky Phosphine Ligands (e.g., SPhos, XPhos) Can improve catalyst activity and stability, especially for less reactive aryl chlorides.
K2CO3, Cs2CO3, or K3PO4 The base is essential for the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-substituted pyrazoles by coupling with primary or secondary amines.[8] This reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 equiv), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous solvent (e.g., toluene, dioxane).

  • Heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira and Heck Couplings: C-C Bond Formation with Alkynes and Alkenes

The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position, while the Heck reaction allows for the installation of an alkenyl substituent.[9][10]

ReactionKey Reagents and Conditions
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et3N, piperidine), in a solvent like THF or DMF.[9]
Heck Reaction Alkene, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., P(o-tol)3), base (e.g., Et3N, K2CO3), in a polar aprotic solvent like DMF or NMP.[10]

digraph "Cross-Coupling_Reactions" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)2, Pd catalyst, Base)"];
buchwald [label="Buchwald-Hartwig\n(R2NH, Pd catalyst, Base)"];
sonogashira [label="Sonogashira\n(Terminal Alkyne, Pd/Cu catalyst, Base)"];
heck [label="Heck\n(Alkene, Pd catalyst, Base)"];

product_suzuki [label="4-Aryl/Vinyl Pyrazole"];
product_buchwald [label="4-Amino Pyrazole"];
product_sonogashira [label="4-Alkynyl Pyrazole"];
product_heck [label="4-Alkenyl Pyrazole"];

start -> suzuki -> product_suzuki;
start -> buchwald -> product_buchwald;
start -> sonogashira -> product_sonogashira;
start -> heck -> product_heck;

}

Caption: Overview of palladium-catalyzed cross-coupling reactions at the C4 position.

Other Transformations

Electrophilic Substitution

In a typical pyrazole ring, electrophilic substitution occurs preferentially at the C4 position. However, in this compound, this position is blocked. Furthermore, the presence of two electron-withdrawing groups (the C4-chloro and C3-carboxylate) deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution at the C5 position is expected to be challenging and would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed cross-coupling reactions are generally more efficient, direct nucleophilic aromatic substitution of the C4-chloro group is also possible, particularly with strong nucleophiles. The electron-withdrawing nature of the adjacent carboxylate group and the pyrazole ring itself can facilitate this reaction pathway.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, including regioselective N-alkylation and N-arylation, and a variety of palladium-catalyzed cross-coupling reactions at the C4 position. The insights and protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important intermediate in the development of novel pharmaceuticals and other functional molecules. The strategic application of the reactions described herein will undoubtedly continue to fuel innovation in drug discovery and beyond.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-chloro-1H-pyrazole-3-carboxylate from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route to Methyl 4-chloro-1H-pyrazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, diethyl oxalate, and proceeds through a series of well-established yet optimized reaction steps. This document provides not only detailed, step-by-step protocols but also delves into the underlying reaction mechanisms, process optimization strategies, and critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a complete technical resource for the successful synthesis and characterization of this important pyrazole derivative.

Introduction and Significance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals.[1] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged scaffolds in drug discovery.[2][3] Specifically, 4-halopyrazole-3-carboxylic acid esters, such as the title compound, serve as crucial intermediates in the synthesis of complex bioactive molecules, including kinase inhibitors and agrochemicals.[4][5] The strategic placement of the chloro and methyl carboxylate functionalities on the pyrazole core allows for versatile downstream derivatization, making a reliable and well-understood synthetic pathway to this intermediate highly valuable.

This application note outlines a multi-step synthesis starting from diethyl oxalate, a commodity chemical, providing an economical and efficient route to this compound.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with a Claisen condensation to form a key diketoester intermediate. This is followed by a cyclocondensation with hydrazine to construct the pyrazole ring. The final stage involves a regioselective chlorination of the pyrazole core. While the esterification of the carboxylic acid is a potential subsequent step, this guide will focus on the direct synthesis of the methyl ester.

Synthetic_Workflow cluster_0 Stage 1: Diketoester Formation cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Hydrolysis, Chlorination & Esterification A Diethyl Oxalate + Ethyl Acetate B Diethyl 2,4-dioxobutanoate (in situ) A->B  Claisen Condensation   (Base, e.g., NaOEt) D Ethyl 1H-pyrazole-3-carboxylate B->D  Cyclocondensation   C Hydrazine Hydrate C->D F 1H-pyrazole-3-carboxylic acid D->F E Hydrolysis H 4-chloro-1H-pyrazole-3-carboxylic acid F->H G Chlorination (NCS) J This compound H->J I Esterification (Methanol, Acid catalyst) Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazole Pyrazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex Attack on electrophilic Cl NCS N-Chlorosuccinimide (NCS) NCS->SigmaComplex ChlorinatedProduct 4-Chloropyrazole SigmaComplex->ChlorinatedProduct Deprotonation Proton H+ SigmaComplex->Proton Succinimide Succinimide

Sources

Synthesis of Methyl 4-chloro-1H-pyrazole-3-carboxylate: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Molecules incorporating the pyrazole nucleus exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, methyl 4-chloro-1H-pyrazole-3-carboxylate serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its unique substitution pattern, featuring a reactive chlorine atom and a carboxylate group, allows for diverse downstream functionalization, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reagents and detailed protocols for the synthesis of this important compound, aimed at researchers and professionals in the field of drug development.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the pyrazole ring system to form the precursor, methyl 1H-pyrazole-3-carboxylate, followed by a selective chlorination at the C4 position. This approach allows for greater control over the regiochemistry of the final product.

Synthesis_Strategy Start Starting Materials Precursor Methyl 1H-pyrazole-3-carboxylate Start->Precursor Step 1: Pyrazole Ring Formation FinalProduct This compound Precursor->FinalProduct Step 2: C4-Chlorination

Caption: Overall synthetic strategy.

Part 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate (Precursor)

The formation of the pyrazole ring is a classic reaction in heterocyclic chemistry. A reliable method involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with hydrazine. In this protocol, we will utilize a precursor that can be readily converted to the desired pyrazole-3-carboxylate.

Causality Behind Experimental Choices

The choice of starting materials is critical for the successful synthesis of the pyrazole precursor. While several methods exist, the reaction of a glyoxalate derivative with hydrazine hydrate offers a direct and efficient route to the desired 3-carboxy-substituted pyrazole. The reaction proceeds via a condensation-cyclization cascade.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

Materials and Reagents:

  • Methyl glyoxalate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl glyoxalate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH ~2. This step ensures the protonation of any remaining basic species.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Neutralization and Drying: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude methyl 1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Selective Chlorination of Methyl 1H-pyrazole-3-carboxylate

The second step involves the electrophilic chlorination of the pyrazole ring. The 4-position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle chlorinating agent for this transformation.[1]

Expertise in Reagent Selection: Why N-Chlorosuccinimide?

N-Chlorosuccinimide (NCS) is the reagent of choice for this chlorination for several key reasons:

  • Selectivity: NCS provides good selectivity for the chlorination of electron-rich aromatic and heteroaromatic rings.

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to prevent side reactions and decomposition of the starting material and product.

  • Ease of Handling: As a crystalline solid, NCS is easier and safer to handle compared to gaseous chlorine or other corrosive liquid chlorinating agents.[1]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (solvent)

  • Sodium bicarbonate solution

  • Brine

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve methyl 1H-pyrazole-3-carboxylate in acetonitrile.

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chlorination_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Precursor Dissolve Methyl 1H-pyrazole-3-carboxylate in Acetonitrile Add_NCS Add N-Chlorosuccinimide Precursor->Add_NCS Stir Stir at Room Temperature (12-24h) Add_NCS->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Reaction Completion (TLC) Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Final_Product This compound Purify->Final_Product Obtain Pure Product

Caption: Workflow for the chlorination step.

Reagent Summary and Characterization Data

Reagent/ProductChemical FormulaMolar Mass ( g/mol )Role/Characterization
Methyl glyoxalate C₃H₄O₃88.06Starting material for precursor synthesis
Hydrazine hydrate H₆N₂O50.06Nitrogen source for pyrazole ring formation
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂126.11Precursor
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂133.53Chlorinating agent
This compound C₅H₅ClN₂O₂160.56Final Product. ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H-5), 3.95 (s, 3H, OCH₃), NH proton may be broad. ¹³C NMR (CDCl₃, 100 MHz): δ 162.0 (C=O), 138.5 (C-5), 135.0 (C-3), 105.0 (C-4), 52.5 (OCH₃).[2][3]

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Chlorosuccinimide (NCS) is a corrosive solid and an oxidizing agent.[1] Avoid contact with skin and eyes. It is moisture-sensitive and should be stored in a dry environment.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and a robust chlorination protocol makes this procedure suitable for both academic research and industrial applications. The versatility of the final product as a synthetic intermediate opens up avenues for the development of novel therapeutic agents and other functional molecules. Further optimization of reaction conditions, such as exploring alternative solvents or catalysts, could potentially lead to even higher yields and improved process efficiency.

References

  • Organic Syntheses Procedure. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(12), 3737. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Crystals, 2(3), 1248-1252. [Link]

  • This compound. (n.d.). Advanced Biochemicals.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Request PDF - ResearchGate. (n.g.). Retrieved from [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Methyl 4-Chloro-1H-pyrazole-3-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS: 59034-88-9) has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.

This guide provides a detailed technical overview of the strategic applications of this compound. We will explore its key reactive sites and provide field-proven protocols for its derivatization through N-alkylation, palladium-catalyzed cross-coupling, and amidation, explaining the chemical principles behind each procedural choice.

Physicochemical Properties of this compound

A foundational understanding of the reagent's physical and chemical properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 59034-88-9[4][5]
Molecular Formula C₅H₅ClN₂O₂[4][6]
Molecular Weight 160.56 g/mol [5][6]
Appearance White to off-white solid/powderN/A
Purity Typically ≥98%[5]
Predicted Boiling Point 290.2 ± 20.0 °C[6]
Predicted Density 1.448 ± 0.06 g/cm³[6]

Core Synthetic Applications & Protocols

This compound offers three primary points for chemical modification: the reactive N-H bond of the pyrazole ring, the C4-chloro substituent, and the C3-methyl ester. This trifecta of reactivity allows for a modular and sequential approach to building molecular complexity.

Regiocontrolled N-Alkylation and N-Arylation

Scientific Rationale: Modification of the pyrazole nitrogen is a cornerstone of medicinal chemistry.[7] The substituent at the N1 position directly influences the molecule's three-dimensional conformation and its interaction with biological targets. N-alkylation can enhance metabolic stability, modulate solubility, and fine-tune binding affinity. However, asymmetrically substituted pyrazoles can yield two different regioisomers (N1 and N2), making regiocontrol a critical experimental parameter.[7][8] Steric hindrance around the pyrazole nitrogens is often the deciding factor, with alkylation favoring the less sterically encumbered nitrogen atom.[8]

Protocol 1: Base-Mediated N-Alkylation

This protocol describes a general method for the N-alkylation of the pyrazole ring using a mild base and an alkyl halide.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile) to a concentration of 0.1-0.5 M.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The choice of a weaker base like K₂CO₃ is often sufficient and cost-effective. Cs₂CO₃ can enhance reactivity for less reactive alkylating agents due to its higher solubility.

  • Activation: Stir the resulting suspension at room temperature for 30-60 minutes. This step allows for the deprotonation of the pyrazole N-H, forming the nucleophilic pyrazolide anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or iodomethane, 1.1 eq) dropwise to the mixture. An exothermic reaction may occur, and cooling with an ice bath may be necessary for reactive electrophiles.

  • Reaction Monitoring: Allow the reaction to stir at a temperature ranging from room temperature to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired N-alkylated product.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in pharmaceuticals.[9][10][11] The chloro-substituent at the C4 position of the pyrazole serves as an ideal handle for this transformation. The reaction involves a palladium catalyst to couple the aryl chloride with an organoboron reagent (a boronic acid or boronate ester).[9][11] The mechanism proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] A base is essential for activating the boronic acid to facilitate the transmetalation step.[9]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for coupling the C4-chloro position with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the N-substituted this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).[13]

  • Catalyst Addition: Add the palladium catalyst. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol %) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon) three times. Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DMF/H₂O (5:1).

  • Reaction Execution: Heat the reaction mixture to 80-120°C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times compared to conventional heating.[13]

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the C4-arylated pyrazole product.

Synthesis of Pyrazole-3-Carboxamides

Scientific Rationale: The conversion of the methyl ester at the C3 position into a carboxamide is a crucial final-stage derivatization. The pyrazole-3-carboxamide moiety is a key pharmacophore found in a multitude of kinase inhibitors and other targeted therapies, as the amide N-H can act as a critical hydrogen bond donor.[14][15][16] This transformation is typically a two-step process: saponification of the ester to the carboxylic acid, followed by an amide coupling reaction.

Protocol 3: Two-Step Amide Formation

Step A: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the C4-substituted pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (usually 2-6 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate. Dry the product thoroughly before proceeding.

Step B: Amide Coupling

  • Activation: In an inert atmosphere, dissolve the pyrazole-3-carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the stirred solution.

  • Coupling Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Workup: Monitor for completion by LC-MS. Once complete, dilute the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The final pyrazole-3-carboxamide product can be purified by flash chromatography or recrystallization.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic transformations described above.

N-Alkylation Workflow

N_Alkylation start_material Methyl 4-chloro- 1H-pyrazole-3-carboxylate reagents 1. Base (K₂CO₃) 2. R-X (Alkyl Halide) 3. Solvent (DMF) start_material->reagents product N-Alkylated Pyrazole Intermediate reagents->product Deprotonation & Nucleophilic Attack

Caption: General workflow for the N-alkylation of the pyrazole core.

Suzuki Coupling Workflow

Suzuki_Coupling start_material N-Alkylated 4-Chloro Pyrazole reagents Ar-B(OH)₂ Pd Catalyst Base (K₃PO₄) start_material->reagents product C4-Arylated Pyrazole Intermediate reagents->product Pd-Catalyzed Cross-Coupling

Caption: C-C bond formation at the C4 position via Suzuki coupling.

Amidation Workflow

Amidation start_material C4-Arylated Pyrazole Ester step1_reagents LiOH, THF/H₂O start_material->step1_reagents intermediate Pyrazole-3-Carboxylic Acid step1_reagents->intermediate Saponification step2_reagents R₂-NH, HATU, DIPEA intermediate->step2_reagents final_product Final Pyrazole-3-Carboxamide (API Intermediate) step2_reagents->final_product Amide Coupling

Caption: Two-step conversion of the methyl ester to a carboxamide.

References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]

  • New celecoxib derivatives as anti-inflammatory agents. PubMed. Available at: [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

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  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • CAS No: 1005584-90-6 | Chemical Name: this compound. Pharmaffiliates. Available at: [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Oakwood Chemical. Available at: [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ResearchGate. Available at: [Link]

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  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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The Strategic Role of Methyl 4-Chloro-1H-pyrazole-3-carboxylate in the Agrochemical Arena: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Agrochemicals

In the relentless pursuit of novel and effective crop protection agents, the pyrazole heterocycle has emerged as a cornerstone of modern agrochemical research and development. Its unique electronic properties and versatile substitution patterns have enabled the creation of a diverse array of highly potent and selective fungicides, herbicides, and insecticides. Among the myriad of pyrazole-based building blocks, methyl 4-chloro-1H-pyrazole-3-carboxylate stands out as a particularly valuable intermediate. Its strategic placement of a chloro substituent at the 4-position and a reactive carboxylate group at the 3-position provides a versatile platform for the synthesis of a wide range of commercially significant agrochemicals. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, offering detailed protocols and insights into the chemical logic that underpins its use.

Core Applications in Agrochemical Synthesis: A Gateway to Potent Active Ingredients

This compound is a key precursor for the synthesis of several classes of agrochemicals, most notably pyrazole carboxamide fungicides and insecticides. The chloro substituent at the 4-position is crucial for modulating the biological activity and metabolic stability of the final product, while the methyl carboxylate at the 3-position serves as a versatile handle for constructing the desired amide or ester linkages that are often essential for bioactivity.

Fungicide Synthesis: Targeting Fungal Respiration

A significant application of pyrazole carboxylates lies in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that disrupt the fungal respiratory chain.[1][2] The pyrazole carboxamide moiety is a well-established pharmacophore that effectively binds to the succinate dehydrogenase enzyme complex, leading to the inhibition of fungal growth.[1]

Insecticide and Acaricide Synthesis: Neurotoxic and Metabolic Disruption

In the realm of insect and mite control, pyrazole carboxamides have been developed into potent insecticides and acaricides. A prominent example is the synthesis of compounds like Tebufenpyrad and Tolfenpyrad, which are derived from a structurally related precursor, 4-chloro-3-ethyl-1-methyl-pyrazole-5-carboxylic acid.[3][4] These molecules act as mitochondrial electron transport inhibitors, disrupting energy production in target pests.[5] The synthetic principles for these compounds are directly applicable to derivatives of this compound.

Synthetic Workflow: From Intermediate to Active Ingredient

The journey from this compound to a final agrochemical product typically involves a multi-step synthetic sequence. The following workflow outlines the key transformations, using the synthesis of a generic pyrazole carboxamide insecticide as a representative example.

Synthetic Workflow Start Methyl 4-chloro-1H- pyrazole-3-carboxylate Step1 Step 1: Hydrolysis Start->Step1 NaOH, H2O/MeOH Intermediate1 4-Chloro-1H-pyrazole- 3-carboxylic Acid Step1->Intermediate1 Step2 Step 2: Acyl Chloride Formation Intermediate1->Step2 SOCl2 or (COCl)2 Intermediate2 4-Chloro-1H-pyrazole- 3-carbonyl Chloride Step2->Intermediate2 Step3 Step 3: Amidation Intermediate2->Step3 FinalProduct Pyrazole Carboxamide Agrochemical Step3->FinalProduct Base (e.g., Et3N) Amine Substituted Amine Amine->Step3

Caption: General synthetic workflow from the starting ester to the final agrochemical.

Detailed Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the key synthetic transformations. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Hydrolysis of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent activation.

Rationale: Alkaline hydrolysis, or saponification, is a robust and high-yielding method for the cleavage of esters.[6] The use of a co-solvent like methanol ensures the miscibility of the ester in the aqueous sodium hydroxide solution.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 4-chloro-1H-pyrazole-3-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Parameter Value/Condition Rationale
Base Sodium HydroxideStrong base for efficient ester cleavage.
Solvent Methanol/WaterEnsures solubility of both ester and base.
Temperature RefluxAccelerates the rate of hydrolysis.
Work-up AcidificationProtonates the carboxylate to yield the carboxylic acid.
Protocol 2: Formation of 4-Chloro-1H-pyrazole-3-carbonyl Chloride

Objective: To activate the carboxylic acid for the subsequent amidation reaction.

Rationale: The conversion of a carboxylic acid to an acid chloride is a standard and highly effective method for activating the carboxyl group. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Materials:

  • 4-Chloro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 4-chloro-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Parameter Value/Condition Rationale
Reagent Thionyl ChlorideEfficiently converts carboxylic acid to acid chloride.
Catalyst DMFCatalyzes the reaction via the formation of a Vilsmeier reagent.
Solvent Toluene or DCM (anhydrous)Inert solvent; anhydrous conditions are crucial.
Temperature RefluxDrives the reaction to completion.
Protocol 3: Amidation to Synthesize a Pyrazole Carboxamide Agrochemical

Objective: To form the final amide bond, creating the active agrochemical ingredient.

Rationale: The reaction between an acid chloride and an amine is a highly efficient method for amide bond formation. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Materials:

  • 4-Chloro-1H-pyrazole-3-carbonyl chloride

  • Substituted amine (e.g., 4-(4-methylphenoxy)benzylamine for a Tolfenpyrad analog) (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM or THF.

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude 4-chloro-1H-pyrazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure pyrazole carboxamide.

Parameter Value/Condition Rationale
Reactants Acid Chloride and AmineEfficient amide bond formation.
Base Triethylamine or PyridineScavenges the HCl byproduct.
Solvent DCM or THF (anhydrous)Inert solvent; anhydrous conditions are important.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.

Mechanism of Action: A Molecular Perspective

The biological efficacy of the synthesized pyrazole carboxamides is intrinsically linked to their ability to inhibit crucial cellular processes in the target organisms.

Mode_of_Action cluster_fungicide Fungicidal Action (SDHIs) cluster_insecticide Insecticidal Action (Mitochondrial Inhibitors) Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits ETC_F Electron Transport Chain SDH->ETC_F Blocks Electron Flow ATP_F ATP Production ETC_F->ATP_F Prevents Fungus Fungal Cell Death ATP_F->Fungus Leads to Insecticide Pyrazole Carboxamide Insecticide (e.g., Tolfenpyrad) ComplexI Mitochondrial Complex I Insecticide->ComplexI Inhibits ETC_I Electron Transport Chain ComplexI->ETC_I Blocks Electron Flow ATP_I ATP Production ETC_I->ATP_I Prevents Insect Insect Paralysis & Death ATP_I->Insect Leads to

Caption: Mechanisms of action for pyrazole carboxamide fungicides and insecticides.

As illustrated, pyrazole carboxamide fungicides, acting as SDHIs, block the electron transport chain at complex II, thereby halting ATP production and leading to fungal cell death.[1] Similarly, insecticidal pyrazole carboxamides, such as Tolfenpyrad, inhibit mitochondrial complex I, which also disrupts the electron transport chain and leads to a lack of energy, resulting in paralysis and death of the insect.[5]

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in modern agrochemical synthesis. Its versatile reactivity and the privileged nature of the pyrazole scaffold have cemented its role as a critical building block for a new generation of crop protection agents. The protocols and insights provided in this guide are intended to empower researchers and scientists to harness the full potential of this valuable intermediate. As the demand for more effective and environmentally benign agrochemicals continues to grow, the innovative application of foundational molecules like this compound will undoubtedly remain at the forefront of this vital field of research.

References

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  • Tolfenpyrad. PubChem. [Link]

  • The new preparation process of tebufenpyrad.
  • Industrial new process for synthesis of tebufenpyrad.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. PubMed. [Link]

  • Novel preparation method of tolfenpyrad.
  • New method for synthetizing tolfenpyrad.
  • Tebufenpyrad synthesis. SlideShare. [Link]

  • Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

  • Method for synthesizing tolfenpyrad.
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Application Notes and Protocols for the N1-Position Derivatization of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic protocols for the selective derivatization of methyl 4-chloro-1H-pyrazole-3-carboxylate at the N1 position. The N-functionalization of pyrazole scaffolds is a critical step in the synthesis of a multitude of biologically active compounds, particularly in the realm of drug discovery.[1][2] This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven methodologies for N-alkylation and N-arylation, addressing the crucial aspect of regioselectivity. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Introduction: The Significance of N1-Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. N1-substitution allows for the introduction of diverse chemical moieties that can interact with biological targets, improve solubility, and enhance metabolic stability.[5]

This compound is a versatile starting material for the synthesis of a wide array of N1-substituted pyrazoles. The electron-withdrawing groups at the C3 and C4 positions influence the reactivity of the pyrazole ring, making regioselective N1-functionalization a key challenge. This guide provides robust protocols to achieve high regioselectivity for the desired N1 isomer.

Reaction Workflow Overview

The derivatization of this compound at the N1 position can be broadly categorized into N-alkylation and N-arylation reactions. The general workflow for these transformations is depicted below.

workflow cluster_prep Preparation cluster_reaction Derivatization at N1 cluster_analysis Purification & Analysis cluster_product Product prep Starting Material: This compound alkylation N-Alkylation (Base-mediated, Mitsunobu) prep->alkylation Electrophile Reagents arylation N-Arylation (Buchwald-Hartwig) prep->arylation Aryl Halide Catalyst, Ligand, Base purification Work-up & Column Chromatography alkylation->purification arylation->purification characterization Structural Characterization (NMR, MS) purification->characterization product N1-Substituted Pyrazole Derivative characterization->product

Caption: General experimental workflow for N1-derivatization.

Protocols for N1-Alkylation

N-alkylation of pyrazoles is a fundamental transformation, and several methods can be employed depending on the nature of the alkylating agent and the desired reaction conditions.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is a classical and widely used method for N-alkylation. The choice of base is critical for achieving high regioselectivity, favoring the less sterically hindered N1 position.[6][7]

Rationale: The reaction proceeds via deprotonation of the pyrazole NH by a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction. Weaker bases like potassium carbonate are often sufficient and can lead to higher N1 selectivity compared to stronger bases like sodium hydride.[6] The use of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the pyrazolate anion.[6]

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (0.2 M), add potassium carbonate (K2CO3) (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N1-alkylated pyrazole.

ParameterConditionRationale
Base K2CO3, Cs2CO3Weaker bases often provide better N1-regioselectivity.[6]
Solvent DMF, DMSOPolar aprotic solvents enhance the nucleophilicity of the pyrazolate.[6]
Temperature 60-100 °CHigher temperatures may be required for less reactive alkyl halides.[5]
Electrophiles Alkyl iodides, bromides, chloridesReactivity order: I > Br > Cl.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction offers a mild alternative for the N-alkylation of pyrazoles using alcohols, proceeding with an inversion of stereochemistry at the alcohol carbon.[8] This method is particularly useful for introducing secondary alkyl groups.

Rationale: The reaction involves the activation of the alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9] The resulting oxyphosphonium salt is then displaced by the pyrazolate anion in an SN2 fashion.

mitsunobu_mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution reagents PPh3 + DEAD activated_complex [R-O-P(Ph)3]+ reagents->activated_complex forms alcohol R-OH alcohol->activated_complex reacts with product N1-Alkylated Pyrazole activated_complex->product SN2 attack by pyrazole Pyrazole-H pyrazolate Pyrazole- pyrazole->pyrazolate deprotonates pyrazolate->product forms

Caption: Simplified Mitsunobu reaction mechanism.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

ParameterConditionRationale
Phosphine PPh3, PBu3Triphenylphosphine is commonly used.[9]
Azodicarboxylate DEAD, DIADDIAD is often preferred due to the easier removal of its hydrazine byproduct.
Solvent THF, DichloromethaneAnhydrous conditions are crucial for the success of the reaction.
Temperature 0 °C to room temperatureThe exothermic reaction is controlled by slow addition at low temperature.

Protocol for N1-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of pyrazoles with aryl halides.[10][11]

Rationale: This reaction involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrazole, and reductive elimination to form the N-aryl pyrazole and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the efficiency of the reaction.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), cesium carbonate (Cs2CO3) (2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and Xantphos (4 mol%)).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane or toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N1-aryl pyrazole.

ParameterConditionRationale
Catalyst Pd2(dba)3, Pd(OAc)2Common palladium sources for generating the active Pd(0) species.[12]
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphine ligands facilitate the catalytic cycle.[12]
Base Cs2CO3, K3PO4A strong, non-nucleophilic base is required for deprotonation.
Solvent Dioxane, TolueneAnhydrous, high-boiling point solvents are typically used.

Structural Characterization

Unambiguous characterization of the N1-substituted product and differentiation from the N2-isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[13][14]

1H NMR Spectroscopy:

  • Key Diagnostic Signal: The chemical shift of the proton on the carbon adjacent to the substituted nitrogen (H5 for N1-substitution) is a key indicator. In N1-substituted pyrazoles, the H5 proton typically appears as a singlet or a doublet (if coupled to a substituent at C4) in a distinct region of the spectrum.[14]

  • N-CHn Protons: The chemical shift of the protons on the alkyl or aryl group directly attached to the nitrogen can also provide clues about the substitution pattern.[15]

13C NMR Spectroscopy:

  • The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern at the nitrogen.[13][14]

2D NMR Techniques (HSQC, HMBC, NOESY):

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of carbon signals.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity and regiochemistry.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between the protons of the N1-substituent and the H5 proton of the pyrazole ring, providing definitive proof of N1-substitution.[15]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the selective N1-derivatization of this compound. By carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of N1-alkylated and N1-arylated pyrazoles. These compounds serve as valuable intermediates in the development of novel therapeutic agents and other advanced materials. The detailed methodologies and the rationale behind the experimental choices are intended to empower researchers to successfully implement and adapt these procedures for their specific synthetic targets.

References

  • AstraZeneca. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH. [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • But, T. Y., & Moody, C. J. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(2), 791–828. [Link]

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7893–7905. [Link]

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7893–7905. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1850. [Link]

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7893–7905. [Link]

  • Reddy, B. V. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4935. [Link]

  • Reddy, B. V. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10835–10846. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction. [Link]

  • Sharma, K. N., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]

  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]

  • Mitsunobu, O. (n.d.). Mitsunobu Reaction in My Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Gryglewski, P., & Gierczak, T. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(18), 4247. [Link]

  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Journal of the Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

  • The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

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Introduction: The Strategic Importance of Methyl 4-Chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 4-Chloro-1H-pyrazole-3-carboxylate

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules. Its structure, featuring a reactive carboxylic ester and a chlorinated pyrazole core, makes it a valuable intermediate in the production of agrochemicals and pharmaceuticals. Notably, it serves as a key precursor for potent acaricides and insecticides such as Tebufenpyrad and Tolfenpyrad, which are crucial for crop protection.[1] The development of a robust, safe, and efficient scale-up synthesis for this compound is therefore of significant industrial interest, aiming to overcome the challenges associated with hazardous reagents and to ensure high yield and purity.

This guide provides a comprehensive overview and a detailed protocol for the multi-gram scale synthesis of this compound. It emphasizes a modern, safer chlorination method and outlines the critical parameters for process control, safety, and analytical validation necessary for successful implementation in a laboratory or pilot plant setting.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often relying on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[2][3] For the specific synthesis of this compound, a logical and efficient pathway involves two primary stages:

  • Formation of the Pyrazole Core: Synthesis of the unchlorinated precursor, methyl 1H-pyrazole-3-carboxylate.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of the pyrazole ring.

A critical consideration in scaling up this synthesis is the choice of chlorinating agent. Traditional industrial methods have often employed sulfuryl chloride (SO₂Cl₂), which is highly corrosive, toxic, and generates hazardous byproducts like sulfur dioxide and hydrogen chloride gas.[1] This guide adopts a more environmentally benign and safer approach detailed in patent literature, which utilizes a combination of hydrochloric acid and hydrogen peroxide as the chlorinating system.[1] This in situ generation of the active chlorinating species mitigates many of the risks associated with sulfuryl chloride, making it a preferable choice for scale-up operations.

The overall workflow is designed to be linear and efficient, with purification steps incorporated to ensure the high quality of the final product.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Regioselective Chlorination cluster_2 Quality Control A Starting Materials (e.g., β-ketoester, Hydrazine) B Cyclocondensation Reaction A->B C Workup & Purification B->C H In-Process Control (TLC, HPLC) B->H D Intermediate: Methyl 1H-pyrazole-3-carboxylate C->D E Chlorination Reaction (HCl / H₂O₂) D->E F Workup & Purification E->F E->H G Final Product: This compound F->G I Final Product Analysis (NMR, MS, HPLC, MP) G->I

Caption: Overall workflow for the scale-up synthesis.

PART 1: Detailed Experimental Protocol (100g Scale)

This protocol details the synthesis of the unchlorinated pyrazole ester followed by its chlorination. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4]

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This step involves the cyclocondensation reaction between a suitable β-ketoester equivalent and hydrazine.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl acetylenedicarboxylate142.11142.1 g1.00
Hydrazine hydrate (~64% N₂H₄)50.0650.1 g1.00Use with caution, toxic.
Methanol (MeOH)32.041000 mL-Solvent
Glacial Acetic Acid60.055 mL-Catalyst[2]

Procedure

  • Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Initial Charge: Charge the flask with hydrazine hydrate and 500 mL of methanol. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, dissolve dimethyl acetylenedicarboxylate (DMAD) in 500 mL of methanol. Add this solution dropwise to the stirred hydrazine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, add the glacial acetic acid.[2] Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add 500 mL of ethyl acetate and 500 mL of water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 x 250 mL of saturated sodium bicarbonate solution and 1 x 250 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield methyl 1H-pyrazole-3-carboxylate as a solid. The expected yield is typically in the range of 80-90%.

Step 2: Chlorination of Methyl 1H-pyrazole-3-carboxylate

This step employs a safer chlorination method using hydrochloric acid and hydrogen peroxide.[1]

Caption: Reaction scheme for the chlorination step.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 1H-pyrazole-3-carboxylate126.11100 g0.793From Step 1
Hydrochloric Acid (35% w/w)36.46165 mL~1.67Corrosive
Hydrogen Peroxide (37% w/w)34.0186 mL~1.03Strong oxidizer, handle with care.[1]
Dichloroethane (DCE)98.96800 mL-Solvent
Sodium Sulfite (Na₂SO₃)126.04--For quenching
Sodium Bicarbonate (NaHCO₃)84.01--For neutralization

Procedure

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add the methyl 1H-pyrazole-3-carboxylate, hydrochloric acid, and dichloroethane.[1]

  • Controlled Addition: Cool the mixture to 20 °C. Slowly add the hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature at 20 °C.[1]

  • Reaction Incubation: After the addition is complete, allow the mixture to stir at 20 °C for 2 hours. Then, gradually warm the reaction to 50 °C and maintain it for 7-10 hours.[1] Monitor the reaction's completion by TLC or HPLC.

  • Quenching and Workup: Cool the mixture to 30 °C. Carefully separate the layers.

  • Washing: Wash the organic (DCE) layer sequentially with:

    • 1 x 200 mL of 4% aqueous sodium sulfite solution (to quench any remaining peroxide).

    • 1 x 200 mL of 4% aqueous sodium bicarbonate solution (to neutralize excess acid).

    • 1 x 200 mL of water.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloroethane under reduced pressure.

  • Purification: The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent (e.g., methanol/water or toluene) to yield a white to off-white solid.[5] The expected yield is up to 95%.[1]

PART 2: Safety, Handling, and Environmental Considerations

Scaling up chemical synthesis requires a stringent focus on safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[6] Operations involving concentrated acids or peroxides may require a face shield.

  • Ventilation: All steps must be performed in a high-performance fume hood to avoid inhalation of vapors.[4][7]

  • Reagent Handling:

    • Hydrogen Peroxide: A strong oxidizer. Avoid contact with metals and organic materials. Store in a cool, vented area.

    • Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid skin and eye contact.[6]

    • Dichloroethane: A chlorinated solvent; handle in a closed system where possible to minimize exposure.

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[4] Have appropriate spill kits (neutralizers for acid, absorbent materials) and fire extinguishers (dry chemical, CO₂) available.[7][8]

  • Waste Disposal: Aqueous layers should be neutralized before disposal. Organic waste containing chlorinated solvents must be collected and disposed of according to institutional and local environmental regulations. Do not discharge to sewer systems.[7]

PART 3: Analytical Quality Control

To ensure the integrity of the final product, a robust analytical workflow is essential.

Caption: Analytical workflow for quality control.

Analytical Specifications

TestMethodSpecificationPurpose
AppearanceVisualWhite to off-white solidBasic quality check
Identity¹H NMR, ¹³C NMRConforms to structureStructural confirmation
PurityHPLC≥ 98%Quantifies product purity
IdentityMass SpectrometryCorrect molecular ion peakConfirms molecular weight[9][10]
Melting PointMelting Point ApparatusConforms to referenceConfirms identity and purity
  • TLC: Used for rapid, qualitative monitoring of reaction progress to determine the consumption of starting material.[2]

  • HPLC: Provides quantitative data on the purity of the intermediate and final product. A typical method would use a C18 column with a water/acetonitrile mobile phase.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, ensuring the correct regiochemistry of the chlorination.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, including the characteristic isotopic pattern for a monochlorinated compound.

By following this detailed guide, researchers and development professionals can confidently and safely execute the scale-up synthesis of this compound, ensuring a high-quality product suitable for further applications.

References

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179. Retrieved from [Link]

  • Prakash, O., et al. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Capot Chemical. (2023). MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharma and Bio Sciences.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Oakwood Chemical. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (2015). US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.

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Application Notes and Protocols for the Purification of Methyl 4-chloro-1H-pyrazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This is particularly true for heterocyclic compounds like methyl 4-chloro-1H-pyrazole-3-carboxylate, a versatile building block in the synthesis of a wide array of biologically active molecules. Even minute impurities can lead to aberrant biological activities, compromise the integrity of screening data, and introduce unforeseen toxicities. Consequently, robust and reproducible purification methods are not merely a matter of good laboratory practice; they are a cornerstone of scientific validity and a prerequisite for advancing a compound through the drug development pipeline.

Recrystallization stands as a powerful and cost-effective technique for the purification of solid organic compounds.[1] This application note provides a detailed guide to the purification of this compound via recrystallization, offering both single-solvent and mixed-solvent protocols. The methodologies are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot as needed.

Understanding the Analyte: Physicochemical Properties of this compound

A successful recrystallization protocol is predicated on a thorough understanding of the target molecule's properties. This compound (C₅H₅ClN₂O₂) is a solid at room temperature with a molecular weight of 160.56 g/mol .[2] While specific solubility data is not extensively published, analysis of structurally similar pyrazole derivatives provides valuable insights. For instance, related compounds exhibit solubility in alcohols such as ethanol and methanol, as well as chlorinated solvents. This information is crucial in the rational selection of an appropriate solvent system for recrystallization.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[3] The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for their removal via hot filtration).

Experimental Protocols

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the target compound can be identified. Based on the properties of similar pyrazole esters, ethanol is a promising candidate.[4]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is a critical step to remove any particulate matter that is not soluble in the hot solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the recrystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is often employed when no single solvent exhibits the ideal solubility characteristics. This method involves a "soluble" solvent in which the compound is readily soluble and an "insoluble" or "anti-solvent" in which the compound is sparingly soluble. A common and effective combination for esters is an alcohol or ethyl acetate (soluble) paired with a non-polar solvent like hexane or heptane (insoluble).[5]

Materials:

  • Crude this compound

  • Ethyl acetate (soluble solvent)

  • Hexane (insoluble solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the purified product under vacuum.

Data Presentation and Expected Outcomes

The success of the recrystallization should be assessed by measuring the melting point of the purified product and comparing it to the literature value, as well as by spectroscopic methods such as NMR to confirm its identity and purity.

ParameterProtocol 1 (Ethanol)Protocol 2 (Ethyl Acetate/Hexane)
Solvent System EthanolEthyl Acetate / Hexane
Expected Yield 70-85%80-95%
Expected Purity >98%>99%
Melting Point Sharp, consistent with literatureSharp, consistent with literature

Expertise & Experience: The Rationale Behind the Protocol

The choice of a mixed-solvent system often provides superior results in terms of both yield and purity. The gradual change in solvent polarity by the addition of the anti-solvent allows for a more controlled crystallization process, which is less prone to the trapping of impurities within the crystal lattice that can occur with rapid precipitation from a single solvent. The selection of ethyl acetate and hexane is based on their miscibility and the general principle that "like dissolves like"; the ester functionality of the target compound suggests good solubility in ethyl acetate, while the overall polarity makes it less soluble in the non-polar hexane.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The primary metric for success is the attainment of a sharp melting point that does not elevate upon subsequent recrystallization attempts. Furthermore, spectroscopic analysis (¹H NMR, ¹³C NMR) of the purified material should show the absence of impurity signals that were present in the crude material. Thin-layer chromatography (TLC) can also be a rapid and effective tool to monitor the purification process, with the purified product appearing as a single spot.

Visualizing the Workflow

The following diagram illustrates the logical flow of the mixed-solvent recrystallization protocol.

Recrystallization_Workflow Start Crude Methyl 4-chloro-1H-pyrazole-3-carboxylate Dissolve Dissolve in minimum hot 'soluble' solvent (e.g., Ethyl Acetate) Start->Dissolve Add_Antisolvent Add 'insoluble' solvent (e.g., Hexane) dropwise until cloudy Dissolve->Add_Antisolvent Clarify Add a few drops of hot 'soluble' solvent to clarify Add_Antisolvent->Clarify Cool Slowly cool to room temperature, then in an ice bath Clarify->Cool Crystallize Crystals Form Cool->Crystallize Filter Vacuum filter to isolate crystals Crystallize->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Product Dry->End

Caption: Workflow for Mixed-Solvent Recrystallization.

References

  • European Patent Office. (n.d.).
  • MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. [Link]

  • Google Patents. (n.d.).
  • Zeitschrift für Kristallographie - New Crystal Structures. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2012). Crystallization and Purification. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

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"analytical methods for characterizing methyl 4-chloro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its purity, identity, and stability are critical parameters that can significantly impact the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs). A robust and comprehensive analytical strategy is therefore essential for its characterization.

This guide provides a detailed framework for the analytical characterization of this compound, integrating chromatographic and spectroscopic techniques. The protocols and insights presented herein are designed for researchers, quality control analysts, and drug development professionals, ensuring scientific rigor and compliance with industry standards. The methodologies are grounded in principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]

Overall Analytical Workflow

A complete characterization requires a multi-faceted approach where each technique provides a unique and complementary piece of information. The results are then integrated to build a complete profile of the compound, confirming its identity, purity, and structural integrity.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Validation & Reporting Sample Test Sample (this compound) HPLC HPLC-UV/PDA (Purity & Assay) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Validation Method Validation (ICH Q2(R2)) HPLC->Validation MS->Validation NMR->Validation FTIR->Validation Report Certificate of Analysis (Complete Profile) Validation->Report

Caption: Integrated workflow for the characterization of this compound.

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its content (assay). A reversed-phase method is typically suitable for this moderately polar compound.

Causality Behind Experimental Choices
  • Reversed-Phase (RP) HPLC: The analyte is a polar molecule containing a pyrazole ring, a chloro-substituent, and a methyl ester. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from potential non-polar impurities.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is chosen. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector: A Photodiode Array (PDA) or UV detector is ideal. The pyrazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A PDA detector provides the added advantage of spectral analysis, which aids in peak identification and purity assessment.

Detailed Protocol: RP-HPLC Method

1. Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Shim-pack GIST C18, Eclipse XBD-C18).[4]

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% B to 95% B over 15 min, hold for 3 min, return to 5% BA gradient ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControls retention time reproducibility and improves peak shape.
Injection Volume 10 µLA small volume minimizes peak distortion.
Detection 220 nmWavelength providing good sensitivity for the pyrazole chromophore. A full scan (200-400 nm) is recommended with a PDA.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Test Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

4. System Suitability: Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[1][5][6] Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase compatibility.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.
Method Validation (ICH Q2(R2))

For use in a regulated environment, the analytical method must be validated to demonstrate it is fit for its intended purpose.[2][7][8][9] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.

G cluster_0 Validation ICH Q2(R2) Validation Specificity Linearity & Range Accuracy Precision Robustness Specificity_Desc Analyte vs. Impurities Validation:f0->Specificity_Desc Proves identity Linearity_Desc Correlation of Signal vs. Concentration Validation:f1->Linearity_Desc Quantifies Accuracy_Desc Closeness to True Value (% Recovery) Validation:f2->Accuracy_Desc Proves correctness Precision_Desc Repeatability & Intermediate Precision (%RSD) Validation:f3->Precision_Desc Proves reproducibility Robustness_Desc Reliability with Small Method Variations Validation:f4->Robustness_Desc Proves reliability

Caption: Key performance characteristics for analytical method validation as per ICH Q2(R2).

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive structural information and confirm the identity of the compound.

A. Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive ESI is suitable as the pyrazole nitrogen can be protonated.

  • Sample Preparation: Dilute the sample solution (from HPLC) to ~1-10 µg/mL in the mobile phase.

  • Expected Molecular Ion: The molecular formula is C₅H₅ClN₂O₂.[10][11][12]

    • Molecular Weight: 160.56 g/mol .

    • The protonated molecule [M+H]⁺ will be observed.

Key Insight: The Chlorine Isotope Pattern A critical diagnostic feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which are two mass units apart. This results in a characteristic isotopic pattern for any chlorine-containing ion.[13][14][15]

  • An M peak corresponding to the ion with ³⁵Cl.

  • An M+2 peak corresponding to the ion with ³⁷Cl.

  • The intensity ratio of the M to M+2 peak will be approximately 3:1 . Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.

IonExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)Relative Intensity Ratio
[M+H]⁺ 161.01163.01~3:1
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Expected ¹H NMR Signals:

    • Pyrazole N-H: A broad singlet, typically downfield (>10 ppm), may exchange with D₂O.

    • Pyrazole C5-H: A singlet around 7.5-8.5 ppm.[16] The exact position is influenced by the adjacent chloro and carboxylate groups.

    • Methyl Ester (-OCH₃): A sharp singlet for the 3 protons around 3.8-4.0 ppm.

  • Expected ¹³C NMR Signals:

    • Ester Carbonyl (C=O): ~160-165 ppm.

    • Pyrazole Carbons (C3, C4, C5): Three signals in the aromatic region (~110-150 ppm).[16][17] The carbon attached to chlorine (C4) will be shifted.

    • Methyl Ester Carbon (-OCH₃): ~50-55 ppm.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Technique: Attenuated Total Reflectance (ATR) is a simple method for solid samples.

  • Expected Key Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (broad)Pyrazole N-H
3100 - 3000C-H Stretch (aromatic)Pyrazole C-H
~1720C=O StretchEster carbonyl
1600 - 1450C=C and C=N Ring StretchesPyrazole Ring
~1250C-O StretchEster
800 - 600C-Cl StretchCarbon-Chlorine Bond

This combination of characteristic peaks provides a molecular fingerprint, confirming the presence of the key functional moieties.[18][19][20]

Conclusion

The analytical characterization of this compound requires an integrated approach. HPLC provides essential data on purity and concentration, while a combination of MS, NMR, and FTIR spectroscopy confirms the molecular weight, elucidates the precise chemical structure, and identifies functional groups. By following these detailed protocols and understanding the rationale behind the methodological choices, researchers and analysts can ensure a thorough and reliable characterization of this important chemical entity, adhering to the highest scientific and quality standards.

References

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Experimental Procedure for the Chlorination of the Pyrazole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chlorinated Pyrazoles

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds with significant biological activities.[1] Pyrazole derivatives are integral to pharmaceutical and agrochemical research, demonstrating a wide spectrum of properties including antimicrobial, anticancer, analgesic, and anti-inflammatory effects.[1][2] The strategic introduction of a chlorine atom onto the pyrazole ring can profoundly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and a more favorable pharmacokinetic profile. Consequently, chlorinated pyrazoles serve as crucial intermediates and active pharmaceutical ingredients (APIs) in drug discovery and the development of novel agrochemicals.[3][4]

This guide provides an in-depth exploration of the experimental procedures for the chlorination of the pyrazole ring. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established protocols, mechanistic insights, and critical safety considerations to ensure successful and safe laboratory execution.

Core Principles: Mechanism and Regioselectivity

The Electrophilic Aromatic Substitution (SEAr) Mechanism

The chlorination of a pyrazole ring predominantly proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by an electrophilic chlorine species (Cl⁺). The reaction is initiated by the attack of the pyrazole's π-electron system on the electrophilic chlorine source. This forms a positively charged, resonance-stabilized intermediate known as a sigma complex or arenium ion. The reaction concludes with the abstraction of a proton from the site of substitution, typically by a weak base, which restores the aromaticity of the ring and yields the chlorinated pyrazole product.

SEAr_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Pyrazole Pyrazole Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion Intermediate) Pyrazole->SigmaComplex Attack on E-Cl ECl Electrophilic Chlorine Source (e.g., NCS, TCCA) ECl->SigmaComplex Chloropyrazole Chlorinated Pyrazole SigmaComplex->Chloropyrazole Deprotonation (Restores Aromaticity) HB Protonated Base SigmaComplex->HB

Caption: General mechanism for electrophilic chlorination of pyrazole.

Factors Governing Regioselectivity

The position of chlorination on the pyrazole ring is dictated by the electronic properties of the ring itself. The C4 position is the most electron-rich and sterically accessible site, making it the most nucleophilic.[7][8] Therefore, direct electrophilic halogenation of unsubstituted or N-substituted pyrazoles almost exclusively yields the 4-chloropyrazole derivative.[8][9]

  • C4-Chlorination: The default and most common outcome with standard electrophilic chlorinating agents.

  • C3/C5-Chlorination: Achieving chlorination at the C3 or C5 positions is more challenging and typically requires indirect methods. These strategies often involve:

    • Dehydroxyhalogenation: Using reagents like phosphorus oxychloride (POCl₃) on a corresponding pyrazol-3-one or pyrazol-5-one precursor.[7]

    • Directed Metalation: Employing strong bases to selectively deprotonate the C3 or C5 position, followed by quenching with an electrophilic chlorine source.[10]

    • Sandmeyer Reaction: Conversion of a C3- or C5-aminopyrazole to the corresponding chloro-derivative.[7]

This guide will focus on the direct and widely applicable C4-chlorination methods.

Chlorination Methodologies & Protocols

Several reagents can be employed for the direct chlorination of pyrazoles. The choice of reagent depends on the substrate's reactivity, desired scale, and safety considerations.

Method 1: N-Chlorosuccinimide (NCS) – The Versatile Standard

N-Chlorosuccinimide (NCS) is a mild, solid, and easy-to-handle electrophilic chlorinating agent, making it a preferred choice for many applications.[11][12] It offers excellent regioselectivity for the C4 position and is compatible with a wide range of functional groups.[8][9]

Causality Behind Choices:

  • Reagent: NCS is chosen for its moderate reactivity, which minimizes over-chlorination and side reactions.[11]

  • Solvent: Aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), or chloroform (CHCl₃) are typically used as they are inert to NCS and effectively solubilize the pyrazole substrate. Reactions can also be performed in water under specific conditions.[8]

  • Temperature: Reactions are often run at room temperature, highlighting the reagent's efficiency. Gentle heating may be required for less reactive substrates.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol).

  • Solvent Addition: Dissolve the pyrazole in 30 mL of acetonitrile. Stir until a homogeneous solution is formed.

  • Reagent Addition: Add N-Chlorosuccinimide (1.4 g, 10.5 mmol, 1.01 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 1 M NaOH solution (2 x 25 mL) to remove the succinimide byproduct, followed by a brine wash (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-3,5-dimethylpyrazole can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford a white solid.

Method 2: Trichloroisocyanuric Acid (TCCA) – The Green Chemistry Approach

Trichloroisocyanuric acid (TCCA) is a highly efficient, inexpensive, and stable solid chlorinating agent.[1][2] It is considered a "green" reagent because it has a high active chlorine content by weight, and the byproduct (cyanuric acid) is non-toxic. TCCA can be used in solution or under solvent-free mechanochemical conditions.[5][6][13]

Causality Behind Choices:

  • Reagent: TCCA is a powerful electrophilic chlorine source. Stoichiometrically, one mole of TCCA can provide three equivalents of electrophilic chlorine, making it atom-economical.

  • Conditions: The reaction can be performed under mild thermal conditions in a solvent like trifluoroethanol (TFE), which can promote the reaction.[1][2] Alternatively, solvent-free ball milling offers a rapid and environmentally benign protocol.[6][13]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-phenylpyrazole (0.5 g, 3.47 mmol) in 10 mL of trifluoroethanol (TFE).[1]

  • Reagent Addition: Add TCCA (0.27 g, 1.16 mmol, 0.33 eq) to the stirring solution.

  • Reaction Conditions: Heat the mixture to 40 °C and stir for 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 5-10 mL) to neutralize any remaining active chlorine.

  • Extraction: Dilute the mixture with 30 mL of ethyl acetate and extract. Separate the organic layer and wash it with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.[1]

  • Purification: Purify the resulting residue by column chromatography on silica gel to obtain 4-chloro-1-phenylpyrazole.

Method 3: Sulfuryl Chloride (SO₂Cl₂) – The Potent Reagent

Sulfuryl chloride (SO₂Cl₂) is a powerful and inexpensive liquid chlorinating agent.[14] It is more reactive than NCS and TCCA and is often used for less reactive aromatic substrates.[15] The reaction generates HCl and SO₂ as byproducts, requiring careful handling in a well-ventilated fume hood.

Causality Behind Choices:

  • Reagent: SO₂Cl₂ is a strong electrophile, suitable for pyrazoles that may be deactivated by electron-withdrawing groups.

  • Solvent: An inert solvent such as dichloromethane or chloroform is essential.

  • Temperature: The reaction is typically performed at low temperatures (0 °C) to control its high reactivity and prevent side reactions.

  • Reaction Setup: Add pyrazole (1.0 g, 14.7 mmol) and 30 mL of anhydrous dichloromethane to a dry 100 mL three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.2 mL, 14.7 mmol, 1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid (HCl and H₂SO₄ from SO₂ hydrolysis) until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-chloropyrazole by column chromatography or distillation.

General Experimental Workflow

The overall process for any of these chlorination reactions follows a consistent and logical workflow, from initial setup to the final characterization of the purified product.

workflow start Start: Pyrazole Substrate setup 1. Reaction Setup - Add substrate & solvent - Inert atmosphere (if needed) start->setup reagent 2. Reagent Addition - Add chlorinating agent - Control temperature setup->reagent reaction 3. Reaction - Stir at specified temp. - Monitor by TLC/GC-MS reagent->reaction workup 4. Work-up & Quenching - Neutralize excess reagent/acid - Pour into water/ice reaction->workup extraction 5. Extraction - Use appropriate organic solvent - Wash with aq. solutions workup->extraction purification 6. Purification - Column chromatography - Recrystallization or Distillation extraction->purification end End: Purified Chloropyrazole purification->end

Caption: A typical experimental workflow for pyrazole chlorination.

Comparative Analysis of Chlorinating Agents

FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Sulfuryl Chloride (SO₂Cl₂)
Physical State White crystalline solidWhite crystalline solidColorless fuming liquid
Reactivity MildHigh / EfficientHigh / Potent
Handling Easy, stable solidEasy, stable solidDifficult, corrosive liquid, moisture-sensitive
Selectivity Excellent for C4Excellent for C4Good for C4, risk of over-chlorination
Byproducts Succinimide (water-soluble)Cyanuric acid (non-toxic)SO₂, HCl (corrosive, toxic gases)
Advantages Easy to handle, mild conditions, clean reaction.[11]Atom-economical, low cost, "green" option.[1][2]High reactivity, inexpensive.[14]
Disadvantages Lower chlorine content by weight.Can be very reactive.Hazardous byproducts, requires strict moisture control.
Best Suited For General purpose, acid-sensitive substrates.Green chemistry applications, large-scale synthesis.Less reactive substrates, cost-sensitive processes.

Critical Safety Considerations for Chlorination Reactions

Chlorination reactions are inherently hazardous and demand strict adherence to safety protocols.[16][17]

  • Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood to prevent inhalation of corrosive vapors (HCl, SO₂) or toxic gases (chlorine).[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[18][19]

  • Reagent-Specific Hazards:

    • NCS/TCCA: While solid, dust can be irritating. Avoid inhalation. These are also strong oxidizers; do not store them near flammable materials.

    • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care, using dry glassware and an inert atmosphere.[20]

  • Reaction Hazards:

    • Gas Evolution: Most chlorinations produce HCl gas. Ensure the reaction vessel is not sealed and is properly vented into a scrubbing system (e.g., a bubbler with NaOH solution).[17]

    • Exotherms: Reagent addition, especially for SO₂Cl₂, should be done slowly and with cooling to control the reaction exotherm and prevent a runaway reaction.[17]

  • Quenching and Work-up: Always quench reactions carefully, especially those with unreacted chlorinating agents. A reducing agent like sodium thiosulfate or sodium sulfite is effective for neutralizing active chlorine species before disposal. Neutralize acidic byproducts slowly with a base like sodium bicarbonate.

Conclusion

The chlorination of the pyrazole ring is a fundamental transformation for accessing compounds of high value in medicinal and agricultural chemistry. By understanding the underlying electrophilic substitution mechanism and the distinct characteristics of common chlorinating agents like NCS, TCCA, and SO₂Cl₂, researchers can select the optimal conditions for their specific substrate. The protocols detailed herein provide a reliable foundation for laboratory synthesis. However, paramount importance must always be given to rigorous safety practices to mitigate the inherent risks associated with these powerful chemical reactions.

References

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Application Notes and Protocols for the Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pathways to Pyrazole Scaffolds

Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] Their wide-ranging biological activities, such as anticancer, antimicrobial, and anticonvulsant effects, continue to drive intensive research into their synthesis.[2][4][5] However, traditional synthetic routes often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, presenting significant environmental and safety challenges.[6][7]

The principles of green chemistry offer a transformative approach to mitigate these issues by focusing on resource efficiency, waste minimization, and the use of benign substances.[4][6][8] This guide provides an in-depth exploration of modern, green synthetic strategies for pyrazole derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the application of multicomponent reactions, alternative energy sources like microwave and ultrasound, green solvents, and solvent-free mechanochemistry. Each protocol is designed as a self-validating system, grounded in authoritative, referenced methodologies.

Core Principles of Green Pyrazole Synthesis

The development of sustainable pathways for pyrazole synthesis revolves around several key strategies designed to enhance efficiency and reduce environmental impact. These methods are not mutually exclusive and are often combined to achieve optimal results.

Green_Synthesis_Principles cluster_Inputs Starting Materials cluster_Methods Green Synthetic Strategies cluster_Outputs Outcomes Hydrazines Hydrazines / Derivatives MCR Multicomponent Reactions (MCRs) Hydrazines->MCR Dicarbonyls 1,3-Dicarbonyl Compounds Dicarbonyls->MCR Aldehydes Aldehydes / Ketones Aldehydes->MCR Nitriles Activated Nitriles (e.g., Malononitrile) Nitriles->MCR Pyrazoles Pyrazole Derivatives MCR->Pyrazoles MAOS Microwave-Assisted Synthesis (MAOS) MAOS->Pyrazoles SONO Ultrasound-Assisted Synthesis (Sonochemistry) SONO->Pyrazoles MECHANO Mechanochemistry (Solvent-Free) MECHANO->Pyrazoles CAT Green Catalysis (Heterogeneous, Bio, etc.) CAT->Pyrazoles SOLV Green Solvents (Water, Ethanol) SOLV->Pyrazoles Benefits High Yields Short Reaction Times Reduced Waste Atom Economy Pyrazoles->Benefits

Caption: Core strategies and inputs for the green synthesis of pyrazole derivatives.

Multicomponent Reactions (MCRs): Maximizing Atom Economy

MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants.[9] This approach is inherently green due to its high atom economy, operational simplicity, and reduction of intermediate isolation and purification steps, which saves time, energy, and solvents.[4][9]

Application Focus: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water

The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological activity, is an excellent showcase for MCRs.[10] Using water as the reaction medium further enhances the green credentials of the process.[11][12]

Causality Behind Experimental Choices:

  • Solvent: Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and readily available. In many MCRs for pyranopyrazoles, the hydrophobic effect can help drive the reactants together, accelerating the reaction.[9][10][11]

  • Energy Source: While many MCRs proceed at room or elevated temperatures, ultrasonic irradiation can be used to dramatically accelerate the reaction rate by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer without high bulk temperatures.[10][13]

  • Catalyst: Many aqueous MCRs for pyrazoles can proceed without a catalyst.[10][13] However, for less reactive substrates, benign and recyclable catalysts like magnetic Fe₃O₄ nanoparticles or Mn/ZrO₂ can be employed to improve yields and reaction times.[10]

Protocol 1: Ultrasound-Assisted, Catalyst-Free MCR in Water

This protocol details the synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[10][13]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine monohydrate (1.0 mmol)

  • Deionized Water (5 mL)

  • Ultrasonic bath/processor

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine monohydrate (1.0 mmol), and deionized water (5 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40-60 kHz at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 10-20 minutes.[10]

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

Trustworthiness: This method is self-validating as the product precipitates from the reaction medium, simplifying purification. The high yields (often >90%) and short reaction times are characteristic of the efficiency of ultrasound-assisted MCRs.[10]

MCR_Workflow A Combine Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine in Water B Ultrasonic Irradiation (10-20 min, RT) A->B C Product Precipitation B->C D Filtration & Washing C->D E Recrystallization (Ethanol) D->E F Pure Pyrano[2,3-c]pyrazole E->F

Caption: Workflow for the ultrasound-assisted multicomponent synthesis of pyranopyrazoles.

Microwave-Assisted Organic Synthesis (MAOS): Drastic Reduction in Reaction Times

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[2][14][15] By directly coupling with polar molecules, microwaves provide rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[2][16][17]

Application Focus: Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles

Combining the efficiency of MCRs with the speed of microwave heating under solvent-free conditions represents a highly sustainable synthetic strategy.[17]

Causality Behind Experimental Choices:

  • Energy Source: Microwave heating is chosen for its ability to rapidly reach the target reaction temperature, overcoming activation energy barriers much faster than conventional methods.[13][14] This is particularly useful for solid-phase or solvent-free reactions where conventional heat transfer is inefficient.

  • Solvent-Free Conditions: Eliminating the solvent entirely minimizes waste, simplifies product work-up, and reduces environmental impact.[7][17] The reactants, often ground together, form a eutectic mixture upon heating that facilitates the reaction.

  • Catalyst: In some solvent-free microwave syntheses, a solid-supported catalyst or a phase-transfer catalyst can be beneficial. For example, zinc triflate has been used effectively in the one-pot synthesis of pyrano[2,3-c]pyrazoles.[17]

Protocol 2: One-Pot, Solvent-Free Microwave Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a two-step, one-pot synthesis of pyrano[2,3-c]pyrazoles using microwave irradiation.[17]

Materials:

  • Aryl hydrazine (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Zinc triflate (Zn(OTf)₂) (10 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Microwave reactor with temperature and power control

Procedure:

  • Step 1: In a 10 mL microwave reaction vessel, add the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 10 minutes.[17]

  • Step 2: Cool the reaction vessel to room temperature. To the resulting mixture, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Reseal the vessel and irradiate the mixture in the microwave reactor at 120 °C for 15 minutes.[17]

  • After cooling, add ethanol to the solid mass and collect the crude product by filtration.

  • Recrystallize the product from ethanol to yield the pure pyrano[2,3-c]pyrazole. Yields are typically excellent (92-99%).[17]

Trustworthiness: The high efficiency and yields are directly attributable to the synergistic effect of a one-pot MCR strategy and the rapid, controlled heating provided by microwaves. The protocol avoids bulk solvents, making it highly sustainable.[17]

Mechanochemical Synthesis: The Power of Solvent-Free Grinding

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent.[18][19] This technique is at the forefront of green synthesis, as it eliminates solvent waste, often reduces reaction times, and can provide access to products that are difficult to obtain through traditional solution-phase chemistry.[18][20]

Application Focus: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles

The classic reaction of a chalcone with hydrazine to form a pyrazole can be significantly improved using mechanochemistry.[18]

Causality Behind Experimental Choices:

  • Method: Ball milling is selected to provide the necessary energy to break and form bonds in the solid state. The intimate mixing and high-energy impacts between the milling balls and reactants facilitate the reaction without needing a solvent to mediate contact.

  • Solvent-Free: This is the core advantage. It avoids the use of often-volatile organic solvents, making the process safer, cleaner, and more environmentally friendly. Work-up is simplified to a simple dispersion in water and filtration.[18]

  • Oxidant: The initial reaction forms a pyrazoline intermediate, which must be oxidized to the final aromatic pyrazole. A solid oxidant like sodium persulfate (Na₂S₂O₈) is chosen because it can be added directly to the milling jar, maintaining the one-pot, solvent-free nature of the process.[18]

Protocol 3: Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles

This protocol is adapted from the ball-milling synthesis of pyrazoles from chalcones and hydrazine.[18]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Sodium persulfate (Na₂S₂O₈) (2.0 mmol)

  • Planetary ball mill or vibratory shaker mill

  • Stainless steel milling jar and balls

Procedure:

  • Place the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.5 mmol) into a stainless steel milling jar containing stainless steel balls.

  • Mill the mixture at a high frequency (e.g., 25-30 Hz) for 30 minutes.

  • Open the jar (in a fume hood) and add the oxidant, sodium persulfate (2.0 mmol).

  • Seal the jar and continue milling for another 30-60 minutes.

  • Monitor the reaction by taking a small aliquot and analyzing via TLC (dissolved in a suitable solvent).

  • Once the reaction is complete, remove the solid mixture from the jar.

  • Disperse the reaction mixture in water (20 mL) and stir for 10 minutes.

  • Collect the solid product by vacuum filtration, wash with water, and dry. The product is often pure enough without further purification, but can be recrystallized if necessary.

Trustworthiness: This method consistently provides higher yields in shorter times compared to conventional solvent-based refluxing methods.[18] The avoidance of toxic reagents and tedious work-up procedures makes it a robust and reliable green alternative.[18]

Comparative Summary of Green Synthesis Methods

MethodKey PrincipleTypical Energy SourceSolventCatalyst ExampleAvg. TimeAvg. YieldKey Advantages
Aqueous MCR Atom EconomyUltrasound / HeatingWaterCatalyst-Free or Fe₃O₄ NPs[10]10-30 min>90%Use of water, high atom economy, simple work-up.[10][11]
MAOS Rapid HeatingMicrowaveSolvent-Free / EthanolZn(OTf)₂[17]5-25 min>90%Drastically reduced reaction times, high yields, process control.[2][13][17]
Mechanochemistry Mechanical ForceBall MillingSolvent-FreeNone required30-90 min>85%Eliminates bulk solvents, reduces waste, high efficiency.[18][19]
Green Catalysis Benign CatalysisConventional HeatingEthanol / WaterAmmonium Chloride[1]1-3 hours~80-90%Inexpensive, non-toxic, and readily available catalyst.[1]

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Patel, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Journal Name, placeholder]. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. [Link]

  • Patel, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]

  • Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]

  • Boya, B., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sree, G. S., & Kumar, M. S. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. [Journal Name, placeholder]. [Link]

  • ResearchGate. (n.d.). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. ResearchGate. [Link]

  • Boya, B., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]

  • Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Journal Name, placeholder]. [Link]

  • Khan, I., et al. (2024). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. Cornous Biology. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Davar, M., et al. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Journal Name, placeholder]. [Link]

  • Chen, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Al-Ostath, A. I., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Celli, A., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health. [Link]

  • ResearchGate. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate. [Link]

  • ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • ResearchGate. (2014). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. ResearchGate. [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Moghadam, F. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Mechanistic pathway for synthesis of pyrazole-chalcone derivatives. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-chloro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the formation of a pyrazole-3-carboxylate core, followed by a chlorination step at the C4 position. The initial pyrazole ring can be constructed through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2][3] Subsequent chlorination is often achieved using an electrophilic chlorinating agent. Finally, if the carboxylic acid is present, esterification yields the desired methyl ester. Each of these steps presents unique challenges and opportunities for optimization.

A generalized synthetic pathway is illustrated below:

Synthesis_Pathway 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl Precursor Pyrazole-3-carboxylate Pyrazole-3-carboxylate 1,3-Dicarbonyl Precursor->Pyrazole-3-carboxylate Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole-3-carboxylate 4-Chloro-1H-pyrazole-3-carboxylic Acid 4-Chloro-1H-pyrazole-3-carboxylic Acid Pyrazole-3-carboxylate->4-Chloro-1H-pyrazole-3-carboxylic Acid Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->4-Chloro-1H-pyrazole-3-carboxylic Acid This compound This compound 4-Chloro-1H-pyrazole-3-carboxylic Acid->this compound Esterification Methanol Methanol Methanol->this compound

Caption: Generalized synthetic pathway for this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

A. Pyrazole Ring Formation

Question 1: My pyrazole cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine are common and can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While alcohols like ethanol are frequently used, other solvents such as N,N-dimethylacetamide can sometimes provide better yields, especially for less reactive substrates.[1] The reaction temperature should be carefully controlled; for some systems, room temperature is sufficient, while others may require heating to drive the reaction to completion.

  • Formation of Regioisomers: If you are using a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible, which can complicate purification and reduce the yield of the desired isomer.[4][5] Careful analysis of your product mixture using techniques like NMR is essential to determine if this is occurring. To favor the formation of one regioisomer, you might need to modify the substituents on your starting materials or explore alternative catalytic systems.

  • Side Reactions: The 1,3-dicarbonyl compound can undergo self-condensation or other side reactions, especially under harsh basic or acidic conditions. Ensuring a stoichiometric or slight excess of hydrazine and maintaining optimal pH can help minimize these side reactions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Troubleshooting Workflow for Low Yield in Pyrazole Cyclization:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Solvent, Temp, pH) analyze_product Analyze Product Mixture (NMR, LC-MS) check_conditions->analyze_product optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp check_isomers Check for Regioisomers analyze_product->check_isomers check_purity->check_conditions monitor_reaction Monitor Reaction Progress (TLC) optimize_solvent->monitor_reaction optimize_temp->monitor_reaction check_isomers->optimize_solvent If Isomers Present modify_reactants Modify Reactants to Favor Desired Isomer check_isomers->modify_reactants If Isomers Present end_fail Consult Further Literature check_isomers->end_fail If No Isomers & Low Yield end_success Yield Improved modify_reactants->end_success extend_time Extend Reaction Time monitor_reaction->extend_time If Incomplete monitor_reaction->end_success If Complete extend_time->end_success

Caption: Decision-making workflow for troubleshooting low yields in pyrazole synthesis.

B. Chlorination of the Pyrazole Ring

Question 2: I am having difficulty with the chlorination of my pyrazole-3-carboxylate. The reaction is either incomplete or I'm seeing multiple chlorinated products. What should I do?

Answer: The chlorination of the pyrazole ring is an electrophilic aromatic substitution, and its success depends on the reactivity of the pyrazole and the choice of chlorinating agent.[6][7]

  • Choice of Chlorinating Agent: Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and even systems like hydrochloric acid and hydrogen peroxide.[8][9] NCS is often a milder and more selective choice, which can help prevent over-chlorination.[8] A more environmentally friendly approach using trichloroisocyanuric acid in a solvent-free mechanochemical method has also been reported.[10]

  • Reaction Conditions: The solvent plays a crucial role. For NCS, solvents like carbon tetrachloride or chloroform are traditionally used, but greener alternatives should be considered.[8] The reaction temperature should be carefully controlled; starting at a low temperature and slowly warming to room temperature can improve selectivity.

  • Substrate Reactivity: The electron density of the pyrazole ring influences the ease of chlorination. Electron-donating groups on the ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The C4 position is generally the most susceptible to electrophilic attack.[6]

  • Formation of Byproducts: Over-chlorination (di- or tri-chlorinated products) can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used. Carefully control the stoichiometry of the chlorinating agent.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) CCl₄ or CHCl₃, rtMild, good selectivityUse of chlorinated solvents
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane, 0°C to rtPotent chlorinating agentCan lead to over-chlorination
HCl / H₂O₂ Dichloroethane, 25-60°CAvoids sulfuryl chlorideCan require elevated temperatures
Trichloroisocyanuric Acid Solvent-free, ball millingGreen, high yieldingRequires specialized equipment
C. Esterification

Question 3: My esterification of 4-chloro-1H-pyrazole-3-carboxylic acid with methanol is inefficient. What are the best methods to improve the yield?

Answer: The esterification of pyrazole-3-carboxylic acids can sometimes be challenging due to the electronic nature of the heterocyclic ring.[11]

  • Acid-Catalyzed Esterification (Fischer Esterification): This is the most common method, typically using a strong acid catalyst like sulfuric acid or hydrochloric acid in excess methanol, often with heating.[12] The reaction is an equilibrium, so removing the water formed can drive it towards the product.

  • Conversion to Acid Chloride: A more robust method involves first converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14][15] The resulting acid chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester with high efficiency.[12]

  • Alternative Esterification Methods: For substrates that are sensitive to strong acids, other methods like using carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid can be employed.

Recommended Two-Step Protocol for High-Yield Esterification:

  • Acid Chloride Formation:

    • Suspend the 4-chloro-1H-pyrazole-3-carboxylic acid in a suitable solvent like dichloromethane or toluene.

    • Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux until the reaction is complete (monitor by the cessation of gas evolution and TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acid chloride in methanol.

    • Cool the solution in an ice bath and slowly add a base such as pyridine or triethylamine to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by removing the methanol, partitioning between an organic solvent and water, and purifying the product by chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform the chlorination and esterification in a one-pot procedure?

A1: While one-pot syntheses are desirable for efficiency, combining chlorination and esterification can be challenging due to incompatible reaction conditions. Chlorination is an electrophilic substitution, while esterification often requires nucleophilic attack on a carbonyl. It is generally recommended to perform these as separate steps with purification of the intermediate to ensure a higher yield and purity of the final product.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Chlorinating Agents: Reagents like sulfuryl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., dichloromethane, chloroform, carbon tetrachloride) are volatile and have associated health risks. Ensure proper ventilation and avoid inhalation.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Q3: How can I purify the final product, this compound?

A3: The final product can typically be purified by either recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.

  • Column Chromatography: For less pure samples or oils, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

Q4: Are there any "greener" alternatives for the solvents and reagents used in this synthesis?

A4: Yes, there is a growing emphasis on green chemistry in synthesis.

  • Solvents: Consider replacing chlorinated solvents with less hazardous alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) where possible. For the chlorination step, the solvent-free mechanochemical approach is an excellent green alternative.[10]

  • Reagents: Using a catalytic amount of a strong acid for esterification is preferable to using a large excess. The use of hydrogen peroxide as an oxidant in some chlorination protocols is also a greener choice compared to other reagents.[9]

IV. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Semantic Scholar. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ACS Publications. [Link]

  • Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. Wiley Online Library. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

  • 4-CHLOROBENZALDEHYDE METHYLHYDRAZONE. Organic Syntheses. [Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme Connect. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. [Link]

  • Unit 4 Pyrazole. SlideShare. [Link]

  • Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

"common byproducts in the synthesis of methyl 4-chloro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-chloro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges. Our goal is to empower you to diagnose issues, prevent byproduct formation, and optimize your synthesis for higher purity and yield.

Understanding the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. First, the pyrazole core is constructed through a cyclocondensation reaction. This is followed by a regioselective electrophilic chlorination at the C4 position, which is the most electron-rich and sterically accessible carbon on the ring.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Electrophilic Chlorination A Hydrazine C Methyl 1H-pyrazole-3-carboxylate (Precursor) A->C Cyclocondensation B 1,3-Dicarbonyl Equivalent (e.g., Dimethyl Acetylenedicarboxylate) B->C Cyclocondensation E This compound (Target Molecule) C->E D Chlorinating Agent (e.g., SO₂Cl₂, NCS) D->E

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic advice and actionable solutions.

Question 1: "My final product is contaminated with an unchlorinated impurity. How do I identify and remove it?"

Answer:

Probable Cause: The most likely identity of this impurity is your starting material, methyl 1H-pyrazole-3-carboxylate . This indicates an incomplete chlorination reaction.

Diagnosis:

  • LC-MS Analysis: The impurity will have a molecular weight corresponding to the starting material (M) while your product will be at (M+34/36) due to the chlorine isotope pattern.

  • ¹H NMR Spectroscopy: In the starting material, the proton at the C4 position typically appears as a singlet. This signal will be absent in the spectrum of the pure target compound.

Troubleshooting & Prevention:

  • Reagent Potency: Ensure your chlorinating agent is not degraded. N-chlorosuccinimide (NCS) should be pure and dry. Sulfuryl chloride (SO₂Cl₂) should be freshly distilled or from a recently opened bottle, as it can hydrolyze to sulfuric and hydrochloric acids over time.

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of the chlorinating agent is often required to drive the reaction to completion. Carefully verify the molar ratio used.

  • Reaction Time & Temperature: The reaction may require longer stirring or gentle heating. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS before quenching the reaction.

  • Solvent Choice: The polarity and nature of the solvent can influence reactivity. Acetonitrile, dichloromethane (DCM), or chloroform are common choices. For NCS, polar solvents like DMF can accelerate the reaction, but may also promote side reactions.

Purification Protocol: Column Chromatography If the impurity is present, it can typically be separated from the more polar chlorinated product using silica gel column chromatography.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

  • Elution: Start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc). The less polar starting material will elute first. Gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute your target molecule, this compound.

  • Fraction Analysis: Collect fractions and analyze them by TLC to pool the pure product.

Question 2: "I'm observing a byproduct with a lower molecular weight and no ester signal in my analysis. What could it be?"

Answer:

Probable Cause: This byproduct is almost certainly 4-chloro-1H-pyrazole , formed via hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by thermal or acid-catalyzed decarboxylation.[1][2][3][4] This is a very common side reaction, especially when using chlorinating agents like sulfuryl chloride which generates HCl in situ.

Decarboxylation_Pathway A Methyl 4-chloro-1H- pyrazole-3-carboxylate B 4-chloro-1H-pyrazole- 3-carboxylic acid A->B Hydrolysis (H₂O, H⁺) C 4-chloro-1H-pyrazole (Decarboxylation Byproduct) B->C Decarboxylation (Heat, H⁺)

Caption: Formation of the decarboxylation byproduct.

Diagnosis:

  • LC-MS Analysis: The byproduct will have a mass significantly lower than the target molecule, corresponding to the loss of the -CO₂Me group.

  • ¹H NMR Spectroscopy: The characteristic singlet for the methyl ester protons (around 3.8-4.0 ppm) will be absent. You will observe signals corresponding to the pyrazole ring protons only.

Troubleshooting & Prevention:

  • Anhydrous Conditions: This is critical. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Temperature Control: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of both hydrolysis and subsequent decarboxylation. Avoid excessive heating during reaction or workup.

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a milder and preferable alternative to sulfuryl chloride as it does not generate a strong acid byproduct.

  • Acid Scavenger: If using an acid-generating chlorinating agent is unavoidable, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine in stoichiometric amounts to neutralize the generated acid, though this can complicate purification.

Question 3: "LC-MS analysis shows a species with a mass corresponding to the addition of two chlorine atoms. How can I prevent this?"

Answer:

Probable Cause: You are forming a dichloro-pyrazole derivative , most likely methyl 4,5-dichloro-1H-pyrazole-3-carboxylate . This occurs when the reaction conditions are too harsh or an excess of the chlorinating agent is used, leading to a second electrophilic substitution on the activated pyrazole ring.

Over_Chlorination A Methyl 4-chloro-1H- pyrazole-3-carboxylate C Methyl 4,5-dichloro-1H- pyrazole-3-carboxylate (Over-chlorination Byproduct) A->C B Excess Chlorinating Agent B->C

Sources

"troubleshooting guide for pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis, ensuring the successful and efficient production of your target molecules.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Question: My pyrazole synthesis, reacting a 1,3-dicarbonyl compound with a substituted hydrazine, is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can often be traced back to several key factors related to reaction conditions and starting material stability.

Probable Causes & Solutions:

  • Inadequate Reaction Conditions: Classical methods often require harsh conditions, which can lead to decomposition.[1] Modern approaches offer milder and more efficient alternatives.

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields.[2][3] For instance, the synthesis of dihydro-pyrazoles from dibenzalacetones and phenylhydrazines can be efficiently carried out under microwave irradiation (100 W, 75 °C) for as little as 15-70 minutes.[4] In some cases, solvent-free microwave conditions can provide even better results.[2][3]

    • Catalyst Choice: The Knorr pyrazole synthesis traditionally uses an acid catalyst.[5][6][7] However, for certain substrates, alternative catalysts may be more effective. For example, a silver-catalyzed reaction has been shown to be effective for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[8] For a greener approach, ammonium chloride in ethanol can be a viable catalyst.[9]

  • Poor Reactivity of Starting Materials:

    • Electron-Deficient Hydrazines: N-arylhydrazones with electron-withdrawing groups can be less reactive. In such cases, using a solvent system like trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive can enhance reactivity.[10]

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can impede the cyclization step. If steric hindrance is suspected, increasing the reaction temperature or switching to a less sterically demanding starting material, if possible, may be beneficial.

  • Decomposition of Reactants or Products: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. Ensure the freshness of your hydrazine reagent. If the product itself is unstable under the reaction conditions, consider methods that allow for lower reaction temperatures or shorter reaction times, such as microwave-assisted synthesis.[11][12]

Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

  • In a microwave vial, combine the substituted dibenzalacetone (1 mmol) and the appropriate 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).

  • Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.

  • Irradiate the mixture at 100 W and 75 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

Issue 2: Formation of Regioisomeric Mixtures

Question: My reaction between an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly in the Knorr synthesis.[10][13] The outcome is determined by which carbonyl group of the 1,3-dicarbonyl the substituted nitrogen of the hydrazine attacks first. Fortunately, several strategies can be employed to favor the formation of a single isomer.

Strategies for Controlling Regioselectivity:

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity.[14] These solvents can selectively form a hemiketal with the more electrophilic carbonyl group of the 1,3-diketone, directing the attack of the substituted nitrogen of the hydrazine to the other carbonyl.[14]

    • Aprotic Dipolar Solvents: In some cases, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better results than traditional protic solvents like ethanol, leading to a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[8][15]

  • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive. Acid catalysis is a standard part of the Knorr synthesis, and careful optimization of the acid used and its concentration can sometimes steer the reaction towards a single isomer.[5][6]

  • Strategic Use of Protecting Groups: If one of the carbonyl groups can be selectively protected, the reaction can be directed to the unprotected carbonyl. This, however, adds extra steps to the synthesis.

  • Alternative Synthetic Routes: When direct cyclocondensation fails to provide the desired regioselectivity, alternative methods can be employed. For example, a stepwise cycloaddition mechanism using N-arylhydrazones and nitroolefins has been shown to provide excellent regioselectivity.[10]

Data Presentation: Solvent Effects on Regioselectivity

SolventRatio of Regioisomer A : Regioisomer BReference
EthanolMixture (Varies)[14]
2,2,2-Trifluoroethanol (TFE)Predominantly one isomer[14]
N,N-Dimethylacetamide (DMAc)High regioselectivity[8][15]
Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my pyrazole, but I am struggling to purify it from starting materials and byproducts, especially isomeric impurities. What are the best purification strategies?

Answer: Purifying pyrazoles, particularly separating regioisomers, can be challenging due to their similar polarities. A combination of techniques is often necessary.

Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure pyrazoles.

    • Solvent Screening: Experiment with a variety of solvents. A good starting point is a mixture of a solvent in which your compound is soluble (like ethanol or methanol) and an anti-solvent in which it is insoluble (like water or hexane).[16] Dissolve the crude product in the minimum amount of hot solvent and slowly add the anti-solvent until turbidity appears, then allow it to cool slowly.[16]

    • Acid Addition Salts: Pyrazoles are weakly basic and can form salts with inorganic or organic acids.[17][18][19] These salts often have different crystallization properties than the free base, which can be exploited for purification. The desired pyrazole can be regenerated by subsequent neutralization.

  • Column Chromatography:

    • Deactivation of Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to poor separation and loss of product. Deactivating the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 1 mL per 100g of silica) can mitigate this issue.[16]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral alumina as the stationary phase.[16]

  • Extraction: An acid-base workup can be effective for removing non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be separated, neutralized with a base, and the pure pyrazole extracted back into an organic solvent.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[5][6][7] The mechanism begins with the formation of an imine between one of the carbonyl groups and the hydrazine.[5][6] The remaining nitrogen of the hydrazine then attacks the second carbonyl group, leading to a cyclized intermediate.[5][6] This intermediate subsequently undergoes dehydration to form the aromatic pyrazole ring.[5][13]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Imine Formation Imine Formation 1,3-Dicarbonyl->Imine Formation Hydrazine Hydrazine Hydrazine->Imine Formation Cyclization Cyclization Imine Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Simplified workflow of the Knorr pyrazole synthesis.

Q2: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

A2: Yes, significant efforts have been made to develop greener synthetic routes for pyrazoles. These methods focus on reducing the use of hazardous solvents and reagents, and improving energy efficiency.

  • Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often with the aid of microwave irradiation.[2][3] This minimizes solvent waste.

  • Green Solvents: When a solvent is necessary, more environmentally benign options like water or ethanol are being explored.[12] For example, the use of a water-ethanol mixture with L-tyrosine as a catalyst under microwave irradiation has been reported for the synthesis of pyrano[2,3-c]pyrazole derivatives.[12]

  • Green Catalysts: The use of non-toxic and reusable catalysts is a key aspect of green chemistry. Ammonium chloride is an inexpensive and non-toxic catalyst that has been used for 3,5-dimethyl pyrazole synthesis.[9]

Q3: Can pyrazoles be synthesized from precursors other than 1,3-dicarbonyls?

A3: Absolutely. While the Knorr synthesis is classic, numerous other methods exist, providing access to a wider range of substituted pyrazoles.

  • From Chalcones: Chalcones (α,β-unsaturated ketones) are versatile starting materials that react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[20][21][22] This method is particularly useful for synthesizing N-substituted pyrazoles by using substituted hydrazines in the presence of acids like formic or acetic acid.[20]

  • From Alkynes: 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes are a powerful method for constructing the pyrazole ring with excellent regioselectivity.[15]

  • From Nitroolefins: The reaction of N-arylhydrazones with nitroolefins offers a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[10]

Troubleshooting_Flowchart Start Problem with Pyrazole Synthesis LowYield Low Yield? Start->LowYield Isomers Isomeric Mixture? LowYield->Isomers No OptimizeCond Optimize Conditions (Microwave, Catalyst) LowYield->OptimizeCond Yes Purification Purification Issue? Isomers->Purification No ChangeSolvent Change Solvent (TFE, DMAc) Isomers->ChangeSolvent Yes Crystallize Recrystallize (Solvent Screen, Salts) Purification->Crystallize Yes End Successful Synthesis Purification->End No CheckReagents Check Reagent Reactivity/Purity OptimizeCond->CheckReagents CheckReagents->End AltRoute Consider Alternative Synthetic Route ChangeSolvent->AltRoute AltRoute->End Chromatography Column Chromatography (Deactivated Silica, Alumina) Crystallize->Chromatography Chromatography->End

Caption: A logical flowchart for troubleshooting pyrazole synthesis.

References

  • Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2018). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]

  • Li, J., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Garlyauskayte, R. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]

  • Ashok, D., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Unknown Author. (2020). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]

  • Chigr, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Sharma, K., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • BASF SE. (2011). Process for the purification of pyrazoles.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Mondal, S., et al. (2024). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • El-Sayed, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • BASF SE. (2011). Method for purifying pyrazoles.
  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • de la Torre, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Majumdar, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Authors. (2016). Does anyone ever synthesize N substituted pyrazole from chalcone? ResearchGate. [Link]

  • da Silva, W. R., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science Publishers. [Link]

  • Unknown Author. (2020). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Al-Amiery, A. A., et al. (2019). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. Request PDF. [Link]

  • GalChimia. (2020). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • Pharmacy. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

  • CUTM Courseware. pyrazole.pdf. [Link]

  • Iovino, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Singh, S., & Singh, R. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Wang, Y., et al. (2022). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [Link]

  • Jain, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. [Link]

Sources

Technical Support Center: Advanced Catalysis for Pyrazole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole-3-carboxylate synthesis. This guide is designed to provide senior-level scientific support, moving beyond basic protocols to address the nuanced challenges encountered in the lab. Pyrazole-3-carboxylates are pivotal scaffolds in medicinal chemistry, forming the core of blockbuster drugs. The drive for efficiency, sustainability, and molecular diversity necessitates a move beyond classical methods to alternative catalytic systems. This resource offers in-depth troubleshooting, answers to frequently asked questions, and comparative data to empower your research and development.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses common experimental hurdles in a direct question-and-answer format, focusing on the underlying chemistry to guide your optimization strategy.

Issue 1: My reaction yield is low or the reaction has failed to initiate. What are the primary causes and troubleshooting steps?

Low or nonexistent yield is a frequent issue that can often be traced back to one of several key factors beyond just the catalyst.

  • Purity of Starting Materials: The integrity of your 1,3-dicarbonyl compound (or its equivalent) and hydrazine derivative is paramount. These reagents can degrade over time or contain impurities that inhibit the reaction.

    • Recommendation: Verify the purity of your reactants by NMR or LC-MS. If necessary, purify starting materials by recrystallization or chromatography before use. For hydrazine salts, ensure the free base is effectively liberated.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically codependent.

    • Recommendation: Monitor your reaction meticulously using Thin Layer Chromatography (TLC) to establish the optimal reaction time.[1][2] Some modern catalytic systems operate efficiently at room temperature, while others require reflux.[3][4] The solvent choice affects reactant solubility and can influence reaction kinetics.[2]

  • Stoichiometry and Reagent Addition: Incorrect molar ratios or the order of addition can halt the reaction.

    • Recommendation: Re-verify the stoichiometry of your reactants. In cases involving hydrazine hydrochloride salts, a base like pyridine or triethylamine must be added before the primary reactants to generate the free, nucleophilic hydrazine.[1]

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific substrates or may have lost its activity.

    • Recommendation: If using a heterogeneous catalyst, ensure it has been properly activated according to the literature protocol. For homogeneous catalysts, verify their integrity. Consider screening a small panel of alternative catalysts with different mechanisms (e.g., Lewis vs. Brønsted acids) to find a more suitable system.[5][6]

  • Presence of Water: Many condensation reactions are sensitive to water, which can lead to hydrolysis of intermediates or reactants.

    • Recommendation: Use anhydrous solvents and, if necessary, conduct the reaction under an inert atmosphere (e.g., N₂ or Argon) to protect it from atmospheric moisture.[1]

Issue 2: I'm observing significant formation of side products and regioisomers. How can I improve selectivity?

The formation of regioisomers is a classic challenge, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The catalyst plays a crucial role in directing this selectivity.

  • Catalyst Choice: The nature of the catalytic active site can profoundly influence the reaction pathway.

    • Recommendation: Lewis acid catalysts, such as Sc(OTf)₃, Cu(OTf)₂, or nano-ZnO, often coordinate with the carbonyl oxygen atoms, which can favor one cyclization pathway over another, leading to improved regioselectivity.[6][7][8] In contrast, simple Brønsted acids may offer less steric or electronic control.

  • Reaction Conditions: Kinetic vs. thermodynamic control can sometimes be influenced by temperature.

    • Recommendation: Try running the reaction at a lower temperature for a longer duration. This may favor the formation of the thermodynamically more stable regioisomer.

  • Steric and Electronic Effects: The substituents on both the hydrazine and the dicarbonyl compound will inherently direct the reaction.

    • Recommendation: While you cannot change your target molecule, understanding these effects is key. A bulky substituent on the hydrazine may sterically hinder its reaction at the more crowded carbonyl position. This is an intrinsic factor to consider when planning the synthesis.

Issue 3: My heterogeneous catalyst is losing activity upon recycling. What is causing this and how can I improve reusability?

A key advantage of heterogeneous catalysts is their reusability, but this is dependent on proper handling.

  • Leaching of Active Species: The active catalytic material may be dissolving from the solid support into the reaction medium.

    • Recommendation: After the reaction, filter the catalyst and analyze the filtrate for traces of the active metal using ICP-MS. If leaching is confirmed, a different support material or a stronger method of catalyst immobilization may be required.

  • Surface Fouling or Poisoning: The catalyst's active sites can become blocked by product, polymer byproducts, or impurities.

    • Recommendation: Implement a thorough washing procedure after each cycle. This typically involves washing with the reaction solvent followed by a more volatile solvent like diethyl ether or acetone to remove adsorbed species. The catalyst should then be dried thoroughly, often in a vacuum oven at a specific temperature, before reuse.[5]

Frequently Asked Questions (FAQs) on Alternative Catalysts

Q1: What are the main advantages of using heterogeneous catalysts over traditional homogeneous acids like acetic acid? Heterogeneous catalysts offer several significant "green chemistry" advantages. Their primary benefit is ease of separation from the reaction mixture, which is typically done by simple filtration.[5] This simplifies the work-up procedure and reduces solvent waste.[2] Furthermore, many heterogeneous catalysts, especially nanocatalysts, exhibit high thermal stability and can be recycled and reused for multiple runs, making the process more cost-effective and sustainable.[3]

Q2: Which nanocatalysts have shown promise for pyrazole synthesis and what are their typical reaction conditions? Several nanocatalysts have proven highly effective. For instance, nano-ZnO provides an environmentally friendly option, often used in aqueous media.[8] Magnetic nanocatalysts, such as copper ferrite (CuFe₂O₄), are particularly advantageous as they can be easily recovered using an external magnet.[3] Other systems like Mn/ZrO₂ have been used under ultrasound irradiation to achieve excellent yields in very short reaction times (e.g., 10 minutes).[3] These reactions often proceed under mild conditions, from room temperature to around 80°C.

Q3: Are there any effective metal-free or organocatalytic options for this synthesis? Yes, metal-free approaches are gaining traction. Acidic resins like Amberlyst-70 can serve as solid acid catalysts that are easily filtered and reused.[5] Organocatalysts, such as piperidine or taurine, have been successfully employed, especially in multicomponent reactions conducted in aqueous media, which aligns with green chemistry principles.[9]

Q4: How do Lewis acids (e.g., AgOTf, Al(OTf)₃) compare to Brønsted acids for this transformation? Lewis acids and Brønsted acids catalyze the reaction through different mechanisms. Brønsted acids (e.g., acetic acid, p-TsOH) work by protonating a carbonyl group, activating it for nucleophilic attack.[6] Lewis acids (e.g., Silver Triflate (AgOTf), Aluminum Triflate (Al(OTf)₃)) coordinate to the carbonyl oxygen, which can offer greater control over the conformation of the intermediate, often leading to higher regioselectivity and allowing reactions to proceed under milder conditions.[7] For example, AgOTf has been used at just 1 mol% loading at room temperature to achieve excellent yields of 3-CF₃-pyrazoles.[7]

Q5: I'm starting with a novel substrate. Can you recommend a starting point for catalyst screening? For a novel substrate, a good starting point is to screen a small set of diverse catalysts under standardized conditions. A recommended panel would include:

  • A classic Brønsted acid: Acetic acid in refluxing ethanol (as a baseline).

  • A versatile Lewis acid: Sc(OTf)₃ or Cu(OTf)₂ (1-5 mol%) at room temperature or slightly elevated temperature.

  • A reusable heterogeneous catalyst: Nano-ZnO or a magnetic catalyst like CuFe₂O₄ (5-10 mol%) in a green solvent like water or ethanol.

  • An organocatalyst for MCRs: Piperidine (5 mol%) if pursuing a multicomponent strategy. Monitor each reaction by TLC to quickly assess catalyst efficacy.

Data & Protocols
Comparative Performance of Alternative Catalysts

The table below summarizes the performance of various modern catalysts for pyrazole synthesis, providing a clear comparison to guide your selection.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Lewis Acids
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[7]
Scandium Triflate (Sc(OTf)₃)Perfluoroacetyl Diazoester, KetonesNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedup to 97%Not Reported[6]
Heterogeneous Catalysts
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedWater/EthanolControlledShortup to 95%Reported[7][8]
Copper Ferrite (CuFe₂O₄)Malononitrile, Hydrazine, etc. (MCR)8 mol%Water60 °C4 h85–97%Reported[3]
Mn/ZrO₂Malononitrile, Hydrazine, etc. (MCR)30 mgEthanol80 °C (Ultrasound)10 min88–98%Up to 6 cycles[3]
Amberlyst-701,3-Dicarbonyl, HydrazineNot SpecifiedNot Specified30 °C5-30 minGoodReported[5]
Organocatalysts
PiperidineAldehydes, Hydrazine, etc. (MCR)5 mol%WaterRoom Temp20 min85–93%N/A[9]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis using Mn/ZrO₂ (Heterogeneous Catalyst)

This protocol describes a rapid, one-pot, multicomponent synthesis of pyranopyrazoles.[3]

  • To a 50 mL round-bottom flask, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Add the Mn/ZrO₂ catalyst (30 mg).

  • Place the flask in an ultrasound bath and irradiate at 80°C for 10 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, add hot ethanol to dissolve the product and filter the mixture to recover the Mn/ZrO₂ catalyst.

  • Wash the recovered catalyst with ethanol and dry for reuse.

  • Allow the filtrate to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to yield the pure pyranopyrazole derivative.

Protocol 2: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles (Homogeneous Lewis Acid)

This protocol is highly efficient for the regioselective synthesis of trifluoromethylated pyrazoles.[7]

  • In a clean, dry vial, dissolve the trifluoromethylated ynone (0.5 mmol) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or MeCN, 2 mL).

  • Add the aryl or alkyl hydrazine derivative (0.55 mmol, 1.1 equivalents).

  • Add Silver Triflate (AgOTf) (0.005 mmol, 1 mol%).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting ynone is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-CF₃-pyrazole product.

Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yields

This diagram provides a logical pathway for diagnosing and solving issues related to poor reaction yields.

TroubleshootingWorkflow start Low Yield Observed reagents Check Reagents Purity (NMR/LCMS)? Stoichiometry? Hydrazine salt neutralized? start->reagents conditions Review Conditions Temperature optimal? Time sufficient (TLC)? Solvent appropriate? Anhydrous? start->conditions catalyst Evaluate Catalyst Correct choice? Active/Activated? Loading correct? start->catalyst workup Assess Work-up Incomplete precipitation? Loss during filtration? Purification issues? start->workup solution_reagents Purify/Use Fresh Reagents reagents->solution_reagents Issue Found solution_conditions Optimize Temp/Time/ Solvent via Screening conditions->solution_conditions Issue Found solution_catalyst Screen Alternative Catalysts catalyst->solution_catalyst Issue Found solution_workup Optimize Isolation Procedure workup->solution_workup Issue Found

Caption: A troubleshooting flowchart for low-yield pyrazole synthesis.

Diagram 2: General Catalyzed Synthesis Pathway

This diagram illustrates the key steps in a typical multicomponent reaction for pyrazole synthesis, highlighting the role of the catalyst.

ReactionMechanism sub1 Aldehyde + Active Methylene Cmpd intermediate1 Knoevenagel Condensation sub1->intermediate1 sub2 Hydrazine intermediate3 Condensation with Hydrazine sub2->intermediate3 sub3 β-Ketoester intermediate2 Michael Addition sub3->intermediate2 catalyst Catalyst (e.g., Lewis Acid, Organocatalyst) catalyst->intermediate1 catalyst->intermediate2 intermediate4 Intramolecular Cyclization/ Dehydration catalyst->intermediate4 intermediate1->intermediate2 intermediate2->intermediate3 intermediate3->intermediate4 product Final Pyrazole Product intermediate4->product

Caption: A generalized mechanism for catalyzed pyrazole synthesis.

References
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Three pyrazole-3-carboxylic acid complexes as efficient solvent-free heterogeneous catalysts for C C bond formation. ResearchGate. Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal C–H–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating regioselectivity issues in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of one of the most fundamental reactions in heterocyclic chemistry. We will delve into the mechanistic underpinnings of regioselectivity, provide actionable troubleshooting guides, and offer validated protocols to help you achieve your desired synthetic targets with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a critical issue?

Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In pyrazole synthesis, this issue most famously arises during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), a classic method known as the Knorr pyrazole synthesis.[1][2][3][4] This reaction can theoretically produce two different regioisomers, as illustrated below.

The control of regioselectivity is paramount in drug discovery and development because different regioisomers often exhibit vastly different pharmacological activities, toxicological profiles, and physicochemical properties.[5] An inefficient or non-selective synthesis leads to difficult-to-separate mixtures, reducing the overall yield and increasing downstream purification costs.

Troubleshooting Guide 1: Predicting the Major Regioisomer

Q2: I am using an unsymmetrical 1,3-diketone. How can I predict which regioisomer will be the major product?

Predicting the outcome is a matter of understanding the delicate balance of steric and electronic factors that control the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial, and often regiochemistry-determining, step is the attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[2]

Here are the guiding principles:

  • Electronic Effects : The most nucleophilic nitrogen atom of the hydrazine will preferentially attack the most electrophilic carbonyl carbon of the diketone.[5]

    • On the Hydrazine : In a substituted hydrazine like phenylhydrazine, the NH2 group is more nucleophilic than the NHR group. In methylhydrazine, the substituted N-Me nitrogen is generally considered more nucleophilic.

    • On the Diketone : An electron-withdrawing group (EWG) like -CF3 will make the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to attack.[5][6] Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the nearby carbonyl.

  • Steric Hindrance : Bulky substituents on either the diketone or the hydrazine can direct the reaction. The initial attack will favor the less sterically hindered carbonyl group.[5] For example, a tert-butyl group will strongly disfavor attack at the adjacent carbonyl.

  • Reaction pH : The acidity or basicity of the medium is a critical, and often overlooked, factor.[2][5]

    • Acidic Conditions : Under acidic catalysis, the reaction is often faster. The initial condensation typically occurs between the more basic (and more nucleophilic) nitrogen of the hydrazine and the more reactive (more electrophilic or less hindered) carbonyl group of the dicarbonyl.[7]

    • Neutral/Basic Conditions : In neutral or basic media, the inherent nucleophilicity of the hydrazine nitrogens dictates the reaction path.

Predictive Summary Table
Diketone Substituents (R1 vs. R3)Hydrazine (R')Dominant FactorPredicted Major Isomer
CF₃ vs. ArylArylhydrazineElectronics : CF₃ makes C1 highly electrophilic.Attack at C1 by NH₂ gives 1-Aryl-3-Aryl-5-CF₃-pyrazole.[6]
CF₃ vs. AlkylMethylhydrazineElectronics : CF₃ makes C1 highly electrophilic.Attack at C1 by NHMe₂ gives 1-Me-3-Alkyl-5-CF₃-pyrazole.
t-Butyl vs. MethylPhenylhydrazineSterics : t-Butyl at C1 hinders attack.Attack at C3 by NH₂ gives 1-Aryl-3-t-Butyl-5-Me-pyrazole.
Aryl-EDG vs. Aryl-EWGArylhydrazineElectronics : EWG on aryl at C3 increases electrophilicity.Attack at C3 by NH₂ gives 1,3-Diaryl(EWG)-5-Aryl(EDG)-pyrazole.

Troubleshooting Guide 2: Controlling Regioselectivity

Q3: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity for my desired product?

When prediction isn't enough, you must actively control the reaction. Here are field-proven strategies to steer the regiochemical outcome.

  • Solvent Choice is Critical : Standard solvents like ethanol can lead to poor selectivity.[8] Highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[8] These solvents can form a hemiketal intermediate preferentially at the more electrophilic carbonyl (e.g., the one adjacent to a -CF₃ group), effectively "protecting" it and directing the hydrazine to attack the other carbonyl.[8] This can invert the regioselectivity compared to reactions in ethanol.[8]

  • pH Optimization : Systematically screen the reaction pH. Running the reaction in glacial acetic acid often serves as both a catalyst and solvent, favoring the formation of the thermodynamically more stable pyrazole isomer.[5] Conversely, using a base like piperidine or triethylamine can alter the outcome by favoring the kinetically controlled pathway.

  • Microwave Synthesis : Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically preferred isomer due to the higher temperatures achieved over short periods.[5][9]

Workflow for Optimizing Regioselectivity

G Workflow for Optimizing Pyrazole Regioselectivity start Start: Mixture of Regioisomers Obtained solvent_screen Solvent Screening (Ethanol vs. TFE vs. HFIP) start->solvent_screen ph_screen pH Screening (Acetic Acid vs. Neutral vs. Base) solvent_screen->ph_screen If selectivity is still poor analysis Analyze Regioisomeric Ratio (1H NMR, LC-MS) solvent_screen->analysis temp_screen Temperature Control (Room Temp vs. Reflux vs. Microwave) ph_screen->temp_screen Minor improvement ph_screen->analysis temp_screen->analysis decision Is Selectivity > 95:5? analysis->decision end_ok Success: Proceed to Scale-up decision->end_ok Yes end_rethink Failure: Re-evaluate Synthetic Strategy (e.g., use pre-functionalized precursors) decision->end_rethink No

Caption: A decision workflow for systematically optimizing reaction conditions.

Troubleshooting Guide 3: Characterizing Regioisomers

Q4: I have a product, but I'm unsure which regioisomer it is. What are the definitive analytical methods for structure elucidation?

Correctly assigning the structure of your pyrazole regioisomer is non-trivial but essential. A single 1H or 13C NMR spectrum is often insufficient. A combination of techniques provides the most trustworthy assignment.

  • 2D NMR Spectroscopy (HMBC) : Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful tools for this task. It reveals long-range (2- and 3-bond) correlations between protons and carbons.

    • Key Correlation : Look for the correlation between the proton on the pyrazole ring (H4) and the carbons at positions 3 and 5 (C3 and C5). Then, look for correlations from the protons of the R¹ and R³ substituents to the C3 and C5 carbons. This "connectivity map" will unambiguously establish the structure.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy : 1D or 2D NOESY experiments can show through-space proximity between protons. A key experiment is to look for an NOE between the protons of the N1-substituent and the protons of the substituent at the C5 position. A positive NOE confirms their spatial closeness, thus identifying the C5 position.

  • X-Ray Crystallography : If you can grow a suitable single crystal, X-ray diffraction provides the absolute, unequivocal structure of the isomer. This is the gold standard for structure proof.

Protocol: Structure Assignment using 1H-15N HMBC

For labs equipped with cryoprobes, a 1H-15N HMBC is the definitive solution-state method. Since the N1 and N2 nitrogens have distinct chemical shifts, you can directly observe the 2-bond and 3-bond correlations from protons to the nitrogens.

  • Sample Prep : Prepare a highly concentrated sample (~50-100 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquisition : Use a standard hsqcetgplp (or similar) pulse sequence, setting the 15N spectral width to capture the expected range for pyrazole nitrogens.

  • Analysis :

    • The N1 nitrogen (bearing the R' substituent) will show a 2-bond correlation to the H5 proton and a 3-bond correlation to the H4 proton.

    • The N2 nitrogen will show a 2-bond correlation to the H3 proton and a 2-bond correlation to the H4 proton.

    • This pattern provides an unambiguous assignment of the entire ring system.

Troubleshooting Guide 4: Separating Regioisomers

Q5: My attempts to control the reaction failed, and I have a 50:50 mixture. What are the best strategies for separation?

Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography : This is the first method to attempt.

    • Solvent System Screening : Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Sometimes a small change in polarity or the addition of a third solvent (e.g., 1% triethylamine) can achieve separation.

    • Alternative Stationary Phases : If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column.

  • Recrystallization : If the products are crystalline solids, fractional recrystallization can be highly effective. Experiment with a range of solvents to find one where the two isomers have different solubilities.

  • Preparative HPLC : For high-value materials where other methods have failed, preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reverse-phase column is often successful, albeit at a higher cost.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[5]

  • Materials :

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[5]

  • Materials :

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure :

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[5]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualized Reaction Mechanism

The following diagram illustrates the two competing pathways in the Knorr synthesis with an unsymmetrical diketone and a substituted hydrazine.

G Regioselectivity in Knorr Pyrazole Synthesis cluster_start Reactants diketone { R¹-C=O | CH₂ | R³-C=O} intA Hydrazone Intermediate A diketone->intA  Attack at more  electrophilic/  less hindered C=O intB Hydrazone Intermediate B diketone->intB  Attack at less  electrophilic/  more hindered C=O hydrazine R'-NH-NH₂ prodA Regioisomer A (1-R', 3-R³, 5-R¹) intA->prodA prodB Regioisomer B (1-R', 3-R¹, 5-R³) intB->prodB Cyclization & Dehydration

Caption: Competing reaction pathways leading to two possible pyrazole regioisomers.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Fustero, S., Sánchez-Roselló, M., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6139-6148. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]

  • Bawa, S., & Kumar, S. (2010). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of pyrazole derivatives. Pyrazole synthesis, a cornerstone in the development of pharmaceuticals and agrochemicals, often involves highly exothermic reactions. Uncontrolled exotherms can lead to thermal runaway events, compromising yield, purity, and most importantly, operational safety. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure safe and reproducible synthesis outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the exothermic nature of pyrazole synthesis.

Q1: Why are many pyrazole synthesis reactions highly exothermic?

A1: The significant heat release in pyrazole synthesis stems from two primary factors:

  • Highly Reactive Reagents: The most common synthetic routes involve nucleophilic reagents like hydrazine and its derivatives.[1] Hydrazine is a high-energy, reactive compound, and its condensation reactions, particularly the initial nucleophilic attack and subsequent cyclization, are thermodynamically very favorable, releasing substantial energy as heat.[1]

  • Formation of a Stable Aromatic Ring: The final step in many pyrazole syntheses is the formation of a stable, aromatic pyrazole ring. The creation of this highly stable system from less stable precursors is a major driving force for the reaction and contributes significantly to the overall exothermicity.

Q2: What are the primary safety risks associated with an uncontrolled exotherm during pyrazole synthesis?

A2: An uncontrolled exotherm can escalate into a thermal runaway, where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[1] The primary risks include:

  • Rapid Pressure Buildup: The solvent can quickly reach its boiling point, leading to a rapid increase in reactor pressure, which can exceed the vessel's limits and cause an explosion.

  • Reagent Decomposition: High temperatures can cause the decomposition of reagents, particularly hydrazine, which can be explosive.[1]

  • Formation of Unwanted By-products: Elevated temperatures can promote side reactions, reducing product yield and purity and complicating purification.[2]

  • Release of Toxic Fumes: A breach of containment can release toxic and flammable materials like hydrazine hydrate or solvent vapors.[1]

Q3: How does managing an exotherm differ between laboratory scale and pilot or production scale?

A3: The primary challenge in scaling up is the change in the surface-area-to-volume ratio.[3][4]

  • Lab Scale (e.g., <1 L flask): Small flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings (e.g., an ice bath). Exotherms are often easily managed.

  • Pilot/Production Scale (e.g., >10 L reactor): Large reactors have a much smaller surface-area-to-volume ratio. Heat generated in the core of the reactor cannot dissipate quickly through the vessel walls.[3][4] This makes precise temperature control critical and reactions that were manageable in the lab can become dangerous on a larger scale.[5]

Q4: Can flow chemistry be an effective strategy for managing these exotherms?

A4: Absolutely. Flow chemistry is an inherently safer technology for handling highly exothermic reactions.[6][7][8] Its primary advantages include:

  • Superior Heat Transfer: The small-diameter tubing used in flow reactors provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling and quenching of exothermic events.

  • Reduced Reaction Volume: Only a small amount of material is reacting at any given moment, minimizing the potential energy that could be released in a runaway scenario.

  • Precise Control: Flow chemistry allows for exact control over residence time, temperature, and reagent mixing, leading to more consistent and reproducible results.[6][7][8]

Part 2: Troubleshooting Guide for Exothermic Events

This guide provides specific advice for issues encountered during experimentation.

Q5: My reaction temperature spiked dangerously after I added all the hydrazine hydrate at once. What went wrong and how do I prevent it?

A5: Causality: Adding a highly reactive reagent like hydrazine hydrate all at once to the reaction mixture provides an excess of reactants, leading to an immediate and massive release of energy that overwhelms the cooling capacity of the system. This is a common cause of thermal runaway.

Immediate Corrective Action (If a spike occurs):

  • Immediately cease all reagent addition.

  • Apply maximum cooling (e.g., immerse the flask in a dry ice/acetone bath).

  • If the reaction is in a large, jacketed reactor, ensure the cooling fluid is circulating at maximum flow and lowest temperature.

  • If necessary and safe, add a pre-chilled, inert solvent to dilute the reaction mass and help absorb heat.

Preventative Protocol:

  • Controlled Slow Addition: Never add hydrazine all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent dropwise over a prolonged period.[1]

  • Efficient Cooling: Ensure the reaction vessel is adequately cooled before starting the addition. An ice bath (0 °C) is a minimum requirement; for particularly reactive substrates, a dry ice/acetone bath (-78 °C) may be necessary.[2][9]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.[1]

  • Internal Temperature Monitoring: Always have a thermometer or thermocouple directly in the reaction mixture to get an accurate reading of the internal temperature, not just the bath temperature.

Q6: I am observing significant by-product formation, especially during scale-up. I suspect localized heating. How can I improve heat distribution?

A6: Causality: Localized hotspots occur when the reaction generates heat faster than it can be distributed throughout the bulk mixture. This is often due to poor mixing. These hotspots can lead to degradation of starting materials or products and promote alternative, temperature-dependent side reactions.

Preventative Protocol:

  • Appropriate Stirring: For volumes over 500 mL, a magnetic stir bar is often insufficient. Use an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous and efficient agitation of the entire reaction mass.

  • Vessel Geometry: In larger reactors, the use of baffles is critical. Baffles disrupt vortex formation and promote top-to-bottom mixing, ensuring uniform temperature distribution.

  • Reverse Addition: Consider adding the solution in the reactor to the hydrazine solution (reverse addition), which can sometimes help maintain better control by keeping the most reactive species as the limiting reagent during the addition phase.

Q7: The Vilsmeier-Haack formylation of my pyrazole is dangerously exothermic. What are the critical control points?

A7: Causality: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent from phosphoryl chloride (POCl₃) and a formamide (like DMF). This initial reaction to form the electrophilic species is itself highly exothermic.[2] Adding the pyrazole substrate to this already energetic mixture requires careful management.

Preventative Protocol:

  • Pre-formation at Low Temperature: Prepare the Vilsmeier reagent by slowly adding POCl₃ to an excess of anhydrous DMF at 0 °C or below.[2] Allow the reagent to fully form at this low temperature before proceeding.

  • Controlled Substrate Addition: Dissolve your pyrazole substrate in an anhydrous solvent and add it dropwise to the pre-formed, cold Vilsmeier reagent.[2] This ensures the pyrazole is always the limiting reactant and prevents a large exotherm.

  • Maintain Inert Atmosphere: The Vilsmeier reagent is sensitive to moisture.[2] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching and side reactions.

Part 3: Data Summary & Visualization

Table 1: Key Parameters for Exotherm Control in Pyrazole Synthesis
ParameterRecommended Control StrategyRationale & Key Considerations
Reagent Addition Rate Use a syringe pump for addition rates < 1 mL/min. Use a pressure-equalizing dropping funnel for slower, controlled manual addition.Prevents accumulation of unreacted reagents, which could lead to a sudden, delayed exotherm. The rate should be set so the cooling system can maintain a stable internal temperature.
Reaction Temperature Maintain a low temperature (typically 0 °C or below) during the addition of highly reactive species like hydrazine or POCl₃.[2]Lower temperatures decrease the reaction rate, allowing heat to be removed as it is generated, thus preventing thermal runaway.
Agitation/Mixing Use overhead mechanical stirring for volumes > 500 mL. Ensure the impeller creates good top-to-bottom turnover of the reaction mass.Prevents localized hotspots where temperature-sensitive side reactions or degradation can occur.
Concentration Start with dilute conditions (e.g., 0.2 M - 0.5 M) when exploring a new or scaled-up reaction.[4]The solvent acts as a heat sink, absorbing thermal energy and moderating the temperature rise.[1]
Diagram 1: Troubleshooting Workflow for a Thermal Event

This diagram outlines the decision-making process when an unexpected exotherm is detected.

G start Temperature Spike Detected (>5-10°C above setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling (e.g., Dry Ice Bath) stop_addition->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled resume_slowly Resume Addition at 50% of Original Rate is_controlled->resume_slowly  Yes emergency_quench Emergency Quench/ Dilution Protocol is_controlled->emergency_quench  No continue_monitoring Continue and Monitor Closely resume_slowly->continue_monitoring evacuate Evacuate Area (Runaway) emergency_quench->evacuate Scale_Comparison cluster_0 Lab Scale (High SA:V Ratio) cluster_1 Production Scale (Low SA:V Ratio) cluster_2 Heat Trapped lab_reactor Volume (V) lab_reactor->h1 Heat Out lab_reactor->h2 Heat Out lab_reactor->h3 Heat Out lab_reactor->h4 Heat Out prod_reactor Volume (V) prod_reactor->h5 Heat Out prod_reactor->h6 Heat Out trapped_heat 🔥 Flow_Chemistry_Setup pumpA Pump A (Hydrazine Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (Diketone Solution) pumpB->mixer reactor Heated/Cooled Coil Reactor mixer->reactor Precise Temp Control bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A basic continuous flow setup for pyrazole synthesis.

Protocol: General Procedure for Controlled Hydrazine Addition in Batch

This protocol provides a baseline for safely performing a pyrazole synthesis via hydrazine condensation with a 1,3-dicarbonyl compound.

Materials:

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Thermocouple for internal temperature monitoring

  • Pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (ice/water or dry ice/acetone)

  • 1,3-dicarbonyl substrate

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Ethanol, THF)

Procedure:

  • Vessel Setup: Assemble the dry three-neck flask with the overhead stirrer, thermocouple, and dropping funnel. Ensure the setup is purged with an inert gas.

  • Initial Charge: Charge the flask with a solution of the 1,3-dicarbonyl substrate in the chosen solvent.

  • Pre-Cooling: Begin stirring and cool the flask in the cooling bath until the internal temperature is stable at the desired setpoint (e.g., 0 °C).

  • Reagent Preparation: Charge the dropping funnel with a solution of hydrazine hydrate (1.0-1.1 equivalents) in the same solvent.

  • Controlled Addition: Begin the dropwise addition of the hydrazine solution to the stirred, cooled solution of the dicarbonyl. Crucially, monitor the internal temperature. The rate of addition should be slow enough that the temperature does not rise more than 2-3 °C from the setpoint.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a set period (e.g., 1-2 hours). Monitor the reaction's progress by TLC or HPLC.

  • Warming: Once the initial exothermic phase is complete (as indicated by TLC/HPLC and a stable temperature), the reaction can be allowed to slowly warm to room temperature or be gently heated to drive it to completion if necessary.

  • Work-up: Proceed with the appropriate aqueous quench and extraction procedure once the reaction is complete. Note: Quenching can also be exothermic and should be done cautiously with cooling.

References

  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. Retrieved from [Link]

  • Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1383-1395. Retrieved from [Link]

  • Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Preprints.org. Retrieved from [Link]

  • Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Chemistry, 31(1), 1.
  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
  • Various Authors. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Retrieved from [Link]

  • Various Authors. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved from [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. OUCI.
  • Various Authors. (2010). Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. Retrieved from [Link]

  • Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Preprints.org.
  • Various Authors. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Hassani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-525. Retrieved from [Link]

  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the classical condensation reaction between hydrazines and 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis.[1][2] While this reaction is a cornerstone of heterocyclic chemistry for its robustness and high yields, it is not without its challenges.[3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and purify your target pyrazole with greater efficiency.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter during your pyrazole synthesis experiments.

Issue 1: My reaction yields a mixture of two isomers that are difficult to separate.

Q: I'm reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and my final product is a mixture of two regioisomers. How can I control the regioselectivity?

A: This is the most common challenge in pyrazole synthesis with unsymmetrical dicarbonyls.[4] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two distinct carbonyl carbons.[4][5] The final ratio of isomers is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[4]

Root Cause Analysis:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. A bulky substituent on the diketone or the hydrazine will strongly influence the outcome.[4]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃) on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[4][6] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine also plays a critical role.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which carbonyl is more readily attacked and the stability of the hydrazone intermediate.[4]

  • Solvent Effects: The choice of solvent can dramatically alter the isomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.

Troubleshooting Protocol: Improving Regioselectivity

  • Solvent Screening: If you are using a standard solvent like ethanol or methanol, perform small-scale test reactions in TFE and HFIP to assess the impact on regioselectivity.

  • Temperature Control: Run the reaction at a lower temperature. This can often favor the thermodynamically more stable product and increase the selectivity for one isomer.

  • pH Modification: Add a catalytic amount of acid (e.g., acetic acid) or base.[2][3] The optimal pH will depend on your specific substrates. An acid catalyst protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[1][2]

  • Choice of Hydrazine: If possible, consider using a different substituted hydrazine. A bulkier substituent on the hydrazine can increase steric hindrance and direct the reaction towards a single isomer.

Issue 2: My mass spectrometry results show a product with approximately double the expected mass.

Q: I've isolated a high-molecular-weight impurity that seems to be a dimer of my target pyrazole. What is this and how can I prevent its formation?

A: You are likely observing the formation of a bis-pyrazole or a related ketazine derivative. This side product arises from a secondary reaction involving the initial product or unreacted starting materials.

Root Cause Analysis:

  • Bis-Pyrazoles: These can form when a pyrazole still possessing a reactive hydrazinyl group undergoes a subsequent reaction. For instance, a bis(pyrazolyl)ketazine can be formed if a pyrazole with a hydrazine substituent reacts further.[7]

  • Stoichiometry Imbalance: Using an excess of hydrazine can sometimes lead to the formation of bis-heterocyclic compounds.[8]

  • Reaction Conditions: Prolonged reaction times or high temperatures can promote the formation of these dimeric species.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.0 - 1.2 equivalents) of the hydrazine, but avoid a large excess.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting 1,3-dicarbonyl compound is consumed to minimize the formation of side products.

  • Purification: Bis-pyrazoles often have significantly different polarity and solubility compared to the desired monomeric pyrazole. They can typically be removed using standard silica gel column chromatography.

Issue 3: I have multiple potential N-alkylation sites and I'm getting a mixture of products.

Q: My pyrazole has an N-H on the ring and another reactive nitrogen on a substituent (e.g., a hydrazinyl group). When I perform an N-alkylation, I get a mixture of products. How can I achieve selective alkylation?

A: This is a common regioselectivity challenge when functionalizing pyrazoles.[7] The pyrazole ring nitrogen (N1) and any exocyclic nitrogen atoms are both potential nucleophiles for an alkylating agent.[9]

Root Cause Analysis & Control:

  • Basicity and Nucleophilicity: The relative basicity and nucleophilicity of the different nitrogen atoms determine the site of alkylation. The pyrazole N-H is acidic and can be deprotonated with a suitable base to form a potent nucleophile.[9][10]

  • Choice of Base: The choice of base is critical for controlling selectivity.

    • For N1 Ring Alkylation: A strong base like sodium hydride (NaH) is typically used to completely deprotonate the pyrazole ring, making the N1 anion the primary nucleophile.[7][9]

    • For Substituent Alkylation: Selective alkylation of an exocyclic nitrogen often requires different strategies, potentially involving protecting groups or exploiting differences in steric accessibility.

  • Protecting Groups: If selective N1 alkylation is difficult to achieve, consider a protection-deprotection strategy for the exocyclic nitrogen group.

Protocol: Selective N1-Alkylation of a Pyrazole This protocol is a general guideline and should be optimized for your specific substrate.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-H pyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[9]

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[9]

  • Quenching & Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

The acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound. It protonates one of the carbonyl oxygens, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine.[1][2][11] This initial attack is often the rate-determining step. After the final cyclization and dehydration steps, the catalyst is regenerated.[1]

Q2: My reaction is very slow or doesn't go to completion. What factors could be responsible?

Several factors can lead to a sluggish reaction:

  • Insufficient Catalyst: Ensure you are using an adequate amount of acid catalyst (if the reaction conditions call for it).

  • Sterically Hindered Reactants: Very bulky groups on either the hydrazine or the 1,3-dicarbonyl can significantly slow down the reaction rate.

  • Poor Nucleophilicity: If you are using a hydrazine derivative with strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing the initial attack on the dicarbonyl.

  • Low Temperature: While beneficial for selectivity, very low temperatures can make the reaction impractically slow. A modest increase in temperature may be necessary.

Q3: Can I use hydrazine hydrate directly, or should I use anhydrous hydrazine?

For most standard Knorr syntheses, hydrazine hydrate is sufficient and is often preferred due to its lower toxicity and ease of handling compared to anhydrous hydrazine. The reaction produces two molecules of water as a byproduct, so the additional water from the hydrate usually does not interfere.[3] However, for sensitive substrates or reactions where water must be strictly excluded, anhydrous hydrazine may be required.

Q4: What are the key intermediates in the Knorr synthesis pathway?

The reaction proceeds through several key intermediates. After the initial nucleophilic attack of the hydrazine on a carbonyl group, a hemiaminal intermediate is formed. This quickly dehydrates to form a hydrazone . The second nitrogen of the hydrazone then performs an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate (a hydroxylpyrazolidine) which then dehydrates to form the final aromatic pyrazole ring.[3][4][12]

Part 3: Data & Visualizations

Summary of Common Side Products and Mitigation Strategies
Side ProductIdentificationProbable CausePrevention & Mitigation Strategy
Regioisomers Similar polarity, distinct NMR spectra.Use of unsymmetrical 1,3-dicarbonyls.Solvent optimization (e.g., TFE, HFIP), temperature control, pH adjustment.
Bis-Pyrazoles Mass spec shows ~2x expected mass.Excess hydrazine, prolonged reaction time.Strict 1:1.1 stoichiometry, careful reaction monitoring (TLC), purification by chromatography.
Hydrazone Intermediate Incomplete reaction, presence of C=N stretch in IR.Insufficient heat/time for cyclization.Increase reaction temperature or time; ensure adequate acid catalysis.
N-Alkylation Mixture Multiple products with same mass upon alkylation.Multiple nucleophilic nitrogen sites.Use of selective bases (e.g., NaH for N1), protecting group strategies.[9]
Visual Diagrams

Diagram 1: Troubleshooting Workflow for Pyrazole Synthesis

This diagram outlines a logical decision-making process when encountering unexpected results in your synthesis.

G Start Start Pyrazole Synthesis Analyze Analyze Crude Product (LC-MS, NMR, TLC) Start->Analyze Check Is Product Pure & Correct? Analyze->Check End Synthesis Successful Check->End Yes Troubleshoot Identify Issue Check->Troubleshoot No Isomers Regioisomer Mixture? Troubleshoot->Isomers HighMass High MW Impurity? Troubleshoot->HighMass NoReaction Incomplete Reaction? Troubleshoot->NoReaction SolveIsomers Optimize Selectivity: - Change Solvent (TFE) - Lower Temperature - Adjust pH Isomers->SolveIsomers SolveHighMass Prevent Dimerization: - Adjust Stoichiometry - Reduce Reaction Time HighMass->SolveHighMass SolveNoReaction Promote Cyclization: - Increase Temperature - Check Catalyst NoReaction->SolveNoReaction Rerun Re-run Optimized Reaction SolveIsomers->Rerun SolveHighMass->Rerun SolveNoReaction->Rerun Rerun->Analyze

A decision tree for troubleshooting common pyrazole synthesis issues.

Diagram 2: Reaction Pathways: Desired Product vs. Side Reactions

This diagram illustrates the main reaction pathway leading to the pyrazole product versus competing side reaction pathways.

G cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_side Side Reactions Diketone 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Condensation Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Attack Isomer Regioisomer Hydrazone->Isomer Attack at other C=O Pyrazole Desired Pyrazole Cyclic->Pyrazole Dehydration BisPyrazole Bis-Pyrazole Pyrazole->BisPyrazole Reaction with excess Hydrazine

Desired pyrazole formation versus common side reaction pathways.

References

  • Klan, M., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Elguero, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry. [Link]

  • Aggarwal, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Slideshare. (n.d.). Knorr pyrazole synthesis. Slideshare. [Link]

  • Gomha, S. M., et al. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Medicinal Chemistry. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Technical Support Center: Chlorination of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole ring chlorination. Pyrazole cores are privileged structures in pharmaceuticals and agrochemicals, and their halogenated derivatives serve as critical intermediates for further functionalization.[1][2] However, the introduction of a chlorine atom onto the pyrazole ring is not always straightforward and can be fraught with challenges related to selectivity, reactivity, and substrate stability.

This document provides troubleshooting guidance and frequently asked questions to address common issues encountered in the lab. Our approach is rooted in mechanistic understanding to explain the causality behind experimental choices, empowering you to make informed decisions for your specific system.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the chlorination of pyrazole rings.

Q1: My chlorination reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

Answer:

Failure to initiate chlorination typically points to one of two issues: insufficient electrophilicity of your chlorinating agent or a highly deactivated pyrazole substrate.

Causality: The chlorination of a pyrazole ring is an electrophilic aromatic substitution (SEAr) reaction. The pyrazole acts as a nucleophile, attacking an electrophilic chlorine source (Cl⁺). If the pyrazole ring is electron-deficient (due to electron-withdrawing groups) or the chlorinating agent is not sufficiently reactive, the activation energy for the reaction will be too high.[3]

Troubleshooting Steps:

  • Assess Your Substrate: Are there strong electron-withdrawing groups (EWGs) on your pyrazole ring (e.g., -NO₂, -CN, -SO₃H)? These groups deactivate the ring, making it less nucleophilic.[4][5][6]

  • Increase Reagent Electrophilicity: If your substrate is deactivated, a mild reagent like N-Chlorosuccinimide (NCS) alone may be insufficient.[7] Consider the following options:

    • Switch to a Stronger Reagent: Sulfuryl chloride (SO₂Cl₂) is a more potent chlorinating agent than NCS.[8][9] Trichloroisocyanuric acid (TCCA) is also a highly efficient and economical choice.[1][10]

    • Add an Activator/Catalyst: For NCS-mediated chlorinations of less reactive aromatics, the addition of a protic or Lewis acid catalyst can increase the electrophilicity of the chlorine atom.[11][12]

  • Increase Reaction Temperature: Gently increasing the temperature can help overcome the activation energy barrier. However, monitor carefully for byproduct formation.

  • Solvent Choice: The solvent can play a crucial role. Highly polar or coordinating solvents can sometimes sequester the active electrophile. Experiment with different solvents, such as moving from THF to a less coordinating solvent like CHCl₃ or CCl₄.[13]

Troubleshooting_No_Reaction start Low or No Conversion sub_check Assess Substrate: Is the pyrazole ring electron-deficient? start->sub_check ewg_present Yes (EWG present) sub_check->ewg_present Yes no_ewg No (Electron-rich or neutral) sub_check->no_ewg No reagent_check Assess Reagent: Is the chlorinating agent sufficiently electrophilic? solution1 Option 1: Use a stronger reagent (e.g., SO₂Cl₂, TCCA) reagent_check->solution1 Reagent too mild ewg_present->solution1 solution2 Option 2: Add an acid catalyst (for NCS) ewg_present->solution2 solution3 Option 3: Increase temperature (monitor for side reactions) ewg_present->solution3 no_ewg->reagent_check

Caption: Troubleshooting workflow for low conversion.

Q2: I am getting a mixture of regioisomers (e.g., 4-chloro and 5-chloro). How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is one of the most common challenges. The electronic and steric properties of your pyrazole substrate are the primary determinants of the chlorination site.

Causality: For most unsubstituted or N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the kinetic product of electrophilic substitution.[13][14] However, substituents can alter this preference.

  • Electron-Donating Groups (EDGs) at C3 or C5 will further activate the C4 position, reinforcing the natural preference.

  • Electron-Withdrawing Groups (EWGs) will deactivate the entire ring, but C4 usually remains the most reactive site, although the reaction may require more forcing conditions.

  • N1-Substituents can influence the electronic distribution and may sterically hinder access to the C5 position.[15]

Troubleshooting Steps:

  • Confirm the Default Reactivity: For simple pyrazoles, C4 chlorination is heavily favored. If you are seeing other isomers, carefully re-examine your starting material's structure and purity.

  • Use Bulky Reagents: In cases where C5 and C4 positions have similar electronic properties, using a sterically bulkier chlorinating agent or catalyst system can favor substitution at the less hindered C4 position.

  • Directed Metalation: For complete regiocontrol, especially if you desire substitution at the less-reactive C3 or C5 positions, a directed metalation-halogenation sequence is a powerful alternative. This involves deprotonating a specific position with a strong base (e.g., TMPMgCl·LiCl) followed by quenching with an electrophilic chlorine source (like FCl₂CCClF₂).[16] This method overrides the inherent electronic preferences of the ring.

Q3: My reaction is producing significant amounts of dichlorinated byproducts. How can I achieve mono-chlorination?

Answer:

Over-chlorination occurs when the mono-chlorinated product is still sufficiently reactive to undergo a second chlorination under the reaction conditions.

Causality: Chlorine is an activating/deactivating group with a complex effect; while it is deactivating inductively, its lone pairs can participate in resonance. In many heterocyclic systems, the mono-chlorinated product is only slightly less reactive than the starting material. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second chlorination can occur.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Use no more than 1.0-1.1 equivalents of the chlorinating agent. Ensure accurate measurement of both the substrate and the reagent.

  • Slow Addition: Add the chlorinating agent slowly, portion-wise or via a syringe pump, at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant (and more reactive) starting material over the mono-chlorinated product.

  • Use a Milder Reagent: Switch from a highly reactive agent like SO₂Cl₂ to a milder one like NCS. This provides a larger kinetic window to stop the reaction after the first chlorination.

  • Monitor the Reaction Closely: Follow the reaction's progress by TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the buildup of the dichlorinated product.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent should I choose? A comparison.

Answer:

The choice of reagent is critical and depends on the reactivity of your substrate, desired selectivity, and scale.

ReagentFormulaFormReactivityCommon SolventsProsCons
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂SolidMildCHCl₃, CCl₄, MeCN, Water[3][13]Easy to handle, good for activated rings, tunable with catalysts[3][11]May be too weak for deactivated rings[7]
Sulfuryl Chloride SO₂Cl₂LiquidHighCH₂Cl₂, neatPowerful, effective for deactivated rings, inexpensive[8][9]Highly reactive, corrosive, releases HCl/SO₂, can cause side reactions[8][17]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃SolidHighMeCN, TFE, neat (mechanochemical)[1][10][18]High-yielding, economical, stable solid, "green" options available[1][10][19]Highly reactive, stoichiometry must be precise to avoid over-chlorination
Hypochlorous Acid / Salts HOCl / NaOClSolutionModerateWater, Acetic Acid[2][20][21]Inexpensive, useful for certain substrates, often used in large-scale prep[21]Often requires specific pH control, solvent limitations
Q2: What is the general mechanism for the chlorination of a pyrazole?

Answer:

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key steps are the formation of a resonance-stabilized cationic intermediate (the sigma complex or arenium ion) and the subsequent restoration of aromaticity.

SEAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation pyrazole Pyrazole Ring sigma_complex Sigma Complex (Resonance Stabilized Cation) pyrazole->sigma_complex Attacks electrophile Cl⁺ Source (e.g., from NCS) electrophile->sigma_complex chloropyrazole 4-Chloropyrazole sigma_complex->chloropyrazole Loses H⁺ base Base (e.g., Solvent, H₂O) protonated_base Protonated Base base->protonated_base Accepts H⁺

Caption: General mechanism of pyrazole chlorination.

Q3: Are there any green or solvent-free methods available?

Answer:

Yes. In recent years, mechanochemistry has emerged as a sustainable alternative. A solvent-free, rapid, and high-yielding method for the chlorination of pyrazoles using TCCA has been developed.[10] This protocol involves grinding the pyrazole and TCCA together in a ball mill, which avoids the use of bulk solvents and often simplifies purification, making it an excellent green chemistry approach.[10]

Section 3: Key Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: C4-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is suitable for electron-rich or moderately activated pyrazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 equiv) in a suitable solvent (e.g., chloroform or acetonitrile, ~0.1-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NCS (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-20 hours).[3]

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining active chlorine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-chloropyrazole.[3]

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂) for Deactivated Pyrazoles

This protocol is effective for less reactive substrates but requires caution.

  • Reaction Setup: To a solution of the pyrazole substrate (1.0 equiv) in an inert solvent like dichloromethane, cooled to 0 °C, add sulfuryl chloride (1.1 equiv) dropwise via a syringe.[22]

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature. The reaction is often rapid (1-5 hours). Monitor carefully by TLC/GC-MS.

  • Work-up: Slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂, SO₂) will occur. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The product may require purification by column chromatography or recrystallization.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Universidad de Valencia. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central. [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

  • Preparation of 4-chloropyrazoles.
  • Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. ACS Publications. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed Central. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Publications. [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • A kind of preparation method of 4-chloropyrazole derivative.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. [Link]

  • Chloromethylation of Pyrazole Ring. ResearchGate. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]

  • 7.4: Activation and Deactivation. Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • An electrochemical approach towards pyrazoles from pyrazolines. Royal Society of Chemistry. [Link]

  • The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. [Link]

  • Activating and Deactivating Groups. YouTube. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ACS Publications. [Link]

  • Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. ACS Publications. [Link]

  • What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?. Quora. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Modulated SO2Cl2 reactivity of chlorinations with p:o selectivity using (S). ResearchGate. [Link]

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"strategies to minimize impurity formation in methyl 4-chloro-1H-pyrazole-3-carboxylate production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-chloro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in producing this critical building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthetic Landscape and Key Impurities

Q1: What is a common and reliable synthetic route for this compound, and what are the critical stages?

A prevalent and logical approach involves a multi-step synthesis that generally follows the Knorr pyrazole synthesis paradigm, followed by functional group manipulations. The sequence can be adapted, but a representative workflow is outlined below. The critical stages where impurities are most likely to form are the initial cyclization, which dictates regiochemistry, and the subsequent chlorination step.

G cluster_0 Core Synthesis cluster_1 Functionalization A 1,3-Dicarbonyl Precursor (e.g., dialkyl oxalacetate derivative) C Cyclocondensation (Knorr Synthesis) A->C B Methylhydrazine B->C D Methyl 1-methyl-1H-pyrazole-3-carboxylate (Regioisomeric Mixture Possible) C->D E Chlorination (e.g., NCS, SO2Cl2) D->E F Final Product Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate E->F

Caption: Generalized workflow for the synthesis of the target compound.

Q2: What are the most common impurities I should anticipate, and what is their origin?

Impurity profiling is crucial for process optimization. During the synthesis of this compound, several key impurities can arise from side reactions or incomplete conversions. Understanding their origin is the first step toward mitigation.

Impurity NameStructure (Schematic)Probable Origin
Regioisomeric Impurity Isomer of the final productNon-selective cyclocondensation of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine.[1][2][3]
Unchlorinated Precursor Methyl 1-methyl-1H-pyrazole-3-carboxylateIncomplete chlorination reaction.
Di-chlorinated Byproduct Dichloro-pyrazole derivativeOver-reaction or poor control during the chlorination step.
Hydrolysis Product 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acidEster hydrolysis during aqueous work-up or purification under non-neutral pH.[4]
Decarboxylation Product 4-chloro-1-methyl-1H-pyrazoleThermal or catalytically induced loss of CO2 from the carboxylic acid impurity, often at elevated temperatures.[5][6][7]

Section 2: Troubleshooting Guide & Mitigation Strategies

This section addresses specific impurity issues in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

FAQ 1: My analysis shows a significant amount of a regioisomeric impurity. How can I improve selectivity for the desired methyl 1-methyl-1H-pyrazole-3-carboxylate?

Root Cause Analysis: Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical precursors.[2] The reaction between a substituted hydrazine (like methylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can proceed through two different pathways, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. The reaction's regioselectivity is delicately balanced by the electronic and steric properties of the substituents, as well as reaction conditions like pH and solvent.[3]

G cluster_paths Competing Reaction Pathways Start Unsymmetrical 1,3-Diketone + Methylhydrazine PathA Attack at C1 (Less Hindered/More Electrophilic) Start->PathA Pathway 1 (Favored by kinetic control, acidic pH) PathB Attack at C3 (More Hindered/Less Electrophilic) Start->PathB Pathway 2 (Favored by thermodynamic control, basic pH) IntermediateA Intermediate A PathA->IntermediateA Cyclization IntermediateB Intermediate B PathB->IntermediateB Cyclization ProductA Desired Regioisomer (e.g., 1,3-substituted) IntermediateA->ProductA Cyclization ProductB Undesired Regioisomer (e.g., 1,5-substituted) IntermediateB->ProductB Cyclization

Caption: Competing pathways leading to regioisomer formation.

Mitigation Strategies:

  • pH Control: This is often the most critical parameter. Running the reaction under acidic conditions (e.g., using an acetic acid solvent system) typically protonates the hydrazine, making the initial addition more selective towards the more reactive carbonyl group, often leading to a single major isomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) to find the optimal conditions for your specific substrate.

  • Temperature Optimization: Lower temperatures generally favor kinetic control, which can enhance selectivity if the desired pathway has a lower activation energy. Start your optimization at room temperature or below.

FAQ 2: I'm observing incomplete chlorination or the formation of di-chlorinated species. What should I adjust?

Root Cause Analysis: These issues point to suboptimal control over the chlorination reaction. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Incomplete chlorination results from insufficient reagent or time, while di-chlorination arises from the mono-chlorinated product being reactive enough to undergo a second substitution.

Mitigation Strategies:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a milder and more selective choice than sulfuryl chloride (SO2Cl2) or chlorine gas, reducing the risk of over-chlorination.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Begin with 1.0-1.05 equivalents. Adding the agent portion-wise or as a solution via syringe pump can maintain a low instantaneous concentration, improving selectivity.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to moderate the reactivity and minimize side reactions.

  • In-Process Monitoring: Do not run the reaction for a fixed time. Monitor its progress diligently using TLC, GC, or HPLC every 15-30 minutes. Quench the reaction immediately upon consumption of the starting material.

FAQ 3: My final product is contaminated with the corresponding carboxylic acid. How do I prevent ester hydrolysis?

Root Cause Analysis: The methyl ester functionality is prone to hydrolysis under both acidic and basic conditions, a reaction that can readily occur during aqueous work-up or purification.[4] The presence of water, coupled with strong acids or bases and elevated temperatures, will accelerate this process.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents used in the final steps are thoroughly dried to minimize the presence of water.

  • Neutral Work-up: During aqueous extraction, use a saturated sodium bicarbonate solution carefully to neutralize any acid, but avoid a significant excess which would create a strongly basic environment. Follow with a brine wash to remove excess water.

  • Avoid High Temperatures: If purification is done via distillation, use high vacuum to keep the boiling temperature as low as possible. For chromatography, avoid long exposure times on silica gel, which is slightly acidic. If necessary, the silica can be neutralized by pre-treating it with a triethylamine/hexane slurry.

  • Azeotropic Removal of Water: Before the final step, if water is suspected in the intermediate, co-evaporating with an anhydrous solvent like toluene can help remove residual moisture.

FAQ 4: I've identified the decarboxylated pyrazole as an impurity. What causes this and how can I avoid it?

Root Cause Analysis: Decarboxylation is the loss of the carboxyl group as CO2. This is most likely to happen to the hydrolyzed impurity (4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) rather than the ester itself. The reaction is significantly promoted by heat and can be catalyzed by trace metals or acidic/basic conditions.[5][6][7][8]

G Product Desired Product (Ester) Acid Hydrolysis Impurity (Carboxylic Acid) Product->Acid Hydrolysis (H2O, H+/OH-) Decarboxylated Decarboxylation Impurity (H at position 3) Acid->Decarboxylated Decarboxylation (High Heat, >120°C)

Caption: Pathway from desired product to decarboxylated impurity.

Mitigation Strategies:

  • Prevent Hydrolysis: The primary strategy is to prevent the formation of the carboxylic acid precursor (see FAQ 3). If there is no acid, it cannot decarboxylate.

  • Strict Temperature Control: This is the most direct control measure. Keep all reaction and purification steps, especially distillation, below 120°C. The rate of decarboxylation for many pyrazole carboxylic acids increases significantly above this temperature.[7][8]

  • Use of Copper-Free Equipment: While less common for this specific substrate, some decarboxylation reactions are catalyzed by copper.[5][8] Using glass-lined reactors and ensuring reagents are free from metal contamination is a good general practice.

Section 3: Recommended Protocols

Protocol 1: General Procedure for Controlled Monochlorination
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq).

  • Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in the same anhydrous solvent. Add the NCS solution dropwise to the cooled pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, monitor the reaction progress every 15 minutes by TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium bisulfite.

  • Work-up: Separate the organic layer. Wash with a saturated sodium bicarbonate solution, followed by water and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C.

  • Purification: Purify the crude product by column chromatography or vacuum distillation, maintaining low temperatures throughout.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. ChemBK.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • 5-Benzo[1][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. Available at:

  • 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Oakwood Chemical.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • This compound. Pharmaffiliates.
  • Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie. New crystal structures.
  • Acid-catalysed carboxylic acid esterification and ester hydrolysis. Royal Society of Chemistry.
  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. PubChem.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.

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"effect of temperature on pyrazole synthesis yield"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the synthesis of pyrazoles, with a particular focus on the critical role of temperature in determining reaction yield and purity. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine, but I'm getting a very low yield. What is the first parameter I should investigate?

Answer: Temperature is one of the most critical factors influencing the yield of pyrazole synthesis.[1][2] The reaction often requires a specific temperature range to proceed efficiently.

  • Causality: The condensation of a hydrazine with a 1,3-dicarbonyl compound involves a series of equilibria, including the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4] Each of these steps has its own activation energy. If the temperature is too low, the rate of reaction may be impractically slow, leading to low conversion of starting materials within a typical reaction time. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, as well as the formation of unwanted side products.[5]

  • Troubleshooting Steps:

    • Initial Temperature Screen: If you are working with a new substrate, it is advisable to perform small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) to identify an optimal condition.[6] Some pyrazole syntheses proceed efficiently at room temperature, while others require heating.[6][7]

    • Stepwise Temperature Profile: For the Knorr synthesis, consider a stepwise heating approach. The initial condensation to form the hydrazone can sometimes be performed at a lower temperature, followed by an increase in temperature to drive the cyclization and dehydration steps.

    • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature you can achieve at atmospheric pressure. Ensure your chosen solvent is appropriate for the target temperature. In some cases, switching to a higher-boiling solvent can allow for the necessary temperature to be reached.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of pyrazole regioisomers. How can temperature influence the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[3] Temperature plays a crucial role in dictating whether the reaction is under kinetic or thermodynamic control, which in turn governs the isomeric ratio of the products.[8][9][10]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: This is the product that is formed the fastest, as it has the lowest activation energy. Kinetic control is typically favored at lower temperatures and shorter reaction times.[11]

    • Thermodynamic Product: This is the most stable product, with the lowest overall Gibbs free energy. Thermodynamic control is favored at higher temperatures and longer reaction times, which allow for the initial products to equilibrate to the most stable form.[11]

  • Practical Implications:

    • If you are isolating the less stable, kinetically favored isomer, running the reaction at a lower temperature for a shorter duration may increase its proportion in the product mixture.

    • Conversely, to favor the more stable, thermodynamic isomer, increasing the reaction temperature and extending the reaction time can be beneficial.[11] This provides the system with enough energy to overcome the activation barriers of both pathways and allows the product distribution to reach equilibrium, favoring the most stable isomer.

Below is a diagram illustrating the concept of kinetic versus thermodynamic control in a competing reaction pathway.

G cluster_main Energy Profile cluster_energy Gibbs Free Energy Reactants Reactants TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 Ea (Kinetic) TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 Ea (Thermo) P1 Kinetic Product (Less Stable) TS1->P1 P2 Thermodynamic Product (More Stable) TS2->P2 E_high->E_low

Caption: Energy profile for kinetic vs. thermodynamic products.

Issue 3: Reaction is Too Slow or Stalls

Question: My pyrazole synthesis is proceeding very slowly, even at reflux. Are there alternative heating methods that could improve the reaction rate and yield?

Answer: Yes, if conventional heating is proving inefficient, microwave-assisted synthesis is an excellent alternative to consider. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[12][13][14][15]

  • Mechanism of Microwave Heating: Unlike conventional heating where heat is transferred from an external source through the vessel walls to the solvent and reactants, microwave irradiation directly heats the molecules in the reaction mixture through dielectric heating. This rapid and efficient energy transfer can lead to a significant increase in reaction rates.

  • Benefits for Pyrazole Synthesis:

    • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[12][14]

    • Improved Yields: The rapid heating can minimize the formation of side products that may occur during prolonged heating.[13][14]

    • Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which is a greener chemistry approach.[13][14]

MethodTypical Temperature (°C)Typical Reaction TimeReported Yields
Conventional HeatingRoom Temp. to RefluxHours to DaysModerate to Excellent
Microwave Irradiation70 - 140MinutesGood to Excellent

Data compiled from multiple sources, including[12][13][14].

Experimental Protocols

General Protocol for Temperature Optimization of a Knorr-Type Pyrazole Synthesis

This protocol outlines a general procedure for optimizing the temperature for the synthesis of a pyrazole from a β-ketoester and a hydrazine.

  • Reaction Setup: In four separate small reaction vials equipped with stir bars, add the β-ketoester (1 mmol), the hydrazine (1.1 mmol), and a suitable solvent (e.g., ethanol, 3 mL).

  • Temperature Conditions:

    • Vial 1: Stir at room temperature (approx. 25 °C).

    • Vial 2: Place in a pre-heated oil bath at 60 °C.

    • Vial 3: Place in a pre-heated oil bath at 80 °C.

    • Vial 4: Heat to reflux (temperature will depend on the solvent).

  • Monitoring the Reaction: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes). Use an appropriate solvent system to clearly separate the starting materials from the product.

  • Analysis of Results: After a set time (e.g., 4 hours), or once the reactions appear to have reached completion, cool the vials to room temperature. Isolate the product from each vial (e.g., by precipitation with water and filtration, or by solvent evaporation and chromatography).[4]

  • Determine Optimal Temperature: Compare the yield and purity of the product from each reaction to determine the optimal temperature for your specific substrates.

Below is a workflow diagram for this temperature optimization protocol.

G start Start: Prepare 4 Reaction Vials vial1 Vial 1: Room Temp (25°C) start->vial1 vial2 Vial 2: Heat to 60°C start->vial2 vial3 Vial 3: Heat to 80°C start->vial3 vial4 Vial 4: Heat to Reflux start->vial4 monitor Monitor all vials by TLC every 30 mins vial1->monitor vial2->monitor vial3->monitor vial4->monitor workup Reaction Work-up & Product Isolation monitor->workup analyze Analyze Yield and Purity workup->analyze end Determine Optimal Temperature analyze->end

Caption: Workflow for temperature optimization.

References

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. [Link]

  • Soltanzadeh, Z., Imanzadeh, G., & Noroozi Pesyan, N. (2017). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate. [Link]

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

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Technical Support Center: Solvent Effects in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole ring formation. Solvent selection is not merely a matter of dissolution; it is a critical parameter that dictates reaction rates, regioselectivity, yield, and purity. This document provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions related to solvent effects in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low or has failed completely. What solvent-related factors should I investigate?

Probable Cause & Recommended Solutions

Low yields are often traced back to poor solubility of reactants or stabilization of unproductive intermediates by the solvent.

  • Poor Reactant Solubility: The foundational requirement for a reaction is that the reactants can interact. If one or more of your starting materials (e.g., a complex 1,3-diketone or a hydrazine salt) is not fully dissolved, the reaction will be slow or incomplete.

    • Solution 1: Solvent Screening & Co-Solvents: Perform small-scale screening with a panel of solvents of varying polarities. For the classical Knorr synthesis (1,3-diketone + hydrazine), polar protic solvents like ethanol are a common starting point, but dipolar aprotic solvents like DMF, NMP, or DMAc can be superior, especially for less reactive substrates.[1] If a single solvent fails, consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the medium's solvating power.[2]

    • Solution 2: Temperature Adjustment: Increasing the reaction temperature can improve solubility. If your chosen solvent has a low boiling point, switch to a higher-boiling alternative (e.g., from ethanol to n-butanol or toluene) to safely increase the temperature.

  • Inappropriate Solvent Polarity for Mechanism: The polarity of the solvent can dramatically influence the reaction mechanism and rate-determining step.

    • Solution: Match Solvent to Mechanism. In the condensation of 1,3-diketones with hydrazines, polar protic solvents can facilitate the proton transfers necessary for the cyclization and dehydration steps.[3] However, for reactions involving polar intermediates, a highly polar aprotic solvent like DMF might better stabilize a charged transition state, accelerating the reaction.[1] Conversely, for some cycloaddition pathways, less polar solvents may be optimal.

Q2: I'm getting a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity by changing the solvent?

Probable Cause & Recommended Solutions

The formation of regioisomers from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is one of the most common challenges in pyrazole synthesis. The solvent plays a crucial role in controlling which nitrogen atom of the hydrazine attacks which carbonyl group.[4]

  • Cause: Non-selective Nucleophilic Attack in Standard Solvents: In conventional solvents like ethanol, the two nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) have similar reactivity, and the two carbonyls of the diketone may have similar electrophilicity, leading to a mixture of products.[4]

    • Solution 1: Employ Fluorinated Alcohols (TFE or HFIP): The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. These solvents act as strong hydrogen-bond donors, selectively solvating and deactivating the more basic nitrogen atom of the hydrazine. This forces the reaction to proceed via the less basic nitrogen, directing the regiochemical outcome.[4]

    • Solution 2: Use Aprotic Dipolar Solvents: In some cases, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) at room temperature can provide excellent regioselectivity, often yielding results superior to those in polar protic solvents.[1][5]

Q3: My product is crashing out of the reaction mixture prematurely, or my starting materials won't fully dissolve. What should I do?

Probable Cause & Recommended Solutions

This is a classic solubility problem that can lead to incomplete reactions and purification difficulties.[2]

  • Cause: Mismatched Solvent System: The chosen solvent is unable to maintain all components (reactants, intermediates, and products) in the solution phase throughout the reaction.

    • Solution 1: Introduce a Co-Solvent: Adding a co-solvent can significantly enhance the solvating power of the medium. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG), which can help keep both nonpolar and polar moieties in solution.[2]

    • Solution 2: Consider "Green" Alternatives with High Solvating Power: Deep Eutectic Solvents (DESs) are an emerging class of green solvents known for their exceptional ability to dissolve a wide range of organic and inorganic compounds.[6] A DES like a choline chloride/urea mixture can serve as both the solvent and catalyst, often accelerating reaction rates and simplifying workup.[6]

Q4: The reaction is very slow or stalls before completion, even with heating. How can the solvent be the problem?

Probable Cause & Recommended Solutions

Slow reaction kinetics can be a sign that the solvent is not effectively facilitating the key steps of the reaction mechanism.

  • Cause 1: Inefficient Energy Transfer (Conventional Heating): The bulk solvent may not be transferring heat efficiently to the reactants.

    • Solution: Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating. In polar solvents, microwaves directly heat the solvent molecules, leading to rapid and uniform heating that can dramatically reduce reaction times.[7][8] Even more effective can be solvent-free microwave-assisted synthesis, where the microwaves interact directly with the polar reactants, providing energy precisely where it's needed and often leading to higher yields in minutes instead of hours.[7][9][10][11]

  • Cause 2: The Dehydration Step is Rate-Limiting: The final step in many pyrazole syntheses is the elimination of water. If the solvent cannot assist in this step, the reaction may stall at the pyrazoline intermediate.

    • Solution: Acidic Catalysis or Aprotic Solvents. Adding a catalytic amount of acid (e.g., HCl, acetic acid) can accelerate the dehydration.[1] Alternatively, switching to a high-boiling aprotic solvent like toluene and using a Dean-Stark trap to physically remove water can drive the reaction to completion.

Section 2: Frequently Asked Questions (FAQs)
  • Q: How does solvent polarity generally influence pyrazole synthesis?

    • A: Solvent polarity is a double-edged sword. Polar solvents are generally required to dissolve the often-polar reactants like hydrazines and 1,3-dicarbonyls.[12] They can stabilize charged intermediates and transition states, which can accelerate the reaction.[1] However, excessive polarity can also over-stabilize the reactants, increasing the activation energy needed for the reaction to proceed. Computational studies show that increasing solvent polarity increases the dipole moment of the pyrazole molecule, indicating strong solute-solvent interactions that can affect reactivity.[12][13] The key is to find an optimal polarity that balances solubility with reactivity.

  • Q: What are the main advantages of using "green solvents" or solvent-free conditions?

    • A: The primary drivers are environmental safety, cost reduction, and often, improved reaction efficiency.[14]

      • Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It can promote reactions through hydrophobic effects and its high polarity. Several efficient aqueous methods for pyrazole synthesis have been developed.[15]

      • Solvent-Free Conditions: These methods, often assisted by microwave irradiation or grinding, are highly atom-economical and eliminate solvent waste.[16][17] Reactions can be significantly faster and purification is often simplified to a simple wash or recrystallization.[18][19][20]

      • Deep Eutectic Solvents (DESs): DESs are biodegradable, have low toxicity, and possess excellent solvating properties. They can act as both the reaction medium and catalyst, are often recyclable, and can lead to high yields and selectivity.[6]

  • Q: When should I choose a protic versus an aprotic solvent?

    • A: The choice depends on the specific mechanism.

      • Protic Solvents (e.g., Ethanol, Acetic Acid): These are excellent for reactions requiring proton transfer, such as the Knorr synthesis. They can act as proton donors/acceptors to facilitate the cyclization and dehydration steps.[3]

      • Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are preferred when reactants or intermediates are sensitive to protons or when a reaction proceeds through a charged intermediate that does not require protonation. Dipolar aprotic solvents have been shown to give better results than protic solvents in certain cyclocondensation reactions by accelerating dehydration steps.[1]

Section 3: Data & Protocols
Table 1: Solvent Selection Guide for Pyrazole Synthesis
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Applications & Expert Insights
Ethanol Polar Protic24.578The most common starting point for Knorr synthesis. Good general solvent, but often leads to regioisomeric mixtures with unsymmetrical substrates.[4]
Water Polar Protic80.1100An excellent "green" solvent. Often used with a catalyst or phase-transfer agent like CTAB to improve solubility of organic reactants.[15]
Acetic Acid Polar Protic6.2118Can act as both a solvent and an acid catalyst, effectively promoting the dehydration step. Useful for stubborn cyclizations.
DMF / DMAc Polar Aprotic36.7 / 37.8153 / 165Excellent solvating power for a wide range of substrates. Can accelerate reactions and improve regioselectivity compared to ethanol.[1][5]
Toluene Nonpolar2.4111Primarily used when water removal is critical. Employed with a Dean-Stark apparatus to drive the equilibrium towards the final pyrazole product.
TFE / HFIP Polar Protic (Fluorinated)8.5 / 16.774 / 58Specialty solvents for controlling regioselectivity. Their strong H-bonding ability deactivates the more basic hydrazine nitrogen, directing the reaction pathway.[4]
[ChCl]:[Urea] (1:2) Deep Eutectic Solvent (DES)N/A>100A green, highly effective medium that can dissolve diverse reactants and often catalyzes the reaction, leading to high yields under mild conditions.[6]
None (Solvent-Free) N/AN/AN/AIdeal for green chemistry protocols, especially with microwave assistance. Reduces waste and can dramatically shorten reaction times.[7][16][17]
Experimental Protocols

Protocol 1: Classical Knorr Synthesis with Improved Regioselectivity using TFE

This protocol describes the synthesis of a 1,3,5-substituted pyrazole from an unsymmetrical diketone, employing 2,2,2-trifluoroethanol (TFE) to maximize regioselectivity.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5-10 mL).

  • Reagent Addition: Add methylhydrazine (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 74°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil or solid in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Pyrazoles

This protocol provides a rapid and environmentally friendly method for pyrazole synthesis.[7][21]

  • Reaction Setup: In a 10 mL microwave reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and if required, a solid-supported catalyst (e.g., a few mole percent of an acid on silica).

  • Mixing: Cap the vial and vortex briefly to ensure the reactants are well-mixed. No solvent is added.

  • Reaction Execution: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up and Purification: After irradiation, cool the vial to room temperature. Add ethyl acetate to the solid mixture and filter to remove any catalyst. Wash the filtrate with water. The product can often be isolated by simply evaporating the solvent. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[22]

Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Solvent-Related Issues

A logical decision tree to diagnose and solve common problems.

Troubleshooting_Workflow Start Experiment Issue Observed Problem Low or No Yield Start->Problem Problem2 Poor Regioselectivity Start->Problem2 Problem3 Slow / Incomplete Reaction Start->Problem3 Q1_Solubility Are all reactants soluble? Problem->Q1_Solubility Sol5_Fluoro Use Fluorinated Alcohol (TFE, HFIP) Problem2->Sol5_Fluoro Sol6_Aprotic Try Polar Aprotic Solvent (DMAc) Problem2->Sol6_Aprotic Sol7_Microwave Use Microwave Synthesis (Solvent-free or Polar Solvent) Problem3->Sol7_Microwave Sol8_DES Use Deep Eutectic Solvent (DES) as catalyst/medium Problem3->Sol8_DES Sol1_CoSolvent Try co-solvent system (e.g., EtOH/H2O) Q1_Solubility->Sol1_CoSolvent No Sol2_ChangeSolvent Switch to higher polarity solvent (e.g., DMF, DMAc) Q1_Solubility->Sol2_ChangeSolvent No Q2_Mechanism Is dehydration rate-limiting? Q1_Solubility->Q2_Mechanism Yes Sol3_Acid Add acid catalyst or use acidic solvent (AcOH) Q2_Mechanism->Sol3_Acid Sol4_WaterRemoval Use Toluene + Dean-Stark Q2_Mechanism->Sol4_WaterRemoval

Caption: Troubleshooting workflow for pyrazole synthesis.

Diagram 2: Influence of Solvent on Regioselectivity

Illustrates how solvent choice directs the reaction between an unsymmetrical diketone and methylhydrazine.

Regioselectivity_Mechanism cluster_reactants Reactants cluster_solvents Solvent Environment cluster_pathways Reaction Pathways cluster_products Products Reactants Unsymmetrical 1,3-Diketone + Methylhydrazine (H₂N-NHCH₃) Solvent_EtOH Standard Solvent (Ethanol) Reactants->Solvent_EtOH Solvent_HFIP Specialty Solvent (HFIP / TFE) Reactants->Solvent_HFIP Pathway_A Attack via more nucleophilic -NH₂ Solvent_EtOH->Pathway_A Pathway 1a (Slightly Favored) Pathway_B Attack via less nucleophilic -NHCH₃ Solvent_EtOH->Pathway_B Pathway 1b (Competitive) Solvent_HFIP->Pathway_A Pathway 2a (Strongly Disfavored due to H-bonding with -NH₂) Solvent_HFIP->Pathway_B Pathway 2b (Strongly Favored) Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B Product_Single Single Major Regioisomer (High Selectivity) Pathway_B->Product_Single Products_Mix Regioisomeric Mixture (Difficult to Separate) Product_A->Products_Mix Product_B->Products_Mix

Caption: Solvent-directed regioselectivity in pyrazole synthesis.

References
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 315-322. Retrieved January 9, 2026, from [Link]

  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. Retrieved January 9, 2026, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved January 9, 2026, from [Link]

  • Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1167-1172. Retrieved January 9, 2026, from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. Retrieved January 9, 2026, from [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved January 9, 2026, from [Link]

  • Cocco, A., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Organic & Biomolecular Chemistry, 5(16), 2643-2647. Retrieved January 9, 2026, from [Link]

  • Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2024). OUCI. Retrieved January 9, 2026, from [Link]

  • Smith, C. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Retrieved January 9, 2026, from [Link]

  • Tu, S., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 19(6), 8295-8305. Retrieved January 9, 2026, from [Link]

  • Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6485. Retrieved January 9, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 9, 2026, from [Link]

  • Belskaya, N. P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3847-3854. Retrieved January 9, 2026, from [Link]

  • Pereira, C., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(21), 6401. Retrieved January 9, 2026, from [Link]

  • Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1310. Retrieved January 9, 2026, from [Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Effect of solvent on product yield. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. (2020). JETIR. Retrieved January 9, 2026, from [Link]

  • Synthesis of pyrazole MCQs With Answer. (2024). Pharmacy Freak. Retrieved January 9, 2026, from [Link]

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  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT. Retrieved January 9, 2026, from [Link]

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"work-up procedures to enhance the purity of methyl 4-chloro-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS 1005584-90-6).[1][2][3][4] The protocols and advice herein are designed to address common challenges encountered during the work-up phase, ensuring the final compound meets high purity standards required for downstream applications.

Troubleshooting Guide: Enhancing Purity

This section addresses specific issues that can arise during the purification of this compound. Each point explains the potential cause of the problem and provides a validated, step-by-step solution.

Issue 1: Final product has low purity, contaminated with starting materials or acidic byproducts.

Q: My post-reaction NMR/TLC analysis shows significant amounts of unreacted starting materials and a baseline streak, suggesting acidic impurities. How can I improve my extractive work-up?

A: This is a common issue stemming from an incomplete reaction or, more frequently, an inadequate washing and neutralization sequence during the liquid-liquid extraction. Acidic residues from the synthesis (e.g., HCl, acetic acid) or the hydrolyzed carboxylic acid byproduct can persist if not thoroughly removed.[5][6]

Root Cause Analysis & Solution:

The key is a systematic and thorough washing of the organic phase after the initial extraction. Pyrazole derivatives are often synthesized under acidic conditions, and residual acid can not only contaminate the product but also catalyze degradation or prevent crystallization.

Validated Protocol: Robust Extractive Work-Up

  • Quenching & Dilution: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5][7]

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This initial wash removes the bulk of highly water-soluble materials.

  • Neutralization Wash (Critical Step): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Add the bicarbonate solution and shake gently at first to release any evolved CO₂ gas, venting the funnel frequently. Continue shaking more vigorously for 2-3 minutes. This step is crucial for neutralizing and removing all acidic components.

    • Expert Insight: Check the pH of the aqueous layer after separation using pH paper. It should be basic (pH > 8). If not, repeat the NaHCO₃ wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[5] This step serves two purposes: it removes the majority of the dissolved water from the organic phase and breaks up any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][8] Stir the suspension for at least 15-20 minutes to ensure complete removal of water.

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

Workflow: Liquid-Liquid Extraction

G cluster_0 Reaction Mixture cluster_1 Washing & Neutralization cluster_2 Drying & Isolation A Reaction Mixture in Solvent (e.g., EtOAc, DCM) B Add Saturated NaHCO3(aq) Vent frequently A->B Transfer to Separatory Funnel C Separate Layers B->C D Wash Organic Layer with Brine C->D Retain Organic Layer E Separate Layers D->E F Dry Organic Layer (e.g., Na2SO4) E->F Retain Organic Layer G Filter Drying Agent F->G H Concentrate Under Reduced Pressure G->H I Crude Product H->I

Caption: Standard workflow for extractive work-up.

Issue 2: The crude product is a persistent oil or wax and fails to crystallize.

Q: After removing the solvent, my product is a thick oil, not the expected solid. I've tried cooling it, but it won't solidify. What's preventing crystallization and how can I fix it?

A: The failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation. These impurities could be residual solvents, regioisomers formed during synthesis, or other reaction byproducts.[8][10]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: First, ensure all volatile solvents have been removed. Place the flask containing the oil on a high-vacuum line for several hours to remove trace amounts of extraction solvents like EtOAc or DCM.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to act as a seed crystal.

  • Recrystallization: If the above methods fail, the product must be purified by recrystallization. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Recommended Recrystallization Solvents & Protocol

Solvent SystemSuitability
Ethanol/Water Highly effective for many pyrazole esters.[9][11]
Ethyl Acetate/Hexanes Good for moderately polar compounds.
Methanol Can be effective, but solubility might be high.[11]
Toluene For less polar compounds, may require hot filtration.

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude oil in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Precipitation: While stirring, slowly add deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling (Critical Step): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Washing & Drying: Wash the collected crystals with a small amount of cold ethanol/water mixture and then allow them to air dry on the funnel, followed by drying under high vacuum to a constant weight.[11]

Workflow: Recrystallization

G A Crude Product (Oil/Solid) B Dissolve in Minimum Amount of Hot Solvent A->B C Add Anti-Solvent Dropwise Until Turbid (Optional) B->C For Co-solvent System D Allow to Cool Slowly to Room Temperature B->D For Single Solvent System C->D E Cool Further in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under High Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for product recrystallization.

Issue 3: Final product is contaminated with a regioisomeric byproduct.

Q: My characterization data (NMR, HPLC) suggests the presence of an isomer. Can this be removed with a standard work-up?

A: Regioisomeric impurities, such as the 5-carboxylate instead of the 3-carboxylate pyrazole, are a known challenge in pyrazole synthesis and cannot typically be removed by a simple acid-base extraction or crystallization, as their physical properties are often very similar.[8]

Solution: Chromatographic Purification

When isomers are present, purification by flash column chromatography on silica gel is the most reliable method.[5][12]

Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal eluent system. A good system will show clear separation between the desired product spot and the isomeric impurity spot, with an Rf value for the desired product between 0.25 and 0.40. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column (dry loading).

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: The pure compound is typically a white to off-white solid.[11] While a specific melting point is not consistently reported across all literature, a sharp melting range is indicative of high purity. You should always confirm identity and purity with spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[7][11]

Q2: My reaction yield is low after the extractive work-up. How can I improve recovery? A2: Low recovery can be due to several factors. First, ensure the reaction has gone to completion. Second, some pyrazole derivatives have slight aqueous solubility. To minimize loss, perform multiple extractions (e.g., 3 times) with your organic solvent.[7] Additionally, washing the combined organic layers with brine not only removes water but also decreases the solubility of your organic product in any remaining aqueous phase, driving more of it into the organic layer.[5]

Q3: Can I hydrolyze the methyl ester to the carboxylic acid during the work-up? A3: Yes, hydrolysis is a risk, especially if using a strong base (like NaOH or LiOH) for neutralization or if the mixture is heated during a basic wash.[5][13] This is why a mild base like saturated sodium bicarbonate is recommended for the neutralization wash, performed at room temperature.[7] If the corresponding carboxylic acid (4-chloro-1H-pyrazole-3-carboxylic acid) is formed, it can be removed during the bicarbonate wash as its sodium salt.[14]

Q4: Is it necessary to use an inert atmosphere during the work-up? A4: For a standard extractive work-up of this compound, an inert atmosphere (like nitrogen or argon) is generally not required. The pyrazole ring is aromatic and relatively stable under ambient atmospheric conditions.[6]

Q5: What are the key ¹H NMR signals to look for to confirm the structure? A5: For this compound, you should expect to see a singlet for the pyrazole ring proton (C5-H), a singlet for the three methyl ester protons (-OCH₃), and a broad singlet for the pyrazole N-H proton.[9] The exact chemical shifts will depend on the deuterated solvent used.

References

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Technical Support Center: Degradation Pathway Analysis of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating the stability and degradation of methyl 4-chloro-1H-pyrazole-3-carboxylate. This guide is designed to provide practical, field-tested insights into designing, executing, and troubleshooting your degradation studies. We will move beyond simple protocols to explore the underlying chemistry and analytical challenges, ensuring your experiments are robust, reproducible, and yield unambiguous results.

Section 1: Frequently Asked Questions - Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development and chemical stability assessment. It involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition. The resulting data helps establish degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[1]

Q: Why is a forced degradation study essential for a molecule like this compound?

A: Understanding the intrinsic stability of this molecule is crucial for several reasons. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its stability profile dictates appropriate storage conditions, formulation strategies, and shelf-life.[2] A forced degradation study provides a predictive look at what might happen over time under various environmental conditions and helps distinguish degradants from process-related impurities.[1] The studies are a regulatory expectation (e.g., by the ICH) to ensure the developed analytical methods are "stability-indicating."

Q: What are the fundamental stress conditions I should apply in my study?

A: A comprehensive study should expose the molecule to a range of hydrolytic, oxidative, thermal, and photolytic stresses.[3] The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API) or key intermediate.

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80 °C)Hydrolysis of the methyl ester to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH, room temp or heatedSaponification (hydrolysis) of the methyl ester. May also promote other reactions.
Oxidation 3-30% H₂O₂, room tempFormation of N-oxides, hydroxylation of the pyrazole ring, or other oxidative cleavage.
Thermal Degradation Solid-state or solution, heated above accelerated stability temps (e.g., 80-105 °C)General decomposition, fragmentation, or rearrangement.[4]
Photolytic Degradation Solution or solid-state, exposed to controlled UV/Vis light (ICH Q1B options)Photochemical reactions like N-H bond dissociation, ring cleavage, or rearrangement.[5][6]

Q: How do I choose the right solvent and concentration for my stress samples?

A: Start by dissolving the compound in a solvent system that ensures complete solubility and is compatible with your primary analytical technique (e.g., HPLC). A common choice is a mixture of acetonitrile or methanol and water. A typical starting concentration is 1 mg/mL, but this can be adjusted based on the compound's solubility and the sensitivity of your analytical method. For hydrolytic studies, the acid or base solution often serves as the solvent.

Section 2: Core Protocol - A Stability-Indicating HPLC-UV Method

This protocol outlines a robust, self-validating reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

Objective: To achieve baseline separation of the parent compound from all major degradants with good peak shape and reproducibility.

Methodology:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with good end-capping to minimize silanol interactions.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase (pH ~2.7) protonates residual silanol groups on the column, which is critical for preventing peak tailing of basic compounds like pyrazoles.[7]

  • Gradient Elution: A gradient is essential to elute both polar degradants (e.g., the hydrolyzed carboxylic acid) and non-polar degradants within a reasonable runtime.

    • Time (min) | % Solvent B

    • --- | ---

    • 0.0 | 10

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 10

    • 30.0 | 10

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature is crucial for reproducible retention times.[8][9]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm or as determined by a PDA scan of the parent compound. A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase (90:10 Water:Acetonitrile) to a final concentration of approximately 50-100 µg/mL.

    • Rationale: Dissolving the sample in the mobile phase prevents peak distortion that can occur from injecting into a solvent of significantly different strength.[7]

Section 3: Visualizing Workflows and Pathways

G Figure 1. Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of Compound (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Ox Oxidation (6% H2O2, RT) Therm Thermal (Solid, 105°C) Photo Photolytic (ICH Q1B) Control Control Sample (No Stress) Dilute Dilute & Neutralize Samples Acid->Dilute Base->Dilute Ox->Dilute Therm->Dilute Photo->Dilute Control->Dilute HPLC Analyze via Stability-Indicating HPLC-PDA Method Dilute->HPLC MS Characterize Degradants (LC-MS/MS) HPLC->MS

Caption: A typical workflow for a forced degradation study.

G Figure 2. Predicted Hydrolytic Degradation Pathway Parent This compound MW: 160.56 Formula: C₅H₅ClN₂O₂ Product 4-chloro-1H-pyrazole-3-carboxylic acid MW: 146.53 Formula: C₄H₃ClN₂O₂ Parent->Product H+ or OH- H₂O Methanol Methanol MW: 32.04 Formula: CH₄O Parent->Methanol H+ or OH- H₂O

Caption: Primary degradation pathway under hydrolytic conditions.

G Figure 3. HPLC Troubleshooting Logic for Peak Tailing Start Problem: Peak Tailing Observed Check1 Is column overloaded? Start->Check1 Sol1 Reduce sample concentration or injection volume. Check1->Sol1 Yes Check2 Is mobile phase pH appropriate? Check1->Check2 No End Problem Resolved Sol1->End Sol2 Lower pH (e.g., to ~3) to protonate silanols. Check2->Sol2 No (pH is neutral/high) Check3 Is the column old or contaminated? Check2->Check3 Yes (pH is low) Sol2->End Sol3 Wash with strong solvent or replace column. Check3->Sol3 Yes Check3->End No Sol3->End

Caption: A troubleshooting flowchart for HPLC peak tailing.

Section 4: HPLC Method Troubleshooting Guide

Even with a robust method, problems can arise. Here are solutions to common issues encountered when analyzing pyrazole derivatives.

Q: My main peak for this compound is tailing severely. What is the cause and how do I fix it?

A: Peak tailing is a very common issue with nitrogen-containing heterocyclic compounds like pyrazoles.[7]

  • Primary Cause: Secondary Silanol Interactions. The nitrogen atoms in the pyrazole ring can act as bases, interacting with acidic residual silanol groups on the silica surface of the C18 column. This secondary interaction mechanism slows down a portion of the analyte molecules, causing the peak to tail.[7]

  • Solution 1 (Most Effective): Adjust Mobile Phase pH. Lowering the pH of your mobile phase to below 4 (e.g., using 0.1% formic or phosphoric acid) will protonate the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted interaction.[7]

  • Solution 2: Use a High-Quality, End-Capped Column. Modern columns that are "end-capped" have fewer free silanol groups, which inherently reduces tailing for basic compounds. If you continue to have issues, consider a column specifically marketed for polar or basic compound analysis.[7]

  • Solution 3: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing your injection volume or sample concentration to see if the peak shape improves.[7]

Q: I'm seeing split peaks or shoulders on my main peak. What's wrong?

A: Split peaks indicate that the analyte is encountering two different environments as it travels through the system.

  • Cause 1: Column Contamination or Void. The most likely cause is a buildup of particulate matter on the column inlet frit or a void that has formed in the packed bed.[7][10] This forces the sample to travel through different paths.

    • Solution: First, try disconnecting the column and back-flushing it with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[8]

  • Cause 2: Sample Solvent Incompatibility. If you dissolve your sample in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the sample to spread unevenly on the column head, leading to distorted peaks.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[7] If solubility is an issue, use the weakest solvent possible that still dissolves your compound.

Q: My baseline is noisy or drifting, especially during the gradient. How can I improve it?

A: A stable baseline is critical for accurate quantification of low-level degradants.

  • Cause 1: Poorly Mixed or Contaminated Mobile Phase. Impurities in your solvents or buffers can elute during the gradient, causing a rising baseline or "ghost" peaks. Inconsistent mixing from the pump can also cause fluctuations.

    • Solution: Use high-purity HPLC-grade solvents. Degas your mobile phase thoroughly before use to remove dissolved air, which can cause pressure fluctuations and noise.[9] If you suspect the pump's mixer, you can try manually preparing a bottle of mobile phase at a specific composition to see if the baseline stabilizes.

  • Cause 2: Detector Lamp Failure. As detector lamps age, their energy output can become unstable, leading to increased noise.

    • Solution: Check the lamp energy in your detector's diagnostic software. If it's low, replace the lamp.

Section 5: Data Interpretation - Identifying Potential Degradants

Identifying the structures of unknown peaks is a key part of the investigation. High-resolution mass spectrometry (LC-MS) is the primary tool for this. The table below summarizes the expected mass changes for the most probable degradation reactions.

Degradation Reaction Structural Change Change in Mass (Da) Change in Molecular Formula Plausible Conditions
Ester Hydrolysis -COOCH₃ → -COOH-14.02-CH₂Acidic, Basic
Oxidation (Hydroxylation) -H → -OH+15.99+OOxidative (H₂O₂)
Oxidation (N-Oxide) Pyrazole N → N-O+15.99+OOxidative (H₂O₂)
Dehalogenation -Cl → -H-33.96-Cl, +HReductive, potentially harsh thermal/photolytic
Dechlorinative Hydroxylation -Cl → -OH-18.01-Cl, +OHHydrolytic (harsh), Photolytic

Note: These are theoretical changes. Final identification requires detailed MS/MS fragmentation analysis and comparison with synthesized standards where possible.

References

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
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Technical Support Center: Handling and Disposal of Waste from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of chemical waste generated during pyrazole synthesis. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Section 1: Core Principles of Pyrazole Synthesis Waste Management

The synthesis of pyrazole and its derivatives often involves a variety of reagents and solvents, each presenting unique disposal challenges.[1][2] Traditional synthetic routes can rely on harsh reaction conditions and toxic reagents, generating significant hazardous waste.[1] Therefore, a robust waste management plan is a critical component of the experimental workflow.

The foundational principles of managing waste from pyrazole synthesis are rooted in the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] These principles emphasize waste minimization, proper segregation, and compliant disposal through licensed services.[3][6]

Frequently Asked Questions (FAQs): General Principles

Q1: What are the primary categories of waste generated during pyrazole synthesis?

A1: Waste from pyrazole synthesis can be broadly categorized into liquid and solid waste.

  • Liquid Waste: This includes spent organic solvents (both halogenated and non-halogenated), aqueous solutions from work-up procedures (which may be acidic or basic), and residual reaction mixtures.[7][8]

  • Solid Waste: This category encompasses contaminated personal protective equipment (PPE), filter cakes, silica gel from chromatography, and empty reagent containers.[6]

Q2: Why is waste segregation so critical?

A2: Proper segregation is the cornerstone of safe and compliant laboratory waste disposal.[6] It prevents accidental chemical reactions, such as the vigorous and potentially explosive reaction between hydrazine and oxidizing agents.[9] Furthermore, segregating waste streams, particularly halogenated from non-halogenated solvents, can significantly reduce disposal costs.[8][10][11]

Q3: Can I dispose of any pyrazole-related waste down the drain?

A3: No. It is imperative to never dispose of pyrazole compounds or organic solvents down the drain.[6][8] Many of these substances are hazardous to aquatic life and can contaminate groundwater systems.[6] All chemical waste must be collected and managed by a licensed chemical waste disposal service.[6]

Section 2: Troubleshooting Guide for Specific Waste Streams

This section addresses common challenges and questions related to the handling of specific waste streams encountered in pyrazole synthesis.

Unreacted Hydrazine and Hydrazine Derivatives

Hydrazine and its derivatives are common reagents in pyrazole synthesis but are also highly toxic and reactive.[12][13][14]

Q4: I have a reaction mixture with excess hydrazine hydrate. How do I safely quench it before disposal?

A4: Quenching excess hydrazine requires careful control to manage the exothermic nature of the reaction.[12]

  • Dilution: The safest initial step is to dilute the reaction mixture with a large volume of cold water or an appropriate solvent to dissipate heat.[12]

  • Controlled Neutralization: A dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide can be used to neutralize the hydrazine.[12] This must be done slowly, with vigorous stirring and external cooling, to prevent a runaway reaction.[12]

Experimental Protocol: Quenching of Excess Hydrazine Hydrate
  • Preparation: Ensure the reaction vessel is in a fume hood and equipped with a stirrer and a thermometer. Prepare an ice bath for cooling.

  • Dilution: Slowly add the hydrazine-containing reaction mixture to a larger flask containing a significant volume of cold water, while stirring.

  • Quenching Agent Preparation: Prepare a dilute (e.g., 5-10%) solution of sodium hypochlorite or hydrogen peroxide.[9]

  • Controlled Addition: Add the quenching agent dropwise to the diluted hydrazine mixture, maintaining the temperature below a safe threshold (e.g., 25°C). Monitor for any gas evolution or temperature spikes.

  • Completion: Continue the addition until the hydrazine is fully consumed (this can be monitored by appropriate analytical techniques if necessary).

  • Disposal: The resulting neutralized aqueous solution should be collected in a designated aqueous waste container for professional disposal.

Q5: What are the risks of improper hydrazine quenching?

A5: Improper quenching can lead to a rapid, uncontrolled exothermic reaction, potentially causing boiling, splashing of corrosive materials, and the release of toxic gases.[12] Traces of metals like copper or iron can catalyze the decomposition of hydrazine, further increasing the risk of a runaway reaction.[12]

Solvent Waste Streams

A significant portion of waste from synthesis is composed of organic solvents. Proper segregation is crucial for both safety and cost-effectiveness.[8][11]

Waste Stream Description Disposal Container Rationale
Halogenated Solvents Organic solvents containing fluorine, chlorine, bromine, or iodine (e.g., dichloromethane, chloroform).[7][10][11]Designated, clearly labeled "Halogenated Waste" containers.[7][15]Halogenated solvents require incineration at high temperatures for disposal, which is a more expensive process.[8][11] Mixing them with non-halogenated solvents contaminates the entire batch, increasing disposal costs.[11]
Non-Halogenated Solvents Organic solvents without halogens (e.g., hexane, ethyl acetate, acetone, toluene).[8]Designated, clearly labeled "Non-Halogenated Waste" containers.[7][15]These solvents can often be recycled or used as fuel additives, making their disposal less costly.[11]

Q6: What concentration of a halogenated solvent makes a mixture considered "halogenated waste"?

A6: Even low concentrations, sometimes as little as 1,000 ppm (0.1%), can require the entire mixture to be treated as halogenated waste.[11] Therefore, it is critical to use separate containers and funnels for each waste stream to avoid cross-contamination.

Acidic and Basic Aqueous Waste

Work-up procedures in pyrazole synthesis often generate acidic and basic aqueous solutions.

Q7: Can I mix acidic and basic waste streams for neutralization?

A7: While it is possible to use waste acid to neutralize waste base and vice versa, this should be done with extreme caution.[16][17] The neutralization reaction can be highly exothermic and may release hazardous gases. It is generally safer to neutralize acidic and basic waste streams separately before collection.[18] Do not combine acidic and basic waste in the same collection container without prior neutralization.[7]

Experimental Protocol: Neutralization of Aqueous Waste
  • Segregation: Collect acidic and basic aqueous waste in separate, compatible containers.

  • Dilution: If the waste is concentrated, dilute it by slowly adding it to a large volume of cold water with stirring.

  • Neutralization:

    • For acidic waste , slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide) while monitoring the pH with a pH meter or litmus paper.[18]

    • For basic waste , slowly add a dilute acid (e.g., citric acid or acetic acid) while monitoring the pH.[18]

  • Target pH: Adjust the pH to a neutral range (typically between 6 and 8) as required by your institution's EHS office and local regulations.[16]

  • Collection: Once neutralized, pour the solution into the designated "Aqueous Waste" container.

Solid Waste

Q8: How should I dispose of items contaminated with pyrazole compounds or other chemicals?

A8: All solid materials that have come into direct contact with chemicals, such as gloves, weighing paper, pipette tips, and silica gel, should be disposed of in a designated solid chemical waste container.[6] Do not dispose of these items in the regular trash.

Q9: What about empty chemical containers?

A9: Empty containers must be thoroughly rinsed before disposal. The first rinseate must be collected and disposed of as hazardous waste.[19] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[19] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

Section 3: Workflow and Decision Making

The following diagrams illustrate the decision-making process for proper waste segregation and handling.

WasteSegregationWorkflow Start Waste Generated IsLiquid Is it a liquid? Start->IsLiquid IsSolid Is it a solid? IsLiquid->IsSolid No IsOrganicSolvent Is it an organic solvent? IsLiquid->IsOrganicSolvent Yes SolidWaste Solid Chemical Waste Container IsSolid->SolidWaste Yes IsAqueous Is it an aqueous solution? IsOrganicSolvent->IsAqueous No IsHalogenated Is it halogenated? IsOrganicSolvent->IsHalogenated Yes IsAcidicOrBasic Is it acidic or basic? IsAqueous->IsAcidicOrBasic Yes HalogenatedWaste Halogenated Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Waste Container IsHalogenated->NonHalogenatedWaste No AqueousWaste Aqueous Waste Container (After Neutralization) IsAcidicOrBasic->AqueousWaste Yes IsAcidicOrBasic->AqueousWaste No (Neutral) HydrazineQuenchProtocol cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Disposal Prep Work in Fume Hood with Proper PPE Dilute 1. Dilute Hydrazine Mixture with Cold Water Prep->Dilute IceBath Prepare Ice Bath IceBath->Dilute AddQuench 2. Slowly Add Dilute Oxidizing Agent (e.g., Bleach) Dilute->AddQuench Monitor 3. Monitor Temperature and Control Addition Rate AddQuench->Monitor Collect Collect Neutralized Solution in Aqueous Waste Container Monitor->Collect

Caption: Step-by-step protocol for quenching excess hydrazine.

Section 4: Regulatory Compliance and Final Disposal

All waste generated must be handled in compliance with federal, state, and local regulations. [4][5][20]Laboratories are typically classified as hazardous waste generators, and the specific requirements depend on the quantity of waste produced per month. [21][22]

Key Compliance Steps:
  • Identification: Properly identify and characterize all hazardous waste streams. [22]2. Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards. [3][19]3. Storage: Store waste in compatible, sealed containers in a designated satellite accumulation area. [3][10]4. Professional Disposal: Arrange for regular pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. [6] By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste from pyrazole synthesis.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-chloro-1H-pyrazole-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS No. 1005584-90-6) is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a substituted pyrazole ring, makes it a versatile intermediate. The purity of this compound is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final products. Therefore, a robust, accurate, and validated analytical method for purity determination is not just a quality control requirement but a critical component of the entire development lifecycle.

This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the rationale behind the method development, detail the validation process in accordance with international guidelines, and compare the performance of HPLC with alternative analytical techniques.

Understanding the Impurity Profile: A Synthesis-Based Approach

To develop a specific and effective purity method, one must first anticipate the potential impurities. These are often process-related, stemming from the synthetic route. A common synthesis pathway for pyrazole carboxylates may involve the reaction of hydrazines with dicarbonyl compounds or their equivalents.[2][3] For instance, the synthesis of a related compound, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate followed by hydrolysis.[4] Another patented method describes the chlorination of a pyrazole precursor using hydrochloric acid and hydrogen peroxide.[5]

Based on these general routes, potential impurities in a batch of this compound could include:

  • Starting Materials: Unreacted precursors such as methylhydrazine or substituted diketones.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Reagents and By-products: Residual acids, bases, or by-products from chlorination or esterification steps.

  • Isomers: Positional isomers formed during the pyrazole ring synthesis.

  • Degradation Products: Compounds formed due to instability under specific pH, light, or temperature conditions.

A successful analytical method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities. HPLC is the gold standard for this type of analysis due to its high resolving power and sensitivity.[6][7]

Primary Analytical Technique: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is ideally suited for this compound, a molecule of moderate polarity. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Optimized HPLC Protocol

This protocol is a robust starting point for the analysis, designed for excellent resolution and sensitivity.

1. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 column provides a versatile non-polar stationary phase suitable for a wide range of organic molecules. The 250 mm length ensures high theoretical plates and thus better resolution for complex impurity profiles.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

    • Rationale: A gradient elution is crucial for impurity profiling. It ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are eluted within a reasonable runtime, preventing carryover.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

    • Rationale: The pyrazole ring system contains a chromophore that absorbs UV light. 230 nm is a common wavelength for detecting such aromatic heterocyclic systems, providing a good response for the main component and potential impurities.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same procedure.

Workflow for HPLC Purity Analysis

The following diagram illustrates the complete workflow from sample preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Reference Standard (100 µg/mL) sys_suit System Suitability Test (Inject Standard 5x) prep_std->sys_suit prep_sample Prepare Test Sample (100 µg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases A and B prep_mobile->sys_suit inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks (Main Peak, Impurities) integrate->identify calculate Calculate % Purity (Area Normalization) identify->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for purpose.[8] The validation parameters described here are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity of the main analyte peak is demonstrated using a DAD detector. Resolution between the main peak and the closest eluting impurity should be > 2.0.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration.
Range The interval between the upper and lower concentration levels of the analyte for which the method has suitable precision, accuracy, and linearity.For impurities: From the reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value. Expressed as percent recovery.98.0% to 102.0% recovery for the assay. For impurities, recovery should be within 80.0% to 120.0% at the specification level.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area. Intermediate Precision (Inter-day): RSD ≤ 3.0% for the main peak area.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2 units) are varied.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, it is valuable to understand its performance in the context of other available methods.[11]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, robust, suitable for non-volatile and thermally labile compounds, excellent for quantification.[7]Requires solvent consumption, can have longer run times compared to UPLC.Excellent. The gold standard for purity and impurity profiling of pharmaceutical intermediates.
UPLC (UV) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to blockage from dirty samples.Excellent. A superior alternative to HPLC if high throughput is required.
HPLC-MS Combines the separation power of HPLC with the identification capabilities of Mass Spectrometry.Provides molecular weight and structural information, enabling definitive identification of unknown impurities.[12]Higher cost and complexity, may not be necessary for routine purity testing where impurities are known.Excellent for impurity identification. Best used during development or for troubleshooting out-of-spec batches.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, very high resolution.[6]Requires the analyte to be volatile and thermally stable; may require derivatization, which adds complexity.Limited. this compound has a relatively high boiling point and may not be sufficiently volatile for GC without derivatization.
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, rapid screening of multiple samples.Low resolution, not quantitative, less sensitive than HPLC.Poor. Suitable only for very basic, qualitative checks (e.g., reaction monitoring), not for accurate purity determination.

Conclusion

The purity of this compound is a critical quality attribute that directly influences its suitability as a synthetic intermediate. A well-developed and validated reversed-phase HPLC method provides a reliable and robust tool for this purpose. By offering high resolution, sensitivity, and quantitative accuracy, HPLC ensures that this key building block meets the stringent quality standards required in the pharmaceutical and agrochemical industries. While techniques like UPLC offer improvements in speed and efficiency, and HPLC-MS provides unparalleled identification power, the conventional HPLC method remains the cornerstone for routine quality control, balancing performance with accessibility and cost-effectiveness. The adoption of a rigorously validated method, grounded in the principles of ICH guidelines, is essential for ensuring data integrity and regulatory compliance.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • El-Zaher, A. A., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Patel, Y., et al. (2015). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • de la Torre, E., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). 5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Aheer, A. K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1005584-90-6| Chemical Name : this compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Hidayah, N., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PubMed Central. Retrieved from [Link]

  • Sharma, V., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Potratz, J., & Kjell, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

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Unambiguous Structure Elucidation: A Comparative Guide to Confirming Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of development. For drug development professionals and researchers, an unambiguous understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, optimizing its properties, and ensuring intellectual property claims. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of methyl 4-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.

While a suite of spectroscopic methods provides essential puzzle pieces towards determining a chemical structure, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled and definitive view of the atomic arrangement in the solid state. This guide will delve into the practical application and comparative power of X-ray crystallography, contextualized against routine spectroscopic techniques, to provide a comprehensive framework for structural validation.

The Subject Molecule: this compound

This compound (C₅H₅ClN₂O₂) is a substituted pyrazole, a class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[1] The accurate determination of its structure is critical for understanding its reactivity, potential intermolecular interactions, and ultimately, its function.

Molecular Structure:

The Definitive Method: Single-Crystal X-ray Crystallography

Small molecule X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and thereby determine the precise positions of each atom. This technique yields accurate bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state.[2]

While the crystal structure for this compound is not publicly available as of this writing, we can draw valuable insights from the published crystal structure of its immediate precursor, 4-chloro-1H-pyrazole-3-carboxylic acid .[2] This allows for a predictive analysis of the expected molecular geometry and packing in the crystal lattice.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure is a meticulous one, requiring careful execution of several key steps.

X-ray_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Suitable Single Crystal Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Mounted Crystal Data_Collection Diffraction Data Collection Diffractometer->Data_Collection X-ray Beam Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure CIF File & Report

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Crystal Growth (The Causality of Patience): The most critical and often challenging step is growing a high-quality single crystal. For this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) at room temperature is a common starting point. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to an amorphous powder, which does not diffract X-rays in a predictable manner.

  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope. It should be clear, with well-defined faces and no visible cracks or defects. The crystal is then mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K), which minimizes thermal vibrations and improves data quality.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to improve the fit, resulting in a final, highly accurate molecular structure.

Predicted Crystallographic Data for this compound

Based on the structure of 4-chloro-1H-pyrazole-3-carboxylic acid, we can anticipate the following key structural features for the methyl ester.

ParameterPredicted Value/ObservationRationale for Prediction
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules.[2]
Space Group Centrosymmetric (e.g., P2₁/c)Molecules without inherent chirality often crystallize in centrosymmetric space groups.
Key Bond Lengths C-Cl: ~1.72 Å, C=O: ~1.21 Å, C-O: ~1.33 ÅBased on typical values for these bond types in similar heterocyclic compounds.
Intermolecular Interactions N-H···O=C hydrogen bonds, potential Cl···N or Cl···π interactionsThe pyrazole N-H is a strong hydrogen bond donor, and the carbonyl oxygen is a good acceptor. The chlorine atom can participate in halogen bonding.

The Supporting Cast: A Comparison with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization, reaction monitoring, and providing complementary structural information.

Analytical_Techniques_Comparison Molecule Methyl 4-chloro-1H- pyrazole-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR Connectivity & Chemical Environment IR Infrared (IR) Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry (MS) Molecule->MS Molecular Weight & Fragmentation X-ray X-ray Crystallography (Definitive Structure) Molecule->X-ray 3D Atomic Arrangement

Caption: Comparison of Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

Expected NMR Data for this compound:

TechniqueExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~13.0 (broad)singletN-H
~8.1singletC5-H
~3.9singletO-CH₃
¹³C NMR ~160singletC=O
~140singletC3
~130singletC5
~110singletC4
~52singletO-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400N-H stretchPyrazole N-H
~1720-1740C=O stretchEster carbonyl
~1200-1300C-O stretchEster C-O
~1000-1100C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺161.01
[M+Na]⁺183.00

Conclusion: A Synergy of Techniques for Unquestionable Confirmation

While NMR, IR, and MS provide crucial and often sufficient data for the initial identification and characterization of a newly synthesized compound like this compound, they describe the molecule in terms of connectivity and functional groups. In contrast, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties and potential biological activity of the molecule. For researchers and drug development professionals, the synergy of these techniques provides a comprehensive and self-validating system for structural confirmation, ensuring the scientific integrity of their findings.

References

  • Du, D. H. et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. [Link]

  • Raptis, R. G. et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 987-990. [Link]

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
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  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Oakwood Chemical. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. Google Patents.
  • New Journal of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Retrieved from [Link]

  • NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Visnav. (2021). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. International Journal of Advanced Community Engineering & Biological Sciences. Retrieved from [Link]

  • METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Office of Research and Innovation. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography. Diamond Light Source. Retrieved from [Link]

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"comparative study of different synthesis routes for pyrazole-3-carboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-3-carboxylates are a cornerstone of modern medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals. Their synthesis is a subject of significant interest, with a variety of routes developed to access this important heterocyclic scaffold. This guide provides a comparative analysis of the most prominent synthetic strategies for pyrazole-3-carboxylates, offering insights into the underlying mechanisms, practical considerations, and experimental data. We will delve into the classic Knorr synthesis, the versatile 1,3-dipolar cycloaddition, and the efficient multicomponent reactions, providing researchers with the knowledge to select the optimal synthetic route for their specific needs.

Introduction: The Significance of Pyrazole-3-Carboxylates

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The inclusion of a carboxylate group at the 3-position significantly enhances their utility as versatile building blocks in the synthesis of complex molecules. This functional handle allows for a wide range of subsequent chemical transformations, making pyrazole-3-carboxylates highly sought-after intermediates in the pharmaceutical and agrochemical industries.[1][2] Their derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3]

The choice of synthetic route to a pyrazole-3-carboxylate can have a profound impact on the overall efficiency, yield, and accessibility of the target molecule. Factors such as the availability of starting materials, desired substitution patterns, and scalability must be carefully considered. This guide aims to provide a clear and objective comparison of the leading synthetic methodologies.

Key Synthesis Routes: A Head-to-Head Comparison

The Knorr Pyrazole Synthesis: The Time-Honored Classic

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is one of the most fundamental and widely used methods for constructing the pyrazole ring.[2][4][5] The reaction involves the condensation of a 1,3-dicarbonyl compound, typically a β-ketoester, with a hydrazine derivative.[6][7][8]

Mechanism and Rationale

The reaction proceeds through an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[4][9] The use of a catalytic amount of acid is common to facilitate both the initial condensation and the final dehydration step.[4][7]

When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, the formation of two regioisomers is possible.[5][8] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.

Knorr_Synthesis Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl (β-Ketoester) Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole-3-carboxylate Cyclic_Intermediate->Pyrazole Dehydration

Caption: The reaction pathway of the Knorr Pyrazole Synthesis.

Advantages:
  • Robust and Reliable: A well-established and widely applicable method.

  • Readily Available Starting Materials: β-Ketoesters and hydrazines are common and often inexpensive reagents.[6]

  • High Yields: The formation of a stable aromatic ring often drives the reaction to completion, resulting in good to excellent yields.[4]

Disadvantages:
  • Regioselectivity Issues: The use of unsymmetrical starting materials can lead to mixtures of regioisomers, requiring separation.[5][8]

  • Harsh Conditions: Some variations may require elevated temperatures or strong acids.

1,3-Dipolar Cycloaddition: A Versatile and Regioselective Approach

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles.[10] For the synthesis of pyrazole-3-carboxylates, this typically involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne.[11][12]

Mechanism and Rationale

Diazo compounds act as the 1,3-dipole, and their reaction with electron-deficient alkynes provides a direct and often highly regioselective route to pyrazoles. The reaction is believed to proceed in a concerted manner, where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously. This approach offers excellent control over the substitution pattern of the final product.[13][14]

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diazo Diazo Compound (e.g., Ethyl Diazoacetate) TS Concerted [3+2] Transition State Diazo->TS Alkyne Alkyne Alkyne->TS Pyrazole Pyrazole-3-carboxylate TS->Pyrazole

Caption: The concerted mechanism of the 1,3-Dipolar Cycloaddition.

Advantages:
  • High Regioselectivity: Often provides a single regioisomer, simplifying purification.[13]

  • Mild Reaction Conditions: Many of these reactions can be carried out at or below room temperature.[12]

  • Broad Substrate Scope: A wide variety of substituted alkynes and diazo compounds can be used.[10]

Disadvantages:
  • Handling of Diazo Compounds: Diazo compounds can be explosive and require careful handling.

  • Availability of Starting Materials: Substituted alkynes may require multi-step synthesis.

Multicomponent Reactions (MCRs): The Epitome of Efficiency

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[15] This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[16][17]

Mechanism and Rationale

Several MCRs have been developed for the synthesis of pyrazole-3-carboxylates. A common approach involves the in-situ generation of a 1,3-dielectrophile, which then reacts with a hydrazine derivative.[18] For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to the formation of highly substituted pyranopyrazoles.[15] The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization.[18]

MCR_Synthesis Multicomponent Reaction (MCR) cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction Aldehyde->One_Pot Active_Methylene Active Methylene Compound Active_Methylene->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->One_Pot Pyrazole Highly Substituted Pyrazole One_Pot->Pyrazole

Caption: The convergent nature of a Multicomponent Reaction.

Advantages:
  • High Efficiency and Atom Economy: Minimizes waste and purification steps.[15]

  • Operational Simplicity: One-pot procedures are often easier and faster to perform.[16]

  • Access to Molecular Complexity: Allows for the rapid synthesis of complex and highly substituted pyrazoles.

Disadvantages:
  • Optimization Challenges: Finding optimal conditions for multiple simultaneous reactions can be complex.

  • Limited Scope for Some Variants: The scope of each reactant may be limited in some specific MCRs.

Other Notable Synthesis Routes

Beyond the three main strategies discussed above, several other methods for the synthesis of pyrazole-3-carboxylates are noteworthy:

  • From Hydrazones: The one-pot cyclization of hydrazone dianions with diethyl dioxalate offers a direct route to pyrazole-3-carboxylates in good yields.[3][19]

  • From Other Heterocycles: Furan-2,3-diones can react with hydrazines to yield pyrazole-3-carboxylic acids.[20][21][22][23][24] This method can be particularly useful for accessing specific substitution patterns.

Comparative Summary of Synthesis Routes

FeatureKnorr Pyrazole Synthesis1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, HydrazinesDiazo Compounds, Alkynes/Alkenes3+ Components (e.g., Aldehydes, Dicarbonyls, Hydrazines)
Key Advantages Robust, reliable, readily available starting materials, high yields.[4]High regioselectivity, mild conditions, broad substrate scope.[12][13]High efficiency, atom economy, operational simplicity, access to complexity.[15][16]
Key Disadvantages Potential for regioisomers, can require harsh conditions.[5][8]Handling of potentially explosive diazo compounds.Complex optimization, potentially limited scope for some variants.
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent
Reaction Conditions Often requires heat and/or acid catalysis.[4]Often at or below room temperature.[12]Varies, can be catalyst-free, microwave-assisted, or use organocatalysts.[15]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate via Knorr Synthesis

This protocol is a representative example of the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6]

  • Add a catalytic amount of glacial acetic acid to the solution.[6]

  • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[6]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-3-carboxylate.

Protocol 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate via 1,3-Dipolar Cycloaddition

This protocol illustrates a catalyst-free cycloaddition of a diazo compound to an alkyne.

Materials:

  • Ethyl diazoacetate

  • Propiolaldehyde diethyl acetal

  • Solvent (e.g., Toluene)

Procedure:

  • In a sealed tube, dissolve propiolaldehyde diethyl acetal (1.0 eq) in a minimal amount of toluene.

  • Carefully add ethyl diazoacetate (1.1 eq) to the solution at room temperature.

  • Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.[12]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography.[12]

Conclusion

The synthesis of pyrazole-3-carboxylates is a well-developed field with a diverse array of methodologies available to the synthetic chemist. The choice of a particular route is a strategic decision that depends on the specific target molecule, available resources, and desired scale of the reaction.

  • The Knorr pyrazole synthesis remains a workhorse in the field, valued for its simplicity and the use of readily available starting materials.[4][5]

  • 1,3-Dipolar cycloadditions offer a more modern and often more regioselective approach, particularly for accessing specific substitution patterns.[11][12]

  • Multicomponent reactions represent the cutting edge of efficiency, enabling the rapid construction of complex pyrazole structures in a single step.[15][16]

By understanding the strengths and weaknesses of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole-3-carboxylate derivatives required for their research and development endeavors.

References

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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024, June 13).
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A Comparative Analysis of the Biological Activity of Methyl 4-Chloro-1H-pyrazole-3-carboxylate and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Agrochemical Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research. Its versatile scaffold has given rise to a vast array of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, herbicidal, and insecticidal properties. This guide provides a comparative analysis of the biological activity of a simple, yet important building block, methyl 4-chloro-1H-pyrazole-3-carboxylate, in relation to other more complex and well-studied pyrazole derivatives. By examining structure-activity relationships (SAR), this document aims to provide researchers with insights into the potential applications of this and similar pyrazole precursors.

The Pyrazole Scaffold: A Privileged Structure in Bioactive Compounds

The unique electronic and structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. The substitutable positions on the pyrazole ring (N1, C3, C4, and C5) allow for extensive chemical modifications, leading to a diverse range of pharmacological and pesticidal effects.

Biological Activity Profile of this compound: An Inferential Analysis

Direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature, likely due to its primary role as a chemical intermediate. However, by analyzing the biological activities of structurally related pyrazoles, we can infer its potential bio-profile.

The key structural features of this molecule are:

  • A pyrazole core: The foundational scaffold for a wide range of biological activities.

  • A methyl carboxylate group at C3: This group can influence the molecule's polarity and ability to form hydrogen bonds.

  • A chlorine atom at C4: Halogenation at this position is known to significantly impact the biological activity of pyrazoles.

Based on structure-activity relationship studies of various pyrazole derivatives, the presence of a chlorine atom at the C4 position can enhance certain biological activities. For instance, some 4-chloro-pyrazole compounds have demonstrated increased insecticidal and fungicidal potency compared to their non-halogenated counterparts[1][2]. Therefore, it is plausible that this compound may possess latent antifungal, herbicidal, or insecticidal properties, which are often magnified upon further derivatization of the carboxylate group.

Comparative Analysis with Other Pyrazole Derivatives

To understand the potential of this compound, it is essential to compare it with other pyrazole derivatives with established biological activities.

Antifungal Activity

Many commercial fungicides are pyrazole carboxamides, which are derivatives of pyrazole carboxylic acids. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi[3][4][5].

Table 1: Comparison of Antifungal Activity of Pyrazole Derivatives

Compound/Derivative ClassKey Structural FeaturesTarget/Mechanism of ActionReported Activity (EC50/IC50)Citation(s)
This compound Simple 4-chloro-pyrazole ester Likely a precursor; potential weak SDH interaction Data not available -
Pyrazole Carboxamides (e.g., Bixafen, Fluxapyroxad)Pyrazole core with an amide linkage at C4Succinate Dehydrogenase (SDH) InhibitionEC50 values in the low µg/mL range against various fungi.[3][4][6][3][4][6]
Isoxazolol Pyrazole CarboxylatesPyrazole ester linked to an isoxazole ringNot specifiedAn isoxazolol pyrazole carboxylate derivative showed an EC50 of 0.37 µg/mL against Rhizoctonia solani.[7][8][7][8]
Pyrazole-4-acetohydrazidesHydrazide linkage at C4Succinate Dehydrogenase (SDH) InhibitionEC50 values as low as 0.27 µg/mL against Rhizoctonia solani.[3][3]

The comparison suggests that while this compound itself may not be a potent antifungal agent, its core structure is a key component of highly active fungicides. The conversion of the methyl ester to various amides is a critical step in achieving high antifungal efficacy.

Herbicidal Activity

Pyrazole derivatives have also been successfully developed as herbicides. The mode of action for many pyrazole-based herbicides involves the inhibition of key plant enzymes.

Table 2: Comparison of Herbicidal Activity of Pyrazole Derivatives

Compound/Derivative ClassKey Structural FeaturesTarget/Mechanism of ActionReported ActivityCitation(s)
This compound Simple 4-chloro-pyrazole ester Unknown Data not available -
Pyrazole-4-carboxamidesAryloxy group at C3 and an amide at C4Not specifiedGood herbicidal activity against various annual lowland weeds at 33 g a.i./ha.[9][9]
Phenylpyridine PyrazolesPhenylpyridine moietyNot specifiedModerate post-emergence activity against several weeds at 150 g a.i./hm².[10]
Pyrazole IsothiocyanatesIsothiocyanate groupNot specifiedEC50 values in the range of 60-70 µg/mL against various weeds.[11][11]

Similar to the trend observed in fungicides, the simple ester, this compound, is a precursor to more complex and potent herbicidal molecules.

Insecticidal Activity

The pyrazole scaffold is present in several commercial insecticides. The substitution pattern on the pyrazole ring plays a crucial role in determining insecticidal potency and spectrum.

Table 3: Comparison of Insecticidal Activity of Pyrazole Derivatives

Compound/Derivative ClassKey Structural FeaturesTarget/Mechanism of ActionReported ActivityCitation(s)
This compound Simple 4-chloro-pyrazole ester Unknown Data not available -
4-Chloro-pyrazole-5-carboxamides4-chloro substitution and an amide at C5Not specifiedHigh insecticidal activity against cotton bollworm and other pests.[1][2][1][2]
Halogenated Pyrazole Matrine DerivativesHalogenated pyrazole linked to a matrine alkaloidNot specifiedIntroduction of a 3-chloropyrazole group improved insecticidal activity against Spodoptera exigua.[12][12]

The presence of a 4-chloro substituent in more complex pyrazole amides is associated with significant insecticidal activity, suggesting that this compound is a valuable starting material for the synthesis of new insecticides[1][2].

Experimental Protocols for Biological Activity Screening

To facilitate further research, this section provides detailed, step-by-step methodologies for key bioassays.

In Vitro Antifungal Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[13][14]

Herbicidal Activity Screening: Post-emergence Assay

This assay evaluates the herbicidal effect of a compound on young plants.

Protocol:

  • Plant Cultivation: Grow the target weed species in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.

  • Compound Application: Prepare a solution of the test compound at the desired concentration with appropriate adjuvants. Spray the solution evenly onto the plants.

  • Incubation: Return the treated plants to the greenhouse and observe for a period of 14-21 days.

  • Activity Assessment: Evaluate the herbicidal effect by visually scoring the percentage of plant injury or by measuring the reduction in plant biomass compared to untreated control plants.[15][16]

Insecticidal Bioassay: Leaf-Dip Method

This method is used to assess the toxicity of a compound to leaf-feeding insects.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip leaves of the host plant into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish or other suitable container and introduce a known number of test insects (e.g., larvae).

  • Mortality Assessment: After a specific exposure period (e.g., 24-72 hours), record the number of dead insects. Calculate the mortality rate and, if applicable, the LC50 value (the concentration that causes 50% mortality).[17][18]

Mechanisms of Action and Signaling Pathways

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific enzymes or receptors.

Antifungal Mechanism: Inhibition of Succinate Dehydrogenase (SDH)

Many pyrazole carboxamide fungicides act as SDH inhibitors (SDHIs). SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block cellular respiration, leading to fungal cell death[3][19].

SDH_Inhibition Pyrazoles Pyrazole Carboxamide Fungicides SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition ETC Electron Transport Chain SDH->ETC TCA TCA Cycle TCA->SDH ATP ATP Production ETC->ATP

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Conclusion and Future Perspectives

While this compound may not exhibit potent biological activity in its own right, its structural features, particularly the 4-chloro substitution, make it a highly valuable synthon for the development of novel fungicides, herbicides, and insecticides. The comparative analysis presented in this guide highlights the importance of further derivatization, especially at the C3-carboxylate position, to unlock the full biological potential of this pyrazole scaffold. Future research should focus on the synthesis and biological evaluation of new derivatives of this compound, exploring a wider range of amide and ester functionalities to identify new lead compounds for drug discovery and agrochemical development.

References

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  • Journal of Agricultural and Food Chemistry. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Retrieved from [Link]

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  • ResearchGate. (n.d.). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Retrieved from [Link]

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  • ACS Publications. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Retrieved from [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

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  • ACS Publications. (n.d.). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Retrieved from [Link]

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A Spectroscopic Deep Dive: Unraveling the Halogen Influence in 4-Chloro vs. 4-Bromo Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, represent a class of compounds with significant therapeutic potential, making the unambiguous determination of their structure paramount. The introduction of a halogen atom at the 4-position of the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The choice between a chloro and a bromo substituent, while seemingly subtle, can have a profound impact on a molecule's behavior and, consequently, its spectroscopic signature.

This guide provides an in-depth, objective comparison of the spectroscopic properties of 4-chloro and 4-bromo pyrazole derivatives, supported by experimental data. We will explore how the differing electronegativity and atomic size of chlorine and bromine influence the outcomes of key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these nuances is critical for accurate structural elucidation and for making informed decisions in the design and synthesis of novel pyrazole-based compounds.

The Decisive Fingerprints: A Comparative Analysis of Spectroscopic Data

The substitution of chlorine with bromine at the 4-position of the pyrazole ring induces distinct, measurable changes in the spectroscopic data. These differences, rooted in the fundamental properties of the halogens, provide a reliable means of differentiation.

¹H NMR Spectroscopy: A Subtle Shift in the Local Electronic Environment

In ¹H NMR spectroscopy, the chemical shift of the protons on the pyrazole ring is sensitive to the electron-withdrawing nature of the halogen substituent. While both chlorine and bromine are electron-withdrawing, their effects on the neighboring protons differ slightly.

A comparative analysis of the ¹H NMR spectra of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveals a small downfield shift for the protons in the bromo derivative compared to the chloro derivative.[1][2] This is somewhat counterintuitive, as chlorine is more electronegative than bromine. However, this trend can be attributed to a combination of factors, including the interplay of inductive and resonance effects, as well as potential differences in intermolecular interactions in solution. The heavier halogen, bromine, may also exert a more pronounced anisotropic effect, further influencing the local magnetic fields experienced by the pyrazole protons.

CompoundChemical Shift (H3/H5) (ppm)
4-Chloro-1H-pyrazole~7.60
4-Bromo-1H-pyrazole~7.64

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: A More Direct Probe of Halogen Inductive Effects

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms within the pyrazole ring. The carbon atom directly attached to the halogen (C4) is most significantly affected.

Due to its higher electronegativity, chlorine shields the C4 carbon to a lesser extent than bromine, resulting in a downfield chemical shift for the C4 carbon in 4-chloropyrazole compared to 4-bromopyrazole. Conversely, the "heavy atom effect" of bromine can lead to an upfield shift for the directly attached carbon. The chemical shifts of the other carbon atoms in the ring (C3 and C5) are also influenced, though to a lesser degree.

CompoundChemical Shift (C3/C5) (ppm)Chemical Shift (C4) (ppm)
4-Chloro-1H-pyrazole~133.5~107.8
4-Bromo-1H-pyrazole~135.0~93.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Signatures of the C-X Bond

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-X (carbon-halogen) stretching vibration is a key diagnostic tool for distinguishing between 4-chloro and 4-bromo pyrazole derivatives.

The vibrational frequency of a bond is dependent on the bond strength and the masses of the atoms involved. The C-Cl bond is stronger and involves a lighter atom (chlorine) compared to the C-Br bond. Consequently, the C-Cl stretching vibration will appear at a higher frequency (wavenumber) in the IR spectrum than the C-Br stretch.

Furthermore, the substitution of the halogen at the 4-position influences the N-H stretching frequency. A study by Perez-Torralba et al. (2023) observed a trend of decreasing N-H stretching frequency with increasing halogen size, which is counterintuitive to the electronegativity trend.[1][2] This suggests that other factors, such as hydrogen bonding and partial C-X double bond character, play a significant role.[1][2]

CompoundApproximate C-X Stretch (cm⁻¹)Approximate N-H Stretch (cm⁻¹)
4-Chloro-1H-pyrazole1000-1100~3140
4-Bromo-1H-pyrazole500-600~3130
Mass Spectrometry (MS): Isotopic Patterns as a Definitive Marker

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The most definitive feature for distinguishing between 4-chloro and 4-bromo pyrazole derivatives in MS is the isotopic pattern of the molecular ion peak.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+ and M+2 isotopic pattern with a relative intensity of about 3:1 for monochlorinated compounds. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. This leads to a distinct M+ and M+2 isotopic pattern with nearly equal intensities for monobrominated compounds.

The fragmentation patterns of 4-chloro and 4-bromo pyrazoles are also informative. Common fragmentation pathways include the loss of the halogen atom and the cleavage of the pyrazole ring. The masses of the resulting fragment ions will differ by the mass difference between chlorine and bromine.

Characteristic Isotopic Patterns:

  • 4-Chloropyrazole: M+ and M+2 peaks with an intensity ratio of approximately 3:1.

  • 4-Bromopyrazole: M+ and M+2 peaks with an intensity ratio of approximately 1:1.

Experimental Workflows: A Visual Guide to Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental workflow is essential. The following diagrams illustrate the key steps in the spectroscopic analysis of 4-halo pyrazole derivatives.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to NMR Tube dissolve->transfer place_in_spectrometer Place Sample in NMR Spectrometer transfer->place_in_spectrometer shimming Shim Magnetic Field place_in_spectrometer->shimming acquire_1h Acquire ¹H Spectrum shimming->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_correction Phase Correction ft->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Integration & Peak Picking baseline_correction->integration analysis Spectral Interpretation (Chemical Shift, Coupling) integration->analysis

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

experimental_workflow_ir cluster_sample_prep_ir Sample Preparation cluster_ir_acquisition IR Data Acquisition cluster_data_processing_ir Data Processing & Analysis solid_prep Prepare KBr Pellet or Nujol Mull (Solid) place_in_spectrometer Place Sample in FT-IR Spectrometer solid_prep->place_in_spectrometer liquid_prep Deposit as Thin Film (Liquid/Solution) liquid_prep->place_in_spectrometer acquire_background Acquire Background Spectrum place_in_spectrometer->acquire_background acquire_sample Acquire Sample Spectrum acquire_background->acquire_sample background_subtraction Background Subtraction acquire_sample->background_subtraction peak_labeling Peak Labeling background_subtraction->peak_labeling analysis Functional Group Identification peak_labeling->analysis

Caption: Workflow for FT-IR Spectroscopy.

experimental_workflow_ms cluster_sample_prep_ms Sample Introduction cluster_ms_acquisition Mass Spectrometry Analysis cluster_data_processing_ms Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC-MS or Direct Infusion dissolve->inject ionization Ionization (e.g., Electron Impact) inject->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum identify_m_ion Identify Molecular Ion Peak & Isotopic Pattern mass_spectrum->identify_m_ion analyze_fragments Analyze Fragmentation Pattern identify_m_ion->analyze_fragments

Caption: Workflow for Mass Spectrometry.

Reproducible Methodologies: Experimental Protocols

The following protocols provide a starting point for the synthesis and spectroscopic characterization of 4-chloro and 4-bromo pyrazole derivatives.

Synthesis of 4-Bromopyrazole

This protocol is adapted from a procedure utilizing N-bromosuccinimide as the brominating agent.

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 1H-pyrazole (1 equivalent) in water at room temperature.

  • Add N-bromosuccinimide (1 equivalent) to the suspension in one portion.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with aqueous sodium carbonate solution and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Chloropyrazole

This protocol is based on the chlorination of pyrazole using sodium hypochlorite.[3]

Materials:

  • 1H-Pyrazole

  • Aqueous sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend pyrazole (1 equivalent) in water.

  • Cool the mixture in an ice bath.

  • Add the aqueous sodium hypochlorite solution (1 equivalent) dropwise with continuous stirring, maintaining the temperature below 30°C.[3]

  • After the addition is complete, continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion: A Tale of Two Halogens

The spectroscopic comparison of 4-chloro and 4-bromo pyrazole derivatives highlights the significant, yet predictable, influence of the halogen substituent on their analytical signatures. In ¹H NMR, a subtle downfield shift is observed for the bromo derivative, while in ¹³C NMR, the C4 carbon of the chloro derivative appears more downfield. IR spectroscopy clearly distinguishes the two through the differing vibrational frequencies of the C-Cl and C-Br bonds. Most definitively, mass spectrometry provides an unambiguous differentiation based on the characteristic isotopic patterns of chlorine and bromine.

By understanding these spectroscopic nuances, researchers can confidently identify and characterize these important heterocyclic motifs, paving the way for the rational design and development of novel pyrazole-based compounds with tailored properties for a wide range of applications, particularly in the pharmaceutical industry.

References

  • Perez-Torralba, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5475. [Link]

  • SpectraBase. (n.d.). 4-chloropyrazole. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. [Link]

  • Perez-Torralba, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • Elguero, J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Baus, U., et al. (1991). Preparation of 4-chloropyrazoles. U.S.

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates are of paramount importance. Methyl 4-chloro-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Rigorous analytical method validation is not merely a regulatory requirement but a scientific necessity to ensure the reliability, quality, and consistency of experimental data. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For a compound like this compound, this involves developing methods that are not only accurate and precise but also specific enough to distinguish it from potential impurities and degradation products. A well-validated method provides a high degree of assurance that the measurements are dependable, a cornerstone of Good Manufacturing Practices (GMP).

This guide will focus on a comparative analysis of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of this compound. Additionally, we will explore the role of spectroscopic methods as essential tools for structural elucidation and characterization.

Chromatographic Methods: A Head-to-Head Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds. For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.

Causality of Experimental Choices: The selection of a C18 column is based on its ability to effectively retain and separate moderately polar compounds from a polar mobile phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and resolution. UV detection is appropriate as the pyrazole ring system contains a chromophore that absorbs in the UV region.

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Acceptance Criteria: RSD ≤ 2.0%.[5]

2. Specificity:

  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.[5]

  • Procedure:

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6]

    • Analyze the stressed samples alongside a non-degraded standard.

    • Assess peak purity of the analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and the peak purity angle should be less than the peak purity threshold.

3. Linearity:

  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response.[5]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound over a specified concentration range (e.g., 50-150% of the expected working concentration).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Acceptance Criteria: r² ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[5]

  • Procedure:

    • Perform a recovery study by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Analyze the samples in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, with different analysts, and on different instruments.

    • Calculate the RSD for the results.

  • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in parameters such as mobile phase composition, flow rate, and column temperature.

    • Analyze the samples under each condition.

    • Assess the impact on the results.

  • Acceptance Criteria: The results should remain within the system suitability criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, its suitability depends on its thermal stability and volatility. Derivatization might be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures.

Causality of Experimental Choices: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of pyrazole derivatives.[8] The mass spectrometer provides high selectivity and allows for the identification of unknown impurities based on their fragmentation patterns.[9]

The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations.

1. System Suitability:

  • Procedure: Similar to HPLC, with monitoring of ion ratios for the analyte peak in addition to retention time and peak area.

  • Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%; ion ratio within ±10% of the expected value.

2. Specificity:

  • Procedure: In addition to forced degradation studies, the mass spectra of the analyte and any potential interfering peaks are compared.

  • Acceptance Criteria: The mass spectrum of the analyte peak in the sample should match that of the standard, and there should be no significant interfering ions at the same retention time.

3. Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: The principles and procedures are analogous to those described for HPLC, with the instrument response being the peak area of a characteristic ion.

Comparative Summary of Chromatographic Methods

ParameterHPLCGC-MS
Applicability Well-suited for polar, non-volatile compounds.Suitable for volatile and thermally stable compounds (or their derivatives).
Specificity Good, enhanced with PDA detector for peak purity.Excellent, due to mass spectrometric detection and fragmentation patterns.[9]
Sensitivity Generally good, can be enhanced with sensitive detectors.Typically very high, especially in selected ion monitoring (SIM) mode.
Sample Preparation Usually involves dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.[8]
Instrumentation Cost Lower to moderate.Higher.

The Role of Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural characterization and identification of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The chemical shifts and coupling constants are characteristic of the pyrazole ring and its substituents.[11]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.[12] Characteristic absorption bands for the N-H, C=O (ester), and C-Cl bonds can confirm the structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and to determine its concentration based on a calibrated response.[10] It is often used for simple assays and to determine the optimal wavelength for HPLC detection.

Visualizing the Validation Workflow

Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2(R2)) MD_Start Define Analytical Requirements MD_Selection Select Method (HPLC/GC-MS) MD_Start->MD_Selection MD_Optimization Optimize Parameters MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Method Ready for Validation V_Specificity Specificity / Forced Degradation V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: A flowchart illustrating the logical progression from analytical method development to full validation according to ICH guidelines.

Conclusion

The validation of analytical methods for this compound is a critical process that ensures the quality and reliability of data in research and development. While both HPLC and GC-MS offer robust platforms for quantitative analysis, the choice of method should be guided by the specific properties of the analyte and the intended application. A thorough validation process, adhering to the principles outlined in the ICH guidelines, is essential for establishing a self-validating system that provides trustworthy and scientifically sound results.[7] The integration of spectroscopic techniques further strengthens the analytical package by providing unambiguous structural confirmation.

References

  • BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Unknown Source. (2022, November 30). Forced Degradation – A Review.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed Central. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Advanced Biochemicals. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Pharmaffiliates. (n.d.). CAS No : 1005584-90-6| Chemical Name : this compound.
  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • World Journal of Pharmaceutical Research. (n.d.). 4.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Oakwood Chemical. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-Chloro-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The 1H-pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural versatility has led to the development of drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Methyl 4-chloro-1H-pyrazole-3-carboxylate, a key synthetic intermediate, serves as a foundational building block for a diverse library of such derivatives.[3][4][5]

However, as with any pharmacologically active scaffold, the therapeutic efficacy of its derivatives is intrinsically linked to their selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to off-target effects, toxicity, and diminished therapeutic windows. For drug development professionals, a comprehensive understanding and rigorous assessment of a compound's cross-reactivity profile are not just regulatory hurdles but critical steps in de-risking a lead candidate and ensuring its clinical viability.

This guide provides an in-depth comparison of methodologies and presents a framework for evaluating the cross-reactivity of this compound derivatives, drawing upon established principles and experimental data from the broader class of pyrazole-based inhibitors.

The Known Target Landscape: Why Cross-Reactivity is a Key Consideration for Pyrazole Derivatives

The pyrazole scaffold is a well-established "hinge-binding" motif, particularly effective in the realm of protein kinase inhibition.[6] Kinases, a large family of enzymes that regulate a vast number of cellular processes, share structural similarities in their ATP-binding pockets. This homology is a primary reason why kinase inhibitors often exhibit cross-reactivity.

Literature extensively documents pyrazole derivatives targeting a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) [7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [8][9]

  • Rho-associated coiled-coil containing protein kinase (ROCK) [10]

  • Cyclin-Dependent Kinases (CDKs) [11]

  • Janus Kinases (JAKs) [8]

  • Aurora Kinases [8]

Beyond kinases, pyrazole derivatives have been developed as inhibitors of other enzyme classes, such as serine proteases (e.g., Thrombin) and phosphodiesterases (PDEs).[6][12] Given this broad target landscape, a newly synthesized derivative of this compound must be profiled against a panel of relevant off-targets to ascertain its selectivity.

Experimental Workflow for Assessing Cross-Reactivity

A robust cross-reactivity assessment follows a tiered approach, starting with broad screening and progressing to more focused, quantitative assays. The choice of assays is dictated by the intended target class of the derivative. For a pyrazole derivative designed as a kinase inhibitor, the following workflow is recommended.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Cellular & Functional Validation A Synthesized Pyrazole Derivative B High-Throughput Screening (HTS) @ Single High Concentration (e.g., 1-10 µM) A->B C Large Kinase Panel (e.g., >100 kinases) (e.g., DSF, Binding Assays) B->C D Identify 'Hits' from Tier 1 (% Inhibition > 50%) C->D Data Analysis E IC50 Determination Assays (Biochemical) D->E F Quantitative Potency (IC50) Data for Primary Target & Off-Targets E->F G Select Key Off-Targets F->G Prioritization H Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) G->H I Phenotypic/Functional Assays (e.g., Cell Proliferation, Apoptosis) G->I J Selectivity Profile Established H->J I->J

Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Detailed Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Broad Panel Screening

DSF is a rapid, high-throughput method to identify ligand binding to a protein by measuring changes in its thermal stability. It serves as an excellent primary screen.

Principle: A fluorescent dye binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, fluorescence increases. Ligand binding stabilizes the protein, resulting in a higher melting temperature (ΔTm).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify a panel of desired kinases. Ensure high purity and proper folding.

  • Reaction Setup: In a 96- or 384-well PCR plate, add the following to each well:

    • Kinase protein (final concentration 1-2 µM).

    • Fluorescent dye (e.g., SYPRO Orange, at a recommended dilution).

    • Pyrazole derivative (final concentration 10 µM) or DMSO vehicle control.

    • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

  • Data Acquisition: Monitor fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the thermal shift (ΔTm) = Tm(compound) - Tm(DMSO). A significant ΔTm (e.g., > 2-3 °C) indicates a potential interaction.[13]

Trustworthiness: This protocol is self-validating. The inclusion of a DMSO control for each kinase establishes a baseline melting curve. A known, promiscuous inhibitor can be used as a positive control to validate the assay sensitivity across the panel.

Protocol 2: In Vitro Biochemical IC50 Determination

Once hits are identified, their inhibitory potency must be quantified. A common method is a luminescence-based kinase assay that measures ATP consumption.

Principle: Kinase activity depletes ATP. The remaining ATP is measured by a luciferase/luciferin reaction, where the amount of light produced is proportional to the ATP concentration. Lower light output indicates higher kinase activity (and less inhibition).

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the pyrazole derivative in a suitable assay plate (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: Add the kinase and its specific substrate to the wells containing the compound.

  • Initiation: Start the reaction by adding ATP at its Km concentration. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and initiates the luminescence reaction.

  • Signal Reading: After a brief incubation, measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Choices: Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors. The serial dilution allows for a precise determination of the concentration at which the compound exerts half of its maximal inhibitory effect.

Comparative Analysis: Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

While a direct cross-reactivity dataset for this compound derivatives is not publicly consolidated, we can infer selectivity principles from published data on structurally related pyrazole inhibitors. The following table summarizes selectivity data for representative pyrazole compounds from the literature, illustrating how substitutions on the core scaffold influence potency and cross-reactivity.

Compound Class/ExamplePrimary Target(s)Primary Target IC50Key Off-Targets Inhibited (>50% @ 1µM or <1µM IC50)Reference
Aurora A/B Inhibitor (Cmpd 8) Aurora A, Aurora B35 nM, 75 nM22 kinases inhibited >80% @ 1 µM (promiscuous)[8]
JAK2 Inhibitor (Cmpd 40) JAK22.2 nMFlt-3, VEGFR-2, PDGFRα, TYK2[8]
ROCK-II Inhibitor (Cmpd 5) ROCK-II<10 nM (cellular)Akt3, Clk1, Clk2, Clk4, Lats2 (>50% inhib. @ 3µM)[10]
CDK16 Inhibitor (Cmpd 43d) CDK16High (ΔTm >5°C)Highly selective; very few other kinases stabilized[13]
EGFR Inhibitor (Cmpd C5) EGFR70 nMNot specified, compared to Erlotinib[7]

Key Insights from Comparative Data:

  • High Promiscuity is Common: As seen with Compound 8, pyrazole scaffolds can be potent but non-selective, hitting a wide range of kinases.[8] This underscores the necessity of broad panel screening.

  • Substitutions Drive Selectivity: The difference between the promiscuous Compound 8 and the highly selective ROCK-II inhibitor (Compound 5) lies in the specific side chains appended to the pyrazole core. Compound 5 possesses a side chain that forms a key hydrogen bond in the ribose-binding pocket of ROCK-II, an interaction absent in many other kinases, thereby conferring high selectivity.[10]

  • Selectivity is Relative: Compound 40, a potent JAK2 inhibitor, still shows activity against other kinases like Flt-3 and VEGFR-2.[8] This profile might be acceptable or even desirable depending on the therapeutic indication (e.g., in oncology), but it must be characterized.

  • Achieving High Selectivity is Possible: Compound 43d demonstrates that fine-tuning the substitutions on the pyrazole ring can lead to highly selective inhibitors, a critical goal for minimizing off-target effects.[13]

Visualizing Structure-Selectivity Relationships

The substitutions around the pyrazole core dictate its interaction with the target's active site and, consequently, its selectivity profile.

G cluster_Core Pyrazole Core cluster_Mods Structural Modifications cluster_Outcome Impact on Profile Core Methyl 4-chloro- 1H-pyrazole-3-carboxylate N1 N1-Position (e.g., Aryl, Alkyl groups) Core->N1 Diversification C3_Carboxylate C3-Position (Ester to Amide) Core->C3_Carboxylate Diversification C4_Chloro C4-Position (Halogen modification) Core->C4_Chloro Diversification C5 C5-Position (Substitution) Core->C5 Diversification Potency Potency N1->Potency Selectivity Selectivity N1->Selectivity PK PK Properties N1->PK C3_Carboxylate->Potency C3_Carboxylate->Selectivity C3_Carboxylate->PK C4_Chloro->Potency C4_Chloro->Selectivity C4_Chloro->PK C5->Potency C5->Selectivity C5->PK

Caption: Impact of structural modifications on biological profile.

Conclusion

The this compound scaffold is a valuable starting point for the discovery of potent pharmacological agents, particularly kinase inhibitors. This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of its derivatives. By employing broad panel screening followed by quantitative biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. The provided comparative data, drawn from diverse pyrazole-based inhibitors, demonstrates that while the scaffold can be prone to promiscuity, careful and rational chemical modification can yield highly selective and potent drug candidates. Rigorous cross-reactivity profiling is an indispensable component of this optimization process, ensuring the development of safer and more effective therapeutics.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(16), 5823-5829. [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. [Link]

  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

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  • Kochetkov, K. A., Gribanov, A. V., Dar'in, D. V., & Krasavin, M. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(19), 6289. [Link]

  • Nielsen, S. F., Larsen, T. O., & Christensen, S. B. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-Chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. Methyl 4-chloro-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical comparison of published methodologies for its synthesis, offering a critical evaluation of various chemical strategies. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and reaction conditions.

Introduction to the Synthetic Challenge

The pyrazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers multiple points for further functionalization. The primary synthetic challenges lie in achieving regioselective chlorination at the C4 position of the pyrazole ring and constructing the substituted pyrazole ring itself in a controlled and efficient manner. This guide will explore and benchmark the following prominent synthetic strategies.

Method 1: Cyclocondensation followed by Chlorination

A common and versatile approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the target molecule, this would typically involve a precursor ester which is subsequently chlorinated.

Chemical Rationale

The formation of the pyrazole ring occurs via a classical reaction between a hydrazine and a β-ketoester or a related 1,3-dielectrophile. The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants. Following the formation of the pyrazole-3-carboxylate, the subsequent challenge is the selective introduction of a chlorine atom at the C4 position. This is typically achieved through electrophilic halogenation.

Experimental Workflow: Cyclocondensation and Chlorination

A 1,3-Dicarbonyl Precursor (e.g., Dimethyl acetylenedicarboxylate) C Cyclocondensation A->C B Hydrazine Hydrate B->C D Methyl 1H-pyrazole-3-carboxylate C->D F Electrophilic Chlorination D->F E Chlorinating Agent (e.g., SO2Cl2, NCS) E->F G This compound F->G H Purification (e.g., Crystallization, Chromatography) G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound via cyclocondensation and subsequent chlorination.

Detailed Protocol:

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • To a solution of dimethyl acetylenedicarboxylate (1 equivalent) in methanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1H-pyrazole-3-carboxylate.

Step 2: Chlorination of Methyl 1H-pyrazole-3-carboxylate

  • Dissolve methyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1-1.2 equivalents), portion-wise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with the organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Method 2: Direct Synthesis from Chlorinated Precursors

An alternative strategy involves the use of a chlorinated 1,3-dicarbonyl precursor in the initial cyclocondensation reaction. This approach avoids a separate chlorination step on the pyrazole ring.

Chemical Rationale

This method leverages the pre-functionalization of the starting materials to directly construct the chlorinated pyrazole ring. The success of this approach depends on the stability of the chlorinated precursor under the cyclocondensation reaction conditions.

Experimental Workflow: Direct Cyclocondensation

A Chlorinated 1,3-Dicarbonyl Precursor (e.g., Methyl 2-chloro-3-oxobutanoate) C Direct Cyclocondensation A->C B Hydrazine Hydrate B->C D This compound C->D E Purification (e.g., Crystallization, Chromatography) D->E F Final Product E->F

Caption: Workflow for the direct synthesis of this compound from a chlorinated precursor.

Detailed Protocol:
  • In a round-bottom flask, dissolve the chlorinated 1,3-dicarbonyl precursor (e.g., methyl 2-chloro-3-oxobutanoate) (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to obtain this compound.

Method 3: Electrochemical Chlorination

A more modern and potentially greener approach involves the electrochemical chlorination of the pyrazole precursor.

Chemical Rationale

Electrochemical synthesis offers an alternative to traditional reagents for chlorination. In this method, a chloride source, typically from a salt in the electrolyte, is oxidized at the anode to generate a reactive chlorine species that then chlorinates the pyrazole ring. This method can offer high selectivity and avoids the use of hazardous chlorinating agents. A study has demonstrated the electrosynthesis of 4-chloro-substituted pyrazole derivatives via chlorination on a platinum anode in aqueous NaCl solutions.[1]

Experimental Workflow: Electrochemical Synthesis

A Methyl 1H-pyrazole-3-carboxylate C Electrochemical Cell (Pt Anode, Cathode) A->C B Electrolyte Solution (e.g., aq. NaCl) B->C D Electrolysis C->D E This compound D->E F Work-up and Purification E->F G Final Product F->G

Caption: Workflow for the electrochemical synthesis of this compound.

Detailed Protocol:
  • Prepare an electrolytic solution by dissolving methyl 1H-pyrazole-3-carboxylate and a supporting electrolyte, such as sodium chloride, in a suitable solvent system (e.g., aqueous acetonitrile).

  • Set up a divided or undivided electrochemical cell with a platinum anode and a suitable cathode.

  • Apply a constant current or potential and allow the electrolysis to proceed.

  • Monitor the reaction progress by analytical techniques such as HPLC or GC-MS.

  • Upon completion, perform an extractive work-up to isolate the crude product.

  • Purify the product by column chromatography or recrystallization. A patent for a similar compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, describes an electrochemical chlorination process that resulted in a yield of 61.6% to 87.9%.[2]

Comparative Analysis

Parameter Method 1: Cyclocondensation & Chlorination Method 2: Direct Synthesis Method 3: Electrochemical Chlorination
Starting Materials Readily available 1,3-dicarbonyls and hydrazines.Requires synthesis of chlorinated precursors, which may not be commercially available.Pyrazole precursor and common salts.
Reagents Uses potentially hazardous chlorinating agents (e.g., SO₂Cl₂).Avoids separate, harsh chlorination step.Avoids hazardous reagents, uses electricity.
Number of Steps Two distinct synthetic steps.Single synthetic step for the core structure.Single synthetic step for chlorination.
Yield Generally good to high yields, but can be variable depending on the substrate and chlorinating agent.Can be high, but dependent on the stability and reactivity of the chlorinated precursor.Reported yields for similar compounds are good to excellent.[1][2]
Scalability Generally scalable, with considerations for handling chlorinating agents.Potentially scalable if the precursor is accessible.Can be scalable, with engineering considerations for the electrochemical setup.
Green Chemistry Use of hazardous reagents is a drawback.Can be greener by avoiding a separate chlorination step.Generally considered a greener alternative.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.

  • Method 1 (Cyclocondensation followed by Chlorination) is a classic and reliable route, particularly if the unchlorinated pyrazole precursor is readily available. However, careful handling of the chlorinating agents is necessary.

  • Method 2 (Direct Synthesis) is an attractive option for its atom economy and reduced step count, provided the chlorinated starting material is accessible or can be synthesized efficiently.

  • Method 3 (Electrochemical Chlorination) represents a modern, greener, and often highly selective alternative. While it may require specialized equipment, it avoids the use of hazardous reagents and can provide high yields.[1][2]

For laboratories equipped for it, the electrochemical route presents a compelling option for its safety profile and efficiency. For more traditional organic synthesis labs, the two-step cyclocondensation and chlorination approach remains a robust and well-established method.

References

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in pharmaceutical and agrochemical research, the pyrazole nucleus is a familiar and highly valued scaffold. Its prevalence in blockbuster drugs like Celecoxib and promising agrochemicals underscores the critical need for efficient, scalable, and economical synthetic routes.[1][2][3][4] This guide provides an in-depth comparison of the most prevalent pyrazole synthesis pathways, moving beyond simple protocols to offer a cost-benefit analysis grounded in field-proven insights. My aim is to equip you with the knowledge to make informed decisions for your specific research and development needs.

The Enduring Relevance of Classical Synthesis: The Knorr Pathway

First described in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry.[5][6][7][8] It's a robust and straightforward cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7][9][10]

Mechanistic Causality

The reaction is typically acid-catalyzed.[3][9][10][11][12] The mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[8][11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[8][11] The choice of which carbonyl is attacked first can lead to a mixture of regioisomers, a key consideration in substrate design.[5][6][9]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles[5]

A representative green protocol for the synthesis of 1,3,5-substituted pyrazoles involves the condensation of a β-diketone with a hydrazine derivative. For example, the reaction of ethyl acetoacetate with phenylhydrazine can be efficiently catalyzed by nano-ZnO.[5]

Step-by-Step Methodology:

  • Combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO in a reaction vessel.

  • The reaction can often be carried out under solvent-free conditions or in a green solvent like ethanol.

  • Heat the mixture with stirring. Reaction times are often short, and progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be filtered off, and the product purified by recrystallization. This method boasts excellent yields, often up to 95%, with an easy work-up procedure.[5]

Knorr Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl condensation Condensation dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation acid Acid Catalyst condensation->acid cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration pyrazole Pyrazole dehydration->pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

The Paal-Knorr Variation: A Pathway to Pyrroles and Furans

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is primarily used for synthesizing substituted pyrroles and furans from 1,4-dicarbonyl compounds.[13][14][15][16] While not a direct pyrazole synthesis, its principles are relevant to understanding dicarbonyl chemistry. The reaction involves the condensation of a 1,4-dicarbonyl with ammonia or a primary amine under acidic conditions.[13][14][15]

Modern Approaches: 1,3-Dipolar Cycloadditions

For greater control over regioselectivity and access to a wider range of substituted pyrazoles, 1,3-dipolar cycloaddition reactions have become a powerful tool.[1][5] These reactions typically involve the cycloaddition of a nitrile imine (the 1,3-dipole) with an alkene or alkyne.[1]

Mechanistic Advantages

The Huisgen 1,3-dipolar cycloaddition offers a highly regioselective route to polysubstituted pyrazoles.[1] The use of alkyne surrogates, such as trisubstituted bromoalkenes, can further enhance regiocontrol and circumvent issues with alkyne preparation.[1] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to a pyrazoline intermediate which then aromatizes, often through the elimination of a leaving group, to the final pyrazole product.[1]

Experimental Protocol: Regioselective Synthesis of Tetrasubstituted Pyrazoles[1]

This protocol outlines the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the cycloaddition of a nitrile imine with a bromoalkene as an alkyne surrogate.

Step-by-Step Methodology:

  • Generate the nitrile imine in situ from a suitable precursor, such as an arylhydrazone, in the presence of a base.

  • Add the trisubstituted bromoalkene to the reaction mixture.

  • The cycloaddition proceeds to form a 5,5-disubstituted bromopyrazoline intermediate.

  • Aromatization occurs through the loss of hydrogen bromide (HBr) to yield the stable tetrasubstituted pyrazole.

  • The product is then isolated and purified using standard techniques like column chromatography.

1,3-Dipolar Cycloaddition Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product nitrile_imine Nitrile Imine (1,3-Dipole) cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne_surrogate Alkyne Surrogate (e.g., Bromoalkene) alkyne_surrogate->cycloaddition aromatization Aromatization (Elimination) cycloaddition->aromatization Pyrazoline Intermediate pyrazole Polysubstituted Pyrazole aromatization->pyrazole

Caption: Workflow of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Metal-Catalyzed Pathways: Expanding the Scope

Transition-metal catalysis has opened new avenues for pyrazole synthesis, offering unique reactivity and the ability to functionalize the pyrazole ring directly.[17] These methods often involve C-H functionalization, providing access to a wide array of derivatives in a single step.[17] Copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates are a notable example, providing polysubstituted pyrazoles with good regioselectivity.[18]

Green Chemistry and Multicomponent Reactions

The increasing emphasis on sustainable chemistry has driven the development of greener synthetic strategies for pyrazoles.[19][20][21][22][23] These approaches focus on using environmentally benign solvents (like water), recyclable catalysts, and energy-efficient methods such as microwave or ultrasonic irradiation.[19][20][21][22] Multicomponent reactions (MCRs) are particularly attractive as they are atom-economical and can generate complex pyrazole structures in a one-pot procedure.[4][5]

Cost-Benefit Analysis

PathwayCost of Starting MaterialsCatalyst CostSolvent/Waste CostYield & PurityScalability & VersatilityOverall Benefit
Knorr Synthesis Generally lowLow to moderate (acid or simple metal oxide)Can be high with traditional organic solvents; low with green alternativesGood to excellent, but regioselectivity can be an issueHighly scalable and versatileHigh: Cost-effective for large-scale synthesis of simpler pyrazoles.
1,3-Dipolar Cycloaddition Moderate to high (specialized alkynes/surrogates)Often catalyst-free or requires a simple baseModerate, depends on solvent choiceExcellent, with high regioselectivityGood, with a broad substrate scopeHigh: Excellent for accessing complex, highly substituted pyrazoles with precise control.
Metal-Catalyzed Moderate to highCan be high (precious metal catalysts)Moderate to high, often requires anhydrous/inert conditionsGood to excellentGood, but can be catalyst- and substrate-dependentModerate to High: Valuable for late-stage functionalization and novel derivatives, but catalyst cost can be a factor.
Green/Multicomponent Generally low to moderateLow to moderate (recyclable catalysts)Low (aqueous or solvent-free)Good to excellentGood, but can require significant optimizationHigh: Environmentally friendly and cost-effective, particularly for library synthesis.

Conclusion and Future Outlook

The choice of a pyrazole synthesis pathway is a strategic decision that depends on the target molecule's complexity, the desired scale of production, and cost and environmental considerations. While the classical Knorr synthesis remains a workhorse for many applications, modern methods like 1,3-dipolar cycloadditions and metal-catalyzed reactions offer unparalleled precision and access to novel chemical space. The continued development of green and multicomponent strategies will undoubtedly play a crucial role in the future of pyrazole synthesis, aligning the demands of drug discovery and development with the principles of sustainability.

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A Comparative Guide to the In Vitro Bioactivity of 4-Substituted Pyrazole-3-Carboxylate and Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent physicochemical properties and versatile substitution patterns have led to its incorporation in numerous FDA-approved drugs. This guide provides an in-depth comparative analysis of the in vitro biological performance of a specific subclass: 4-substituted pyrazole-3-carboxylate and carboxamide derivatives. We will delve into their anticancer and antimicrobial activities, supported by experimental data, to elucidate structure-activity relationships (SAR) and guide future research endeavors.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that make it a "privileged scaffold" in drug discovery. The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the planarity of the ring system allows for effective stacking interactions. The true power of the pyrazole core, however, lies in the ability to strategically modify its substituents at various positions to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will focus on derivatives of pyrazole-3-carboxylic acid, a versatile intermediate for generating diverse libraries of compounds.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively studied against a wide array of cancer cell lines. The following data, synthesized from multiple studies, compares the cytotoxic effects of various 4-substituted pyrazole-3-carboxylate and carboxamide derivatives. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for comparison.

Table 1: Comparative in Vitro Anticancer Activity (IC50 in µM) of 4-Substituted Pyrazole Derivatives

Compound IDR1 (at N1)R2 (at C3)R3 (at C4)R4 (at C5)Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A H-CONH-Ph-NO2HMV4-11 (AML)1.22FN-15012.33
Derivative B H-CONH-Ph-4-F-NO2HMV4-11 (AML)>1000FN-15012.33
Derivative C H-CONH-Ph-NH2HMV4-11 (AML)15.6FN-15012.33
Derivative D -CH3-COOEt-S-Ph-CH3Jurkat (Leukemia)45.05DoxorubicinNot specified
Derivative E -CH3-COOEt-S-Ph-4-Cl-CH3Jurkat (Leukemia)14.85DoxorubicinNot specified
Tri-substituted 2 H-Ph-4-Br-CHOHHepG2 (Liver)9.13Doxorubicin34.24
Tri-substituted 7 H-Ph-4-Br-CH=N-NH-CS-NH2HMCF-7 (Breast)16.52Doxorubicin20.85
Tri-substituted 7 H-Ph-4-Br-CH=N-NH-CS-NH2HA549 (Lung)6.52Doxorubicin5.93
Tri-substituted 7 H-Ph-4-Br-CH=N-NH-CS-NH2HPC3 (Prostate)9.13Doxorubicin38.02

Data synthesized from multiple sources for illustrative comparison.[1][2]

From the data presented, several key structure-activity relationships can be deduced. For instance, in the context of acute myeloid leukemia (AML), a nitro group at the 4-position (Derivative A) appears crucial for potent anti-proliferative activity, which is significantly diminished upon its reduction to an amino group (Derivative C) or by the addition of a fluorine atom to the phenyl ring of the carboxamide (Derivative B).[1] In another study, the introduction of a chloro-substituted phenylthio group at the 4-position of a pyrazole-3-carboxylate (Derivative E) resulted in a more than three-fold increase in cytotoxicity against Jurkat leukemia cells compared to the unsubstituted analog (Derivative D).[3] Furthermore, a series of tri-substituted pyrazoles demonstrated that a 4-formyl derivative (Tri-substituted 2) was highly potent against HepG2 liver cancer cells, while a thiosemicarbazone derivative at the 4-position (Tri-substituted 7) showed broad-spectrum activity against breast, lung, and prostate cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical as it can influence the final absorbance reading.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add pyrazole derivatives (serial dilutions) incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 values read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow for determining the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.

Comparative Analysis of In Vitro Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-substituted pyrazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of 4-Substituted Pyrazole Derivatives

Compound IDR1 (at N1)R2 (at C3)R3 (at C4)Bacterial/Fungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Carboxamide 6a H-CONH-PhHB. subtilis (G+)>500Ciprofloxacin0.2
Carboxamide 6f H-CONH-Ph-4-ClHB. subtilis (G+)125Ciprofloxacin0.2
Carboxamide 6g H-CONH-Ph-4-BrHB. subtilis (G+)125Ciprofloxacin0.2
Carboxamide 6a H-CONH-PhHE. coli (G-)>500Ciprofloxacin0.5
Carboxamide 6f H-CONH-Ph-4-ClHE. coli (G-)250Ciprofloxacin0.5
Carboxamide 6g H-CONH-Ph-4-BrHE. coli (G-)250Ciprofloxacin0.5
Carboxamide 6a H-CONH-PhHC. albicans>500Fluconazole1.0
Carboxamide 6f H-CONH-Ph-4-ClHC. albicans>500Fluconazole1.0
Carboxamide 6g H-CONH-Ph-4-BrHC. albicans500Fluconazole1.0
Carboxylic Acid 8 H-COOH-Ph-4-FC. albicans>100Not specifiedNot specified
Carboxylic Acid 10 H-COOH-Ph-2,4-diFC. albicans>100Not specifiedNot specified
Carboxylic Acid 21 H-COOH-Ph-4-ClC. albicans>100Not specifiedNot specified
Carboxylic Acid 22 H-COOH-Ph-4-BrC. albicans>100Not specifiedNot specified

Data synthesized from multiple sources for illustrative comparison.[4][5]

The antimicrobial data reveals interesting trends. For the pyrazole-4-carboxamide series, the introduction of a halogen (chloro or bromo) at the para-position of the phenyl ring (Compounds 6f and 6g) significantly improved the antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (Compound 6a).[5] However, the antifungal activity against C. albicans remained modest. In another study focusing on pyrazole-3-carboxylic and -3,4-dicarboxylic acids, several derivatives showed some inhibitory effects on various Candida species, though the MIC values were generally high.[4] This suggests that while the pyrazole core is a viable starting point for antimicrobial drug discovery, further optimization is required to achieve high potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

MIC_Determination_Workflow start Start: Microbial Culture prepare_inoculum Prepare standardized inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of pyrazole derivatives in 96-well plate prepare_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic end_node End: MIC Value read_mic->end_node

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro anticancer and antimicrobial activities of 4-substituted pyrazole-3-carboxylate and carboxamide derivatives. The presented data highlights the significant impact of substituents at the 4-position on the biological activity of these compounds. While promising leads have been identified in both therapeutic areas, further research is warranted to optimize their potency and selectivity. Future studies should focus on expanding the diversity of substituents at the 4-position and other positions of the pyrazole ring. Additionally, investigating the mechanism of action of the most potent compounds will be crucial for their development as effective therapeutic agents. The experimental protocols and workflows detailed herein provide a solid foundation for researchers to conduct their own in vitro evaluations of novel pyrazole derivatives.

References

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A Senior Application Scientist's Guide to Chlorinating Agents in Pyrazole Synthesis: Efficacy, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Chlorinated Pyrazoles

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns make it a privileged structure. The introduction of a chlorine atom, particularly at the C-4 position, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, modulate lipophilicity, and introduce a key vector for further functionalization, such as in coupling reactions[1]. Consequently, the efficient and selective chlorination of pyrazoles is not merely a routine transformation but a critical step in the synthesis of high-value compounds, including kinase inhibitors, anti-inflammatory agents, and fungicides[2][3][4].

This guide provides a comparative analysis of common chlorinating agents for pyrazole synthesis. We move beyond a simple catalog of reagents to offer a mechanistic rationale for their application, backed by experimental data and detailed protocols, enabling researchers to make informed decisions tailored to their specific synthetic challenges.

Comparative Analysis of Leading Chlorinating Agents

The choice of a chlorinating agent is dictated by a balance of reactivity, selectivity, substrate tolerance, cost, and safety. Here, we evaluate the most prevalent reagents used in the field: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂), with additional commentary on other specialized methods.

N-Chlorosuccinimide (NCS): The Versatile Workhorse

NCS is arguably the most widely used reagent for the chlorination of electron-rich heterocycles, including pyrazoles. Its popularity stems from its solid, easy-to-handle nature and its generally mild reaction conditions.

  • Mechanism of Action: NCS typically functions as an electrophilic chlorinating agent[5]. The electron-withdrawing succinimide group polarizes the N-Cl bond, rendering the chlorine atom electrophilic (Cl⁺ source). The reaction proceeds via a classic electrophilic aromatic substitution pathway, where the electron-rich pyrazole ring attacks the chlorine atom[5]. For less reactive pyrazoles, acid catalysts can be employed to enhance the electrophilicity of NCS[6]. Under specific conditions (e.g., with radical initiators), NCS can also participate in radical chlorination, though this is less common for aromatic C-H chlorination[5][7].

  • Efficacy and Selectivity: NCS exhibits excellent selectivity for the C-4 position of the pyrazole ring, which is the most nucleophilic site. Yields are generally high, and the reaction conditions are often mild, proceeding at or slightly above room temperature[8]. It shows broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.

  • Operational Considerations: Reactions are typically run in solvents like CCl₄, CH₂Cl₂, or even water[8]. The primary byproduct, succinimide, is water-soluble, often simplifying purification.

Trichloroisocyanuric Acid (TCCA): The Potent and Economical Powerhouse

TCCA is a crystalline, stable solid containing 69% active chlorine by weight. It is an exceptionally efficient, low-cost, and relatively low-toxicity reagent for chlorination and oxidation[2][9].

  • Mechanism of Action: Like NCS, TCCA acts as an electrophilic chlorine (Cl⁺) source in the chlorination of pyrazoles[9][10]. Its high reactivity allows for rapid reactions, often under mild conditions. A key advantage is its dual role; it can also serve as an oxidant. This has been elegantly exploited in one-pot strategies that combine pyrazole ring formation (cyclization/oxidation of hydrazines) with subsequent C-4 chlorination, streamlining synthetic sequences[2][11].

  • Efficacy and Selectivity: TCCA is highly effective, often providing excellent yields (up to 92%) for 4-chloropyrazoles[2]. Recent advancements include the development of solvent-free mechanochemical methods, which offer a greener, rapid, and high-yielding alternative to traditional solvent-based protocols[9][10]. This approach avoids tedious chromatographic purification, a significant practical advantage.

  • Operational Considerations: TCCA is a powerful oxidant and should be handled with care. The byproduct, cyanuric acid, is a solid that can sometimes complicate purification, although the development of solvent-free methods mitigates this issue[10].

Sulfuryl Chloride (SO₂Cl₂): The Aggressive Reagent

Sulfuryl chloride is a highly reactive liquid chlorinating agent often used when milder reagents fail. Its aggressive nature necessitates careful control of reaction conditions.

  • Mechanism of Action: The mechanism can be complex and substrate-dependent. While it can act as a source of electrophilic chlorine, it can also proceed through radical pathways, particularly in the presence of initiators or at higher temperatures. For pyrazole chlorination, it is generally considered an electrophilic process[1][12].

  • Efficacy and Selectivity: SO₂Cl₂ is very effective and can chlorinate even deactivated pyrazole systems. However, its high reactivity can sometimes lead to lower selectivity and the formation of over-chlorinated byproducts if the stoichiometry and temperature are not precisely controlled[13].

  • Operational Considerations: Sulfuryl chloride is a corrosive liquid that reacts violently with water, releasing toxic HCl and SO₂ gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions are often run at low temperatures to maintain selectivity[13].

Data Summary: Performance Comparison

The following table summarizes typical performance data for the discussed chlorinating agents in the synthesis of 4-chloropyrazoles.

Chlorinating Agent Typical Substrate Solvent Temp (°C) Time Yield (%) Key Advantages Reference
NCS 1,3,5-trisubstituted PyrazoleCCl₄ or H₂ORT1-6 h90-98Mild conditions, good selectivity, easy workup.[8]
TCCA Hydrazine (one-pot)TFE404 hup to 92High efficiency, low cost, one-pot potential.[2]
TCCA (Mechanochemical) 1,3,5-trisubstituted PyrazoleSolvent-freeRT10-30 min85-95Green, rapid, avoids column chromatography.[10]
SO₂Cl₂ 1-phenyl-3,5-dimethylpyrazoleCHCl₃Reflux12 h75Effective for less reactive substrates.[1]
NaOCl PyrazoleH₂O< 30-HighInexpensive, aqueous medium.[14]
Electrochemical Pyrazoleaq. NaCl15-68Avoids bulk chemical reagents, "green".[15]

Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism for Electrophilic Chlorination of Pyrazole

This diagram illustrates the common electrophilic aromatic substitution pathway for the C-4 chlorination of a pyrazole ring using an electrophilic chlorine source (Cl⁺), representative of reagents like NCS and TCCA.

G General Electrophilic Chlorination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrazole Pyrazole Ring sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex Nucleophilic Attack on Electrophilic Cl chlorinating_agent Chlorinating Agent (e.g., NCS, TCCA) Provides 'Cl+' chlorinating_agent->sigma_complex chloropyrazole 4-Chloropyrazole sigma_complex->chloropyrazole Deprotonation (Restores Aromaticity) byproduct Byproduct (e.g., Succinimide, H+) sigma_complex->byproduct

Caption: Electrophilic attack on pyrazole leading to a sigma complex.

Diagram 2: Workflow Comparison: Conventional vs. Mechanochemical Chlorination

This diagram contrasts the experimental workflow for a traditional solvent-based chlorination with a modern, solvent-free mechanochemical approach.

G cluster_conventional Conventional Solvent-Based Method (e.g., NCS in CHCl₃) cluster_mechano Mechanochemical Method (e.g., TCCA, Solvent-Free) conv_start 1. Dissolve Pyrazole & NCS in Solvent conv_react 2. Stir at RT/Heat (Several Hours) conv_start->conv_react conv_quench 3. Quench Reaction & Aqueous Wash conv_react->conv_quench conv_extract 4. Organic Extraction & Drying conv_quench->conv_extract conv_evap 5. Solvent Evaporation conv_extract->conv_evap conv_purify 6. Column Chromatography conv_evap->conv_purify conv_end Final Product conv_purify->conv_end mech_start 1. Add Pyrazole & TCCA to Ball Mill Jar mech_react 2. Mill at RT (Minutes) mech_start->mech_react mech_extract 3. Triturate with Solvent & Filter mech_react->mech_extract mech_end Final Product mech_extract->mech_end

Caption: Workflow comparison of solvent vs. solvent-free methods.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: Chlorination of 1,5-dimethylpyrazole using N-Chlorosuccinimide (NCS)
  • Rationale: This protocol demonstrates a standard, mild electrophilic chlorination suitable for many pyrazole derivatives. Water is used as a green solvent alternative.[8]

  • Procedure:

    • To a 50 mL round-bottom flask, add 1,5-dimethylpyrazole (1.0 g, 9.08 mmol) and water (20 mL).

    • Stir the mixture at room temperature to form a solution/suspension.

    • Add N-Chlorosuccinimide (NCS) (1.21 g, 9.08 mmol, 1.0 equiv) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary to obtain 4-chloro-1,5-dimethylpyrazole.

Protocol 2: One-Pot Synthesis and Chlorination using Trichloroisocyanuric Acid (TCCA)
  • Rationale: This protocol showcases the power of TCCA as both an oxidant and chlorinating agent in a one-pot cyclization/chlorination strategy, offering high efficiency.[2]

  • Procedure:

    • In a sealed tube, dissolve the hydrazine substrate (e.g., 1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine) (0.5 mmol, 1.0 equiv) in trifluoroethanol (TFE, 2 mL).

    • Add Trichloroisocyanuric Acid (TCCA) (0.5 mmol, 1.0 equiv) to the stirring solution.

    • Seal the tube and heat the mixture at 40 °C for 4 hours.

    • After the reaction, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL).

    • Dilute with ethyl acetate (5 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

    • The resulting crude oil can be purified by column chromatography to yield the 4-chloropyrazole product.

Protocol 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
  • Rationale: This method is effective for substrates that may be resistant to milder chlorinating agents. Strict temperature and moisture control are critical for success and safety.[1]

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the pyrazole substrate (10 mmol) and anhydrous chloroform (30 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equiv) dropwise via syringe. Caution: The reaction can be exothermic.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12 hours, or as determined by TLC monitoring.

    • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 4-chloropyrazole derivative.

Conclusion and Recommendations

The synthesis of chlorinated pyrazoles is a well-developed field with several reliable reagents at the chemist's disposal.

  • For general-purpose, high-selectivity chlorination of activated or moderately activated pyrazoles, N-Chlorosuccinimide (NCS) remains the reagent of choice due to its mildness and ease of use.

  • When seeking high efficiency, low cost, and scalability, or for one-pot cyclization/chlorination strategies, Trichloroisocyanuric Acid (TCCA) is an outstanding option. The development of solvent-free mechanochemical protocols with TCCA represents a significant advancement in green chemistry for this transformation[10].

  • For challenging, electron-deficient substrates that are unreactive towards NCS or TCCA, Sulfuryl Chloride (SO₂Cl₂) provides a powerful, albeit more hazardous, alternative.

Ultimately, the optimal choice requires careful consideration of the substrate's electronic properties, the desired scale of the reaction, and available laboratory resources. By understanding the underlying mechanisms and operational parameters of each agent, researchers can confidently select the most effective path to their target chlorinated pyrazole.

References

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  • Shaker, Y. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]

  • ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA. [Link]

  • Reddy, C. N., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis. [Link]

  • Shaker, Y. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]

  • Haque, M. A., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie. [Link]

Sources

Chloro-Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of a chloro-substituent to this privileged structure often leads to a significant enhancement of biological efficacy, a testament to the intricate dance of molecular interactions that govern drug action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chloro-pyrazole derivatives, offering insights into their therapeutic potential as anticancer, antifungal, and cannabinoid receptor 1 (CB1) antagonist agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays, empowering researchers to navigate the chemical space of these potent molecules.

The Significance of the Chloro-Substituent: A Gateway to Enhanced Potency

The strategic placement of a chlorine atom on the pyrazole ring or its substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can enhance binding affinity to biological targets. Furthermore, the lipophilicity imparted by the chloro group can improve membrane permeability, a critical factor for reaching intracellular targets. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the pyrazole ring system, influencing its reactivity and metabolic stability.

I. Chloro-Pyrazole Derivatives as Anticancer Agents: Targeting the Kinase Cascade

A multitude of chloro-pyrazole derivatives have demonstrated potent anticancer activity, primarily through the inhibition of various protein kinases that are often dysregulated in cancer.[1][2] This section will compare the SAR of these compounds against key oncogenic kinases.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Several studies have highlighted that the presence of a chloro group on the pyrazole scaffold or its N-phenyl substituent is favorable for CDK inhibitory activity.[3]

Key SAR Insights:

  • Position of the Chloro Group: For N-phenyl-pyrazole derivatives, a chloro-substituent at the para-position of the phenyl ring often leads to enhanced CDK2 inhibitory activity.

  • Multiple Halogenation: Dichloro-substitution on the N-phenyl ring, particularly at the 2 and 4 positions, has been shown to be a key structural feature for potent CB1 receptor antagonism, a principle that has been explored in the design of CDK inhibitors as well.[4]

  • Influence of Other Substituents: The presence of a small alkyl group, such as a methyl group, at the C4-position of the pyrazole ring can further enhance potency.

Comparative Data: CDK2 Inhibition

Compound IDR1 (N1-substituent)R2 (C4-substituent)R3 (C5-substituent)CDK2 IC50 (µM)Cancer Cell LineReference
A-1 2,4-dichlorophenyl-CH34-chlorophenyl0.074HCT116[1]
A-2 4-chlorophenyl-HPhenyl0.56MCF-7[3]
A-3 Phenyl-H4-chlorophenyl0.99HepG2[3]
B. EGFR and VEGFR-2 Dual Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Dual inhibition of these receptors is a promising anticancer strategy.

Key SAR Insights:

  • Chloro-Substitution on Phenyl Rings: The presence of a chloro group on the phenyl rings attached to the pyrazole core is a recurring motif in potent EGFR and VEGFR-2 inhibitors.[1]

  • Impact of Amide Linkages: Pyrazole-4-carboxamide derivatives often exhibit significant activity, with the nature of the substituent on the amide nitrogen playing a crucial role in modulating potency and selectivity.

Comparative Data: EGFR and VEGFR-2 Inhibition

Compound IDSubstituentsEGFR IC50 (µM)VEGFR-2 IC50 (µM)Cancer Cell LineReference
B-1 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)0.060.22HepG2[1]
B-2 3-methyl-1-phenyl-5-(4-chlorophenyl)0.250.45A549[1]

Experimental Workflow: Kinase Inhibition Assays

The following diagram illustrates a general workflow for in vitro kinase inhibition assays.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase Buffer, ATP Solution, Substrate, and Test Compound Dilutions plate Add Reagents to 96-well Plate reagents->plate Dispense incubate Incubate at 30°C plate->incubate Initiate Reaction detect Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect Stop Reaction read Read Luminescence detect->read Measure Signal calculate Calculate % Inhibition and IC50 Values read->calculate Analyze Data G cluster_pathway CB1 Receptor Signaling endocannabinoid Endocannabinoid (e.g., Anandamide) cb1_receptor CB1 Receptor endocannabinoid->cb1_receptor Activates g_protein Gi/o Protein cb1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Cellular Effects camp->downstream antagonist Chloro-Pyrazole Antagonist antagonist->cb1_receptor Blocks

Caption: Mechanism of CB1 receptor antagonism by chloro-pyrazole derivatives.

Conclusion

This comparative guide underscores the pivotal role of the chloro-substituent in shaping the biological activity of pyrazole derivatives across diverse therapeutic areas. The presented SAR data and experimental protocols provide a valuable resource for researchers engaged in the design and development of novel chloro-pyrazole-based therapeutics. A thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2015). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Retrieved from [Link]

  • Nature Communications. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. [Link]

  • New Journal of Chemistry. (2019). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. [Link]

  • Molecules. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • International Journal of Scholarly Research in Chemistry and Pharmacy. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • Molecules. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • RSC Advances. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-Chloro-1H-Pyrazole-3-carboxylate: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Methyl 4-chloro-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of common synthetic routes to this important molecule, with a focus on reproducibility, yield, and practical laboratory considerations. The information presented is synthesized from established chemical literature to provide a trustworthy and authoritative resource.

Introduction to this compound

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. The targeted compound, this compound, possesses multiple functional groups that allow for diverse chemical modifications, making it a versatile starting material for the synthesis of novel therapeutic agents. The chloro-substituent at the 4-position and the methyl carboxylate at the 3-position are key features for further chemical elaboration.

This guide will compare two primary synthetic strategies for obtaining this compound:

  • Route 1: A Two-Step Synthesis involving Cyclocondensation followed by Regioselective Chlorination. This is a classic and widely adaptable approach.

  • Route 2: A One-Pot Cyclization and Chlorination. This method offers the potential for improved efficiency and reduced workup.

Route 1: Two-Step Synthesis via Cyclocondensation and Chlorination

This approach first constructs the pyrazole ring and then introduces the chloro-substituent in a subsequent step.

Step 1: Synthesis of the Pyrazole Core - Methyl 1H-pyrazole-3-carboxylate

The foundational method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] For the synthesis of methyl 1H-pyrazole-3-carboxylate, a common and reliable method involves the reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine.

The reaction proceeds via a Michael addition of hydrazine to one of the electrophilic alkyne carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Step 2: Regioselective Chlorination of Methyl 1H-pyrazole-3-carboxylate

With the pyrazole core in hand, the next critical step is the regioselective chlorination at the 4-position. The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The directing effects of the existing substituents play a crucial role in determining the position of chlorination. For this guide, we will compare two common chlorinating agents: sulfuryl chloride and sodium hypochlorite.

Method A: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a strong electrophilic chlorinating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the reactivity and minimize the formation of byproducts.[2]

Method B: Chlorination with Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in household bleach, offers a milder and more environmentally benign alternative to sulfuryl chloride. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system.[3]

Experimental Protocols for Route 1

Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • Materials: Dimethyl acetylenedicarboxylate (DMAD), Hydrazine hydrate, Methanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrazine hydrate (1.0 eq) in methanol dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 1H-pyrazole-3-carboxylate as a white solid.

Protocol 2A: Chlorination with Sulfuryl Chloride

  • Materials: Methyl 1H-pyrazole-3-carboxylate, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

    • Maintain the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2B: Chlorination with Sodium Hypochlorite

  • Materials: Methyl 1H-pyrazole-3-carboxylate, Sodium hypochlorite (NaOCl) solution, Water.

  • Procedure:

    • Suspend methyl 1H-pyrazole-3-carboxylate (1.0 eq) in water.

    • With vigorous stirring, add an aqueous solution of sodium hypochlorite (1.0-1.2 eq) dropwise at a rate that maintains the reaction temperature below 30 °C.[3]

    • Monitor the reaction by HPLC or TLC.

    • After the reaction is complete, adjust the pH to ~11 with a suitable base if necessary, and extract the product with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Visualizing Route 1: Experimental Workflow

Route 1 Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2a Step 2A: SO₂Cl₂ Chlorination cluster_step2b Step 2B: NaOCl Chlorination DMAD Dimethyl Acetylenedicarboxylate Methanol Methanol, 0°C to RT DMAD->Methanol Hydrazine Hydrazine Hydrate Hydrazine->Methanol Py_Ester Methyl 1H-pyrazole-3-carboxylate Methanol->Py_Ester Cyclocondensation Py_Ester_A Methyl 1H-pyrazole-3-carboxylate Py_Ester->Py_Ester_A Py_Ester_B Methyl 1H-pyrazole-3-carboxylate Py_Ester->Py_Ester_B DCM DCM, 0°C Py_Ester_A->DCM SO2Cl2 Sulfuryl Chloride SO2Cl2->DCM Product_A This compound DCM->Product_A Electrophilic Chlorination Water Water, <30°C Py_Ester_B->Water NaOCl Sodium Hypochlorite NaOCl->Water Product_B This compound Water->Product_B Electrophilic Chlorination

Caption: Workflow for the two-step synthesis of this compound.

Route 2: One-Pot Cyclization and Chlorination

This strategy aims to improve process efficiency by combining the formation of the pyrazole ring and its subsequent chlorination into a single reaction vessel without the isolation of intermediates. A promising reagent for this approach is trichloroisocyanuric acid (TCCA), which can act as both an oxidant and a chlorinating agent.[4]

The proposed one-pot reaction would involve the reaction of a suitable precursor, such as a 1,3-dicarbonyl compound and hydrazine, in the presence of TCCA. The TCCA would facilitate the cyclization and then chlorinate the newly formed pyrazole ring in situ.

Conceptual Protocol for Route 2
  • Materials: 1,3-Dicarbonyl precursor (e.g., a β-ketoester), Hydrazine derivative, Trichloroisocyanuric acid (TCCA), Suitable solvent.

  • Procedure:

    • To a solution of the 1,3-dicarbonyl precursor (1.0 eq) and hydrazine (1.0 eq) in a suitable solvent, add TCCA (1.0-1.2 eq) portion-wise.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, the reaction would be quenched and worked up to isolate the final product.

Visualizing Route 2: Conceptual Workflow

Route 2 Workflow cluster_onepot One-Pot Synthesis Precursor 1,3-Dicarbonyl Precursor + Hydrazine Solvent Solvent, RT or heat Precursor->Solvent TCCA TCCA TCCA->Solvent Product This compound Solvent->Product Cyclization & Chlorination

Caption: Conceptual workflow for a one-pot synthesis of this compound.

Comparative Analysis

ParameterRoute 1 (SO₂Cl₂)Route 1 (NaOCl)Route 2 (TCCA - Conceptual)
Reproducibility Generally high, but sensitive to moisture and temperature control.High, less sensitive to reaction conditions.Potentially variable, highly dependent on substrate and precise control of reagent addition.
Yield Good to excellent, but can be lowered by over-chlorination.Good, often with cleaner reaction profiles.Potentially high, but may be compromised by side reactions.
Purity of Crude Product May contain di-chlorinated or other byproducts requiring careful purification.Generally high, with fewer byproducts.Purity can be an issue due to the multifunctional reagent.
Safety Considerations Sulfuryl chloride is toxic, corrosive, and reacts violently with water. Requires handling in a fume hood with appropriate personal protective equipment.Sodium hypochlorite is a corrosive oxidant. Reactions can be exothermic.TCCA is a strong oxidant and can be hazardous.
Environmental Impact Generates acidic byproducts (HCl and H₂SO₄) that require neutralization. Use of chlorinated solvents.Milder conditions and water as a solvent are more environmentally friendly.Byproducts are less hazardous than those from SO₂Cl₂.
Cost-Effectiveness Sulfuryl chloride is a relatively inexpensive reagent.Sodium hypochlorite is very inexpensive and readily available.TCCA is a cost-effective reagent.
Scalability Scalable with appropriate engineering controls for handling SO₂Cl₂ and managing exotherms.Easily scalable due to milder conditions and readily available reagents.Potentially scalable, but may require careful optimization to control the one-pot process.

Conclusion

Both the two-step synthesis (Route 1) and the conceptual one-pot approach (Route 2) present viable pathways to this compound.

Route 1 offers a well-established and generally reproducible method. The choice of chlorinating agent in the second step allows for a trade-off between reactivity and safety/environmental concerns.

  • Chlorination with sulfuryl chloride is a powerful and often high-yielding method, but its hazardous nature requires stringent safety precautions.

  • Chlorination with sodium hypochlorite is a safer, more environmentally friendly, and highly reproducible alternative, making it an attractive option for many laboratories, especially for larger-scale synthesis.

Route 2 , the one-pot synthesis, is an attractive concept from an efficiency standpoint. However, the successful implementation of such a strategy would require significant optimization to control the tandem cyclization and chlorination reactions to achieve high yields and purity.

For researchers seeking a reliable and reproducible synthesis of this compound, Route 1 utilizing sodium hypochlorite for the chlorination step is recommended as a starting point due to its high reproducibility, good yields, and favorable safety and environmental profile.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Saeed, A., Erben, M. F., & Bolte, M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248–1252. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-Keto Esters to Polysubstituted Pyrazoles: A Review. Synthesis, 2011(12), 1881–1905.
  • Li, P., et al. (2013). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 18(10), 12534-12543. [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • Google Patents. (1991).
  • RSC Publishing. (2018). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Characterization of Methyl 4-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory characterization of methyl 4-chloro-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for consistent and reproducible analytical data across different research and manufacturing sites, this document outlines detailed protocols for purity determination by High-Performance Liquid Chromatography (HPLC), impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a hypothetical inter-laboratory study involving three laboratories to objectively compare analytical performance and discuss the potential sources of variability. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to establish robust and reliable characterization methodologies.

Introduction: The Imperative for Analytical Consistency

This compound (CAS No: 1005584-90-6, Molecular Formula: C₅H₅ClN₂O₂, Molecular Weight: 160.56 g/mol ) is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. As the development and manufacturing of pharmaceuticals often span multiple sites and organizations, ensuring the consistency and reliability of analytical data is paramount. Inter-laboratory comparisons, or proficiency testing, are essential for validating analytical methods and demonstrating the competency of different laboratories.[3][4][5] These studies help to identify and mitigate systemic biases, ensuring that a method is robust and transferable.[3][6][7]

This guide is structured to provide not just a set of protocols, but a logical framework for understanding the nuances of analytical method application in a multi-site context. We will delve into the causality behind experimental choices, fostering a deeper understanding of how to achieve analytical excellence.

The Inter-Laboratory Study: A Hypothetical Framework

To illustrate the principles of inter-laboratory comparison, we will refer to a hypothetical study conducted across three distinct laboratories: Lab A (the originating lab), Lab B (a contract research organization), and Lab C (a manufacturing quality control lab). A single, homogenous batch of this compound was distributed to each laboratory. The objective was to assess the purity, identify and quantify a known process impurity (4-chloro-1H-pyrazole), and confirm the structural identity of the main component.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Validate Analytical Methods (Originating Lab) P1->P2 P3 Prepare & Distribute Homogenous Sample Batch P2->P3 LabA Lab A Analysis P3->LabA LabB Lab B Analysis P3->LabB LabC Lab C Analysis P3->LabC DA Data Compilation & Statistical Analysis LabA->DA LabB->DA LabC->DA IR Investigation of Discrepancies DA->IR FR Final Report & Recommendations DA->FR IR->DA cluster_workflow Analytical Workflow per Laboratory Start Receive Sample Prep Sample Preparation Start->Prep HPLC HPLC Purity Analysis Prep->HPLC GCMS GC-MS Impurity Profiling Prep->GCMS NMR NMR Structural Confirmation Prep->NMR Data Data Analysis & Reporting HPLC->Data GCMS->Data NMR->Data cluster_decision Decision Tree for Out-of-Specification Results Start Result Outside Acceptance Criteria? Check1 Verify Calculations & Data Entry Start->Check1 Yes Pass Result Confirmed, No Further Action Start->Pass No Check2 Review System Suitability & Calibration Check1->Check2 No Error Found Check1->Pass Error Found & Corrected Check3 Re-analyze Retained Sample Check2->Check3 No Error Found Check2->Pass Error Found & Corrected Investigate Full Laboratory Investigation (OOS) Check3->Investigate Discrepancy Persists Check3->Pass Error Found & Corrected Fail Assign Root Cause & Implement CAPA Investigate->Fail

Sources

A Comparative Guide to the Quantification of Methyl 4-Chloro-1H-Pyrazole-3-Carboxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts in drug development, the accurate quantification of key intermediates is paramount. Methyl 4-chloro-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block, often requires precise measurement within complex reaction mixtures to monitor reaction progress, determine yield, and ensure the purity of downstream products. This guide provides an in-depth comparison of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The choice of analytical method is not arbitrary; it is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. This document will delve into the technical underpinnings of each method, present supporting experimental data for analogous compounds, and offer field-proven insights to guide your selection process.

The Analytical Challenge

Quantifying this compound in a crude reaction mixture presents several challenges. The analyte may be present alongside unreacted starting materials, reagents, catalysts, and various by-products with similar polarities or volatilities. Therefore, the chosen analytical method must be highly selective to differentiate the target compound from these potential interferents. Furthermore, the method must be validated to ensure that it is accurate, precise, and reliable for its intended purpose.[1][2]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique hinges on a balance of performance characteristics. High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis due to its versatility for non-volatile and thermally unstable compounds. Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method that can provide direct quantification without the need for a specific reference standard of the analyte.[3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Selectivity High; tunable via column chemistry and mobile phase composition.Very high; combines chromatographic separation with mass-to-charge ratio detection.High; based on unique chemical shifts of nuclei in the molecule.
Sensitivity (Typical LOQ) Low µg/mL to ng/mL range.[5]ng/mL to pg/mL range.[6]Low mg/mL to high µg/mL range.[7]
Precision (Typical %RSD) < 2%[8]< 5%< 1%[2]
Accuracy (Typical Recovery) 98-102%[8]90-110%98-102%[2]
Sample Throughput Moderate to high.Moderate.Low to moderate.
Reference Standard Requires a specific, pure reference standard of the analyte.Requires a specific, pure reference standard of the analyte.Can use a certified internal standard of a different compound.[4]
Sample Preparation Often requires filtration, dilution; may need extraction.May require derivatization for non-volatile compounds; extraction needed.Simple dissolution in a deuterated solvent with an internal standard.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness and wide applicability. For a moderately polar compound like this compound, RP-HPLC with a C18 column is the logical starting point.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides good retention for moderately polar organic molecules like our target analyte. The retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is used. The organic solvent is the "strong" solvent that elutes the analyte from the column. The ratio is optimized to achieve a suitable retention time and separation from impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the silica support and ensuring the analyte is in a single protonation state.[8]

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Pyrazole rings exhibit strong UV absorbance, allowing for sensitive detection. A DAD has the added advantage of providing spectral data, which can be used to assess peak purity.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water.

    • B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound over a concentration range that brackets the expected sample concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for HPLC quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. The mass spectrometer provides an additional dimension of selectivity, making it highly effective for identifying and quantifying compounds in complex mixtures.

Causality Behind Experimental Choices
  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure that the entire sample volume reaches the column, maximizing sensitivity.

  • Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is a good general-purpose choice. It separates compounds based on their boiling points and, to a lesser extent, their polarity.

  • Temperature Program: A temperature gradient is used to first separate volatile components at a lower temperature and then ramp up the temperature to elute less volatile compounds like the target analyte in a reasonable time with good peak shape.

  • Ionization: Electron Ionization (EI) is the most common ionization technique. It produces a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

  • Detection Mode: For quantification, Selected Ion Monitoring (SIM) is employed. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity by filtering out noise from other co-eluting compounds.[9]

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 160, 129, 101).

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) of the reaction mixture. Dilute an aliquot of the reaction mixture in water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the extract to a suitable concentration for GC-MS analysis.

  • Quantification: Use an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) and prepare a calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification lle Liquid-Liquid Extraction dry Dry Organic Layer lle->dry dilute Dilute Extract dry->dilute inject Inject into GC dilute->inject separate Separation on DB-5ms inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Use Internal Standard integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for GC-MS quantification.

III. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it can provide a direct measure of the amount of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known amount of a certified internal standard, the concentration of the analyte can be determined with high accuracy and precision.[7][9]

Causality Behind Experimental Choices
  • Internal Standard: A certified reference material with known purity is chosen. It should be soluble in the same deuterated solvent as the analyte, be chemically inert, and have at least one signal that is well-resolved from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.

  • Deuterated Solvent: A solvent that does not have protons that would interfere with the analyte's signals is used. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.

  • Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up correctly. This includes a sufficiently long relaxation delay (D1) to allow all protons to fully relax between pulses (typically 5 times the longest T1 relaxation time). A 90-degree pulse angle is used to ensure uniform excitation across the spectrum.[9]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (or 5 x longest T1).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester singlet) and a signal for the internal standard.

  • Calculation: The purity or concentration of the analyte is calculated using the following formula:[9]

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_quant Quantification weigh_analyte Weigh Reaction Mixture dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for qNMR quantification.

Conclusion and Recommendations

Each of these techniques offers a valid and robust approach to the quantification of this compound in reaction mixtures, but their suitability depends on the specific context of the analysis.

  • RP-HPLC is the recommended method for routine quality control and in-process monitoring where high throughput and good sensitivity are required. Its primary limitation is the need for a well-characterized reference standard of the analyte.

  • GC-MS is an excellent choice when higher selectivity is needed, especially in very complex matrices, or when volatile impurities need to be profiled simultaneously. The requirement for sample volatility and thermal stability, along with potentially more involved sample preparation, are its main drawbacks.

  • qNMR is the most powerful technique for primary characterization and for situations where a certified reference standard of the analyte is not available. Its high accuracy and precision make it an ideal orthogonal technique to validate results from chromatographic methods. The lower sensitivity and throughput compared to HPLC may limit its use for routine, high-volume testing.

Ultimately, a well-equipped analytical laboratory will leverage the strengths of each of these techniques. For instance, qNMR can be used to accurately determine the purity of a newly synthesized batch of this compound, which can then be used as a reference standard for the development and validation of a high-throughput HPLC method for routine analysis. This integrated approach ensures the highest level of confidence in the analytical data generated during the drug development process.

References

  • Patsnap Eureka. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Online] Available at: [Link]

  • Drexler, D. M., et al. (2018). The utility of qNMR to improve accuracy and precision of LC-MS bioanalysis. Journal of Applied Bioanalysis, 4(1), 26-31. [Online] Available at: [Link]

  • Pauli, G. F., et al. (2023). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Online] Available at: [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Online] Available at: [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Online] Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Online] Available at: [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Online] Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Online] Available at: [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Online] Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (2023). R Discovery. [Online] Available at: [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. [Online] Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For drug development professionals and researchers, the proper disposal of chemical compounds like methyl 4-chloro-1H-pyrazole-3-carboxylate is not merely a regulatory hurdle, but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chlorinated heterocyclic compound, grounded in established safety principles and regulatory standards. Our approach is to empower you with the causal logic behind each procedure, ensuring a self-validating system of safety and compliance within your laboratory.

Disclaimer: Specific safety data for this compound is not widely available. The guidance provided herein is synthesized from the safety profiles of structurally similar chlorinated pyrazole derivatives and established best practices for handling halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Based on data from analogous compounds, this compound is anticipated to present several key risks.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2

WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2A

WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity3

WarningH335: May cause respiratory irritation[1][2][3]
Acute Toxicity, Oral4

WarningH302: Harmful if swallowed[4]

The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The chlorinated nature of the molecule necessitates that it be treated as a persistent environmental pollutant if released. Therefore, under no circumstances should this chemical or its waste be disposed of via sink drains or in regular trash.[3][5][6]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your primary defense against accidental exposure. The selection of appropriate barriers is dictated by the chemical's hazard profile.

Required PPE for Handling and Waste Collection:

PPE TypeMaterial/StandardRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.[3]Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Nitrile or Neoprene gloves.[7]Provides a barrier against skin contact. Nitrile and Neoprene generally offer good resistance to chlorinated solvents and organic compounds.[7][8] Always inspect gloves for integrity before use and dispose of them after handling the chemical.[3]
Protective Clothing Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[3]

Note on Glove Selection: While nitrile is a common and effective choice, for prolonged contact or immersion, consult a glove manufacturer's chemical resistance chart to ensure suitability.[9] Aromatic and halogenated hydrocarbons can degrade some glove materials.[7]

Waste Segregation and Collection Protocol

Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal. A laboratory chemical is considered waste once you no longer intend to use it.[5][6]

Step-by-Step Waste Collection:

  • Designate a Waste Stream: Classify waste containing this compound as "Halogenated Organic Waste." This is a critical segregation step.[10]

  • Select a Compatible Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top cap.[5][10]

    • The container must be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, free from cracks or rust.[5]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5]

    • Clearly write the full chemical name: "this compound" and list any other chemical constituents in the waste mixture.[5] Do not use abbreviations or formulas.[5]

    • Indicate the approximate concentration or quantity.

  • Collect the Waste:

    • Carefully transfer the waste into the designated container, minimizing splashing or dust generation.

    • Keep the container closed at all times, except when adding waste.[5][6] This prevents the release of vapors and protects against spills.

  • Store the Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11]

    • Ensure the container is stored in secondary containment (e.g., a spill tray or bin) to contain any potential leaks.[5][10]

    • Segregate the halogenated organic waste from other incompatible waste types, such as acids, bases, and oxidizers.[11][12]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][13][14]

  • Skin Contact: Take off contaminated clothing immediately.[1][13] Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical help.[3][13][14]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[1][13][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][14]

Minor Spill Cleanup (within a fume hood):

  • Ensure PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Dispose: Label the container with all contents (including the absorbent material) and manage it as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS office immediately.

Formal Disposal Pathway

The ultimate disposal of this compound must be handled by licensed professionals. The only acceptable disposal procedure for many organochlorine compounds is high-temperature incineration in a facility permitted to handle such waste.

The workflow below outlines the decision and action process from waste generation to final disposal.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generated (Unused reagent, contaminated labware, or reaction byproduct) B Is waste solid or liquid? A->B C Place in compatible, sealed, solid waste container B->C Solid D Place in compatible, sealed, liquid waste container B->D Liquid E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Pictograms C->E D->E F Segregate as 'Halogenated Organic Waste' E->F G Store in designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Schedule Pickup with Institutional EHS or Licensed Disposal Contractor G->H

Caption: Decision workflow for proper handling and disposal of this compound waste.

Decontamination of Empty Containers

Empty containers that held this chemical must also be managed properly to remove hazardous residues.[10]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent capable of dissolving the compound (e.g., acetone or ethanol).[5][6]

  • Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Waste."[5][6] Do not pour it down the drain.

  • Final Disposal of Container: After the triple rinse and air drying, completely deface or remove the original chemical label.[6][11] The clean, unlabeled container may then be disposed of in the regular trash or recycling, according to institutional policy.[11]

By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity in your laboratory operations.

References

  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Angene Chemical. Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Capot Chemical. MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Toxic Docs. Chemical Resistant Personal Protective Equipment Written Program. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • American Institute for Conservation (AIC) Wiki. PPE Chemical Protective Material Selection Guide. [Link]

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A Senior Application Scientist's Guide to Safely Handling Methyl 4-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, direct guidance for handling methyl 4-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound whose analogues are noted for their biological activity.[1][2] The protocols outlined here are designed to ensure both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing data from structurally similar chlorinated pyrazole carboxylates, we can establish a robust safety framework.[3][4][5][6]

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and potential toxicity upon exposure.

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][7][8]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging eye irritation.[4][7][8]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[4][7][8]

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[8]

These classifications necessitate careful handling to prevent any direct contact, inhalation, or ingestion.

Engineering Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must be performed inside a certified chemical fume hood.[4] This is critical to control airborne particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.[9][10]

  • Emergency Stations: An operational eyewash station and safety shower must be immediately accessible and unobstructed.[3][4][9]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

The following PPE is mandatory when handling this compound. The selection is based on providing comprehensive protection against the anticipated chemical and physical hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness)Provides a barrier against skin contact. While nitrile is a common lab glove, it can offer poor resistance to halogenated hydrocarbons.[11][12] For prolonged handling, consider double-gloving or using neoprene gloves, which offer better protection against a wider range of chemicals.[13][14] Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin.[3][6]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166 compliant) with a Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust.[4][9] A face shield should be worn over the goggles when there is a significant risk of splashing.
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a low-permeability material protects the skin and personal clothing from contamination.[3][4]
Respiratory Protection NIOSH/MSHA-approved respirator (if required)A respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be used if engineering controls are insufficient, if aerosols are generated, or if handling large quantities.[6][9] All respirator use must be in accordance with a formal respiratory protection program.
Step-by-Step Handling and Operational Plan

This protocol ensures a systematic and safe approach from material reception to disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) DonPPE 2. Don Appropriate PPE Prep->DonPPE Safety First Weigh 3. Weigh Compound DonPPE->Weigh Transfer 4. Transfer & Prepare Solution Weigh->Transfer Minimize Dust Decontaminate 5. Decontaminate Surfaces & Glassware Transfer->Decontaminate DisposeWaste 6. Segregate & Dispose of Waste Decontaminate->DisposeWaste DoffPPE 7. Doff PPE Correctly DisposeWaste->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash

Caption: A procedural workflow for handling this compound.

Protocol Details:

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure the path to the eyewash station and safety shower is clear.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as specified in the table above.

  • Handling (Inside Fume Hood):

    • Carefully weigh the solid compound on a weigh boat. Avoid creating dust.

    • Transfer the compound to the appropriate vessel for your experiment.

    • If making a solution, add the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[4]

  • Accidental Exposure & Spills:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][15]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][15] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]

    • Small Spills: For small spills inside the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[4]

    • Large Spills: Evacuate the immediate area and follow your institution's emergency procedures.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Solid Waste: All disposable materials that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3][6]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this material down the drain.[3]

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][6]

By adhering to this structured, safety-first approach, you can confidently handle this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021). J Med Chem.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023).
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  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025). Safetyware.
  • SAFETY DATA SHEET - Fisher Scientific. (2015). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet - ChemicalBook. (2023). ChemicalBook.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.).
  • Gloves - Tables of Properties and Resistances. (n.d.). University of California, Berkeley.
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). University of Pennsylvania.
  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
  • MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid - Capot Chemical. (2025). Capot Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.). PubChem.
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). University of Nevada, Reno.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmacy and Technology.
  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. (2025).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024).
  • Safety D

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.